Product packaging for Salicylyl chloride(Cat. No.:CAS No. 70679-67-3)

Salicylyl chloride

Cat. No.: B8492852
CAS No.: 70679-67-3
M. Wt: 177.02 g/mol
InChI Key: VNMNRMBWSGJGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salicylyl chloride is a useful research compound. Its molecular formula is C7H6Cl2O and its molecular weight is 177.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O B8492852 Salicylyl chloride CAS No. 70679-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70679-67-3

Molecular Formula

C7H6Cl2O

Molecular Weight

177.02 g/mol

IUPAC Name

2-(dichloromethyl)phenol

InChI

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7,10H

InChI Key

VNMNRMBWSGJGAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Physical Properties of Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core physical properties of salicylyl chloride (2-hydroxybenzoyl chloride). The information is compiled for professionals in research and development who require precise data for experimental design, process optimization, and safety assessments. This document includes tabulated physical data, detailed experimental protocols for its synthesis and property determination, and a workflow visualization.

Core Physical and Chemical Properties

This compound (CAS No: 1441-87-8) is a highly reactive organic compound used primarily as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its dual functionality, featuring both a reactive acyl chloride group and a phenolic hydroxyl group, makes it a versatile building block.[3][4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. Data has been aggregated from multiple sources to provide a comprehensive overview.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO₂[4][5][6]
Molecular Weight 156.57 g/mol [7][8][9]
IUPAC Name 2-hydroxybenzoyl chloride[5]
Appearance Colorless to pale yellow liquid; Low-melting solid[4]
Melting Point 17-20 °C[7]
19 °C[6][10]
Boiling Point 59 °C[6]
Density 1.37 g/cm³[6]
1.31 g/mL at 25 °C[11]
Solubility Soluble in organic solvents (e.g., dichloromethane, ether). Reacts with water.[4]
pKa (Predicted) 7.40 ± 0.30

Experimental Protocols

Detailed methodologies are crucial for the safe and effective handling and application of this compound.

Synthesis of this compound via Chlorination

This compound is commonly synthesized by treating salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1][12]

Objective: To prepare this compound from salicylic acid.

Reagents:

  • Salicylic Acid (10 g)

  • Thionyl Chloride (7 mL)

  • Aluminum Chloride (0.02 g, catalyst)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube to protect the reaction from atmospheric moisture.

  • Combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in the flask.[12]

  • Heat the mixture gently in a water bath to a temperature of 40-45°C.[12]

  • Maintain this temperature and stir the reaction mixture for 1.5 hours.[12] During this time, the byproducts hydrogen chloride (HCl) and sulfur dioxide (SO₂) will be evolved as gases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum).[12]

  • The resulting crude this compound is often of sufficient purity for use in subsequent reactions without further purification.[12]

Determination of Melting Point

The melting point is a critical indicator of purity. For a low-melting solid like this compound, a precise determination is essential. The capillary method using a Mel-Temp apparatus or a similar device is standard.[13][14]

Objective: To accurately measure the melting range of a this compound sample.

Methodology:

  • Sample Preparation: A small amount of the solid this compound is introduced into a glass capillary tube, which is sealed at one end.[15][16][17] The sample is packed down to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[16]

  • Initial Approximate Measurement: Place the capillary tube in the heating block of the apparatus. Heat the sample rapidly to get a rough estimate of the melting point.[13][16] This helps establish the temperature range for the precise measurement.

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Insert a new sample and heat slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[13]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample will exhibit a sharp melting range of 0.5-1.0°C.[13]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from salicylic acid.

G Experimental Workflow: Synthesis of this compound cluster_0 Reactants cluster_1 Process cluster_2 Products Salicylic_Acid Salicylic Acid Mixing 1. Mix Reactants Salicylic_Acid->Mixing Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Mixing Catalyst AlCl₃ (catalyst) Catalyst->Mixing Heating 2. Heat at 40-45°C for 1.5 hours Mixing->Heating Vacuum 3. Remove Excess SOCl₂ (under vacuum) Heating->Vacuum Byproducts Gaseous Byproducts (SO₂ + HCl) Heating->Byproducts Product This compound (Crude Product) Vacuum->Product

References

Salicylyl chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of salicylyl chloride, a key intermediate in organic synthesis. It covers its chemical structure, core properties, reactivity, and applications, with a focus on its role in pharmaceutical development. Detailed experimental protocols and safety information are also included to support laboratory research.

Chemical Structure and Properties

This compound, also known as 2-hydroxybenzoyl chloride, is an acyl chloride derivative of salicylic acid. The presence of both a hydroxyl group and a highly reactive acyl chloride group on the same aromatic ring gives it unique chemical characteristics.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-hydroxybenzoyl chloride[1]
CAS Number 1441-87-8[1]
Molecular Formula C₇H₅ClO₂[1][2]
Molecular Weight 156.57 g/mol [2]
Predicted pKa 7.40 ± 0.30[2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Reactivity and Mechanisms

The primary role of this compound in organic synthesis is as an acylating agent.[3] The carbonyl carbon of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it a prime target for nucleophilic attack.[3]

The characteristic reaction of this compound is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[3]

Influence of the Ortho-Hydroxyl Group

The ortho-hydroxyl group significantly influences the reactivity of this compound. It can form an intramolecular hydrogen bond with the chlorine atom of the acyl chloride group, which can affect the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride.[3] This hydroxyl group can also act as a nucleophile in certain reactions, leading to potential side products or enabling specific cyclization pathways.[3]

Experimental Protocols

Synthesis of this compound from Salicylic Acid

This compound is commonly synthesized by the reaction of salicylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Reaction:

HO-C₆H₄-COOH + SOCl₂ → HO-C₆H₄-COCl + SO₂ + HCl

Experimental Protocol:

A mixture of 10 grams of salicylic acid, 7 ml of thionyl chloride, and 0.02 grams of aluminum chloride is heated at 40 to 45°C for 1.5 hours.[4] The excess thionyl chloride is then removed under vacuum. The resulting this compound can often be used in subsequent reactions without further purification.[4]

Logical Flow of Synthesis:

G Synthesis of this compound Salicylic_Acid Salicylic Acid Reaction_Mixture Reaction Mixture Salicylic_Acid->Reaction_Mixture Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Mixture Aluminum_Chloride Aluminum Chloride (AlCl₃, catalyst) Aluminum_Chloride->Reaction_Mixture Heating Heat at 40-45°C for 1.5h Reaction_Mixture->Heating Vacuum_Removal Remove excess SOCl₂ under vacuum Heating->Vacuum_Removal Salicylyl_Chloride This compound Vacuum_Removal->Salicylyl_Chloride

A flowchart illustrating the synthesis of this compound.
Role in the Synthesis of Deferasirox

This compound is a crucial intermediate in the synthesis of Deferasirox, an iron-chelating agent used to treat chronic iron overload. The synthesis involves the formation of this compound in situ from salicylic acid and thionyl chloride, followed by condensation with salicylamide.

Workflow for Deferasirox Synthesis Intermediate:

G Synthesis of Deferasirox Intermediate cluster_0 Step 1: Formation of this compound (in situ) cluster_1 Step 2: Condensation Reaction Salicylic_Acid Salicylic Acid Salicylyl_Chloride_in_situ This compound (in situ) Salicylic_Acid->Salicylyl_Chloride_in_situ + Thionyl Chloride Thionyl_Chloride Thionyl Chloride Intermediate 2-(2-Hydroxyphenyl)-1,3(4H)-benzoxazin-4-one Salicylyl_Chloride_in_situ->Intermediate + Salicylamide (Dehydrating conditions) Salicylamide Salicylamide Deferasirox Deferasirox Intermediate->Deferasirox + 4-Hydrazinobenzoic acid

Workflow for the synthesis of a key Deferasirox intermediate.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated area.

Table 2: Hazard Information for this compound

HazardDescriptionPrecautionary Measures
Inhalation May cause respiratory irritation.Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact May cause skin irritation or burns.Remove contaminated clothing. Wash affected area with soap and water. Seek medical attention.[5]
Eye Contact May cause serious eye damage.Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Harmful if swallowed.Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves.[5]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

  • Body Protection: Wear suitable protective clothing.[5]

Firefighting Measures:

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[5] Firefighters should wear self-contained breathing apparatus.[5]

Accidental Release Measures:

Avoid dust formation and contact with skin and eyes.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[5]

Applications in Research and Development

This compound's bifunctional nature makes it a valuable building block in the synthesis of a wide range of organic molecules, including:

  • Pharmaceuticals: Besides Deferasirox, it is used in the synthesis of other compounds with potential anti-inflammatory, analgesic, anti-tumor, and anti-bacterial properties.[3]

  • Polymers and Materials Science: It can be incorporated into polymer backbones to create specialty resins with tailored properties, such as selective recognition capabilities.[3]

  • Heterocyclic Compounds: It serves as a precursor for various heterocyclic systems.[3]

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. For further information, consulting the referenced literature is recommended.

References

IR spectroscopy data for Salicylyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Salicylyl Chloride

For researchers, scientists, and professionals engaged in drug development and organic synthesis, understanding the spectral characteristics of key reagents is paramount. This compound (2-hydroxybenzoyl chloride) is a valuable bifunctional molecule, and infrared (IR) spectroscopy provides a rapid and effective method for its identification and the assessment of its purity. This guide details the characteristic IR absorption frequencies of this compound, outlines the experimental protocol for obtaining its spectrum, and provides a logical framework for spectral interpretation.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the acyl chloride, the hydroxyl group, and the aromatic ring. The electron-withdrawing nature of the chlorine atom significantly influences the position of the carbonyl (C=O) stretching frequency, shifting it to a higher wavenumber compared to other carbonyl compounds.[1]

The following table summarizes the expected characteristic absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H StretchPhenolic -OH3600 - 3200BroadThe broadness is due to hydrogen bonding. The presence of an intramolecular hydrogen bond with the chlorine atom can influence the peak's position and shape.[1]
C-H Stretch (Aromatic)Ar-H3100 - 3000MediumCharacteristic of C-H stretching in the benzene ring.
C=O StretchAcyl Chloride1810 - 1775StrongThis is a key diagnostic peak for acyl chlorides, appearing at a significantly higher frequency than ketones or esters.[2][3] Conjugation with the aromatic ring may shift it slightly.
C=C Stretch (Aromatic)Ar C=C1600 - 1450MediumA series of peaks is expected, typical for aromatic compounds.
C-O StretchPhenolic C-O1250 - 1180Strong
O-H BendPhenolic -OH1410 - 1310Medium
C-Cl StretchAcyl Chloride730 - 550StrongThis absorption is in the fingerprint region and can sometimes be split into multiple peaks due to different conformations.[3]
C-H Out-of-Plane Bend (Aromatic)Ar-H900 - 675StrongThe pattern of these bands can help determine the substitution pattern on the benzene ring.

Experimental Protocol for Acquiring IR Spectrum

Given the reactivity of this compound, particularly its sensitivity to moisture, proper sample handling is crucial for obtaining a high-quality IR spectrum.

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of this compound.

Materials:

  • This compound

  • Anhydrous solvent suitable for IR spectroscopy (e.g., dichloromethane, chloroform) if preparing a solution

  • FT-IR spectrometer

  • Potassium bromide (KBr) plates or a sealed liquid cell

  • Agate mortar and pestle (for Nujol mull)

  • Nujol (mineral oil) (for Nujol mull)

  • Gloves and safety goggles

  • Dry, inert atmosphere (e.g., a glove box or a nitrogen-purged sample compartment)

Methodology:

There are several common methods for preparing samples for IR analysis. Due to the reactivity of acyl chlorides, the Nujol mull or a sealed liquid cell method is often preferred.

1. Nujol Mull Method:

  • In a dry environment, place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.
  • Add one to two drops of Nujol to the mortar.
  • Grind the sample with the pestle until a fine, uniform paste (mull) is formed. The particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[4]
  • Transfer a small amount of the mull onto one KBr plate.
  • Place the second KBr plate on top and gently rotate to spread the mull evenly into a thin film.[4]
  • Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
  • Acquire a background spectrum of the clean KBr plates.
  • Acquire the spectrum of the sample. The spectrum will show peaks from the Nujol (strong C-H stretching and bending bands), which should be noted and distinguished from the sample's peaks.[4]

2. Sealed Liquid Cell Method:

  • This method is suitable for neat liquids or solutions.
  • Ensure the liquid cell (typically made of NaCl or KBr) is clean and dry.
  • In an inert atmosphere, use a dry syringe to inject the neat this compound or a concentrated solution in an anhydrous solvent into the cell.
  • Seal the cell to prevent exposure to atmospheric moisture.
  • Place the cell in the spectrometer's sample holder.
  • Acquire a background spectrum using an empty cell or a cell filled with the pure solvent.
  • Acquire the sample spectrum. If a solvent was used, its characteristic peaks will be present and must be subtracted from the sample spectrum.

Data Analysis:

  • Process the raw data by performing a background subtraction.

  • Identify and label the major absorption peaks.

  • Compare the obtained peak positions with the expected values for this compound's functional groups to confirm the compound's identity and assess its purity.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the decision-making process for identifying this compound from an unknown IR spectrum.

Salicylyl_Chloride_IR_Interpretation start Start with IR Spectrum check_co Strong, sharp peak at ~1800 cm⁻¹? start->check_co check_oh Broad peak at 3600-3200 cm⁻¹? has_oh Presence of -OH group check_oh->has_oh  Yes no_oh Absence of -OH group check_oh->no_oh  No has_acyl_chloride Presence of Acyl Chloride check_co->has_acyl_chloride  Yes no_acyl_chloride Absence of Acyl Chloride check_co->no_acyl_chloride  No check_ar_ch Peaks at 3100-3000 cm⁻¹? check_ar_cc Medium peaks at 1600-1450 cm⁻¹? check_ar_ch->check_ar_cc  Yes no_aromatic Absence of Aromatic Ring check_ar_ch->no_aromatic  No has_aromatic Presence of Aromatic Ring check_ar_cc->has_aromatic  Yes check_ar_cc->no_aromatic  No has_oh->check_ar_ch has_acyl_chloride->check_oh conclusion All key functional groups present. Compound is likely this compound. has_aromatic->conclusion

Caption: Logical workflow for identifying this compound via IR spectroscopy.

References

Mass spectrometry analysis of Salicylyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Salicylyl Chloride

Introduction

This compound (2-hydroxybenzoyl chloride), with a molecular formula of C₇H₅ClO₂ and a monoisotopic mass of approximately 156.0 Da, is a highly reactive acylating agent used extensively in organic synthesis.[1][2][3] It serves as a critical intermediate in the production of pharmaceuticals, dyes, and other complex organic molecules. Given its reactivity and importance, robust analytical methods are essential for its characterization and quality control. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), provides unparalleled sensitivity and structural information for the analysis of volatile and semi-volatile compounds like this compound.

This guide provides a detailed overview of the analysis of this compound using electron ionization mass spectrometry (EI-MS), outlining its characteristic fragmentation patterns, providing a representative experimental protocol, and presenting key data in a structured format for researchers, scientists, and drug development professionals.

Core Principles: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[4][5] This process imparts significant energy, causing the molecule to eject an electron, forming a radical cation known as the molecular ion (M•⁺).[5] The excess energy transferred to the molecular ion is often sufficient to induce extensive and reproducible fragmentation.[3] This fragmentation is not random; it follows predictable chemical pathways, providing a distinct "fingerprint" that is invaluable for structural elucidation.[5][6]

Mass Spectrum and Fragmentation Analysis

While a publicly available, complete mass spectrum for this compound is not consistently reported, its fragmentation pattern can be reliably predicted based on the well-understood principles of acyl chloride and aromatic compound fragmentation. The analysis is strongly informed by the mass spectrum of its close structural analog, benzoyl chloride.[5][7]

Molecular Ion (M•⁺)

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 156. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. This pattern consists of the M•⁺ peak at m/z 156 (containing ³⁵Cl) and an M+2 peak at m/z 158 (containing ³⁷Cl) with a relative intensity ratio of approximately 3:1.[1] The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.

Primary Fragmentation Pathways

The high-energy environment of EI-MS induces cleavage at the weakest bonds, leading to the formation of stable ions. For this compound, two primary fragmentation pathways are anticipated:

  • Formation of the Salicyloyl Cation (m/z 121): The most favorable fragmentation is the cleavage of the C-Cl bond to release a chlorine radical. This results in the formation of the highly stable, resonance-stabilized salicyloyl acylium ion. This ion is expected to be the most abundant fragment in the spectrum (the base peak).

    • [C₇H₅O₂]⁺ : m/z = 156 - 35 (Cl) = 121

  • Formation of the Hydroxyphenyl Cation (m/z 93): Following its formation, the salicyloyl cation (m/z 121) can undergo a subsequent neutral loss of carbon monoxide (CO). This is a very common fragmentation pathway for acylium ions. This loss results in the formation of the 2-hydroxyphenyl cation.

    • [C₆H₅O]⁺ : m/z = 121 - 28 (CO) = 93

The key diagnostic ions for identifying this compound via EI-MS are therefore the molecular ion cluster at m/z 156/158 and the characteristic fragment ions at m/z 121 and m/z 93.

Predicted EI-MS fragmentation pathway for this compound.
Summary of Key Ions

The quantitative data derived from the predicted fragmentation pattern are summarized in the table below.

m/z (Mass-to-Charge Ratio)Proposed Ion FormulaProposed Ion StructureSignificance
158[C₇H₅³⁷ClO₂]•⁺Molecular Ion (³⁷Cl Isotope)Confirms presence of Chlorine
156[C₇H₅³⁵ClO₂]•⁺Molecular Ion (³⁵Cl Isotope)Indicates Molecular Weight
121[C₇H₅O₂]⁺Salicyloyl CationBase Peak, Key Fragment
93[C₆H₅O]⁺2-Hydroxyphenyl CationSecondary Key Fragment

Experimental Protocols

A robust analysis of this compound is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol for such an analysis. Due to the reactivity of this compound with water and other nucleophiles, all samples, solvents, and equipment must be anhydrous.

Sample Preparation
  • Solvent Selection: Use a dry, inert, aprotic solvent such as dichloromethane, hexane, or diethyl ether.

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL.

  • Working Standards: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

GC-MS Methodology
  • Instrumentation: A standard GC system coupled to a mass spectrometer with an electron ionization source (e.g., a single quadrupole or ion trap).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless or split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Scan Range: m/z 40-300

    • Scan Rate: 2 scans/second

G cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (Anhydrous Dilution) inject GC Injection (1 µL, Split/Splitless) prep->inject sep Chromatographic Separation (DB-5ms Column) inject->sep ion Ionization (EI, 70 eV) sep->ion mass_an Mass Analysis (Quadrupole, m/z 40-300) ion->mass_an detect Ion Detection mass_an->detect data Data Acquisition & Analysis (Spectrum Interpretation) detect->data

A typical experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound via electron ionization provides distinct and predictable results critical for its unambiguous identification. The key diagnostic markers are the molecular ion cluster at m/z 156/158, the base peak at m/z 121 corresponding to the salicyloyl cation, and the significant fragment at m/z 93 from the subsequent loss of carbon monoxide. By employing a carefully designed GC-MS protocol under anhydrous conditions, researchers can achieve reliable and reproducible characterization of this important chemical intermediate, ensuring its identity and purity in research and development settings.

References

The Acylating Prowess of Salicylyl Chloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylyl chloride, the acyl chloride derivative of salicylic acid, stands as a pivotal reagent in organic synthesis, prized for its ability to introduce the salicyl moiety into a diverse array of molecules. Its heightened reactivity compared to its parent carboxylic acid makes it an efficient acylating agent for a broad range of nucleophiles, including alcohols, phenols, and amines. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an acylating agent, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The presence of the ortho-hydroxyl group imparts unique reactivity to this compound, influencing its reaction kinetics and offering opportunities for specific synthetic strategies. This document will delve into the nuances of its reactivity, showcase its application in the synthesis of key compounds, and provide practical guidance for its use in the laboratory.

Core Mechanism of Acylation: Nucleophilic Acyl Substitution

The primary mechanism through which this compound functions as an acylating agent is nucleophilic acyl substitution . The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This renders it susceptible to attack by a wide variety of nucleophiles.[1][2]

The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol, amine, or phenol) attacks the electrophilic carbonyl carbon of this compound, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated nucleophile then loses a proton, typically to a base in the reaction mixture, to yield the final acylated product.

Nucleophilic_Acyl_Substitution SalicylylChloride This compound Nucleophile Nucleophile (Nu-H) TetrahedralIntermediate Tetrahedral Intermediate Product Acylated Product HCl HCl SalicylylChloride_img arrow1 -> plus1 + Nucleophile_img Nu-H TetrahedralIntermediate_img arrow2 -> Product_img plus2 + HCl_label HCl caption Figure 1: General Mechanism of Nucleophilic Acyl Substitution by this compound. Schotten_Baumann_Workflow start Start dissolve_aniline Dissolve aniline in CH2Cl2 start->dissolve_aniline add_naoh Add 10% aq. NaOH dissolve_aniline->add_naoh cool Cool in ice bath add_naoh->cool add_salicylyl_chloride Slowly add this compound in CH2Cl2 with vigorous stirring cool->add_salicylyl_chloride stir Stir at room temperature add_salicylyl_chloride->stir separate Separate organic layer stir->separate wash Wash with dilute HCl, water, and NaHCO3 soln. separate->wash dry Dry over MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize end Pure Salicylanilide recrystallize->end Salicylanilide_MoA cluster_cell Target Cell cluster_mito Mitochondrial Inner Membrane Salicylanilide Salicylanilide Mitochondrion Mitochondrion Salicylanilide->Mitochondrion Enters Proton_Gradient Proton Gradient (Δp) Salicylanilide->Proton_Gradient Dissipates ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->Proton_Gradient Generates ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Intramolecular_Acylation PhenoxybenzoylChloride 2-Phenoxybenzoyl Chloride Xanthone Xanthone PhenoxybenzoylChloride_img arrow -> AlCl3 Xanthone_img caption Figure 4: Intramolecular Friedel-Crafts Acylation to Xanthone.

References

Theoretical Insights into the Reactivity of Salicylyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylyl chloride, a key intermediate in organic synthesis, exhibits a rich and varied reactivity profile, making it a valuable building block for a wide range of pharmaceuticals and other complex molecules. This technical guide delves into the theoretical underpinnings of this compound's reactivity, offering insights derived from computational studies to aid in reaction design and optimization. While direct theoretical investigations on this compound are limited, this guide synthesizes available data from analogous systems, particularly benzoyl chloride, to provide a robust framework for understanding its chemical behavior.

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of salicylic acid with thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is converted into a more reactive acyl chloride.

Experimental Protocol: Synthesis of this compound

A typical laboratory-scale synthesis involves the following steps:

  • Salicylic acid is mixed with an excess of thionyl chloride.

  • A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), is often added to accelerate the reaction.

  • The reaction mixture is typically heated to facilitate the conversion.

  • Upon completion, the excess thionyl chloride is removed, often by distillation under reduced pressure, to yield the crude this compound.

Theoretical Reaction Pathway

Computational studies on the reaction of carboxylic acids with thionyl chloride suggest a multi-step mechanism. The following diagram illustrates the proposed pathway for the formation of this compound.

G SalicylicAcid Salicylic Acid Intermediate1 Chlorosulfite Intermediate SalicylicAcid->Intermediate1 Nucleophilic attack by carbonyl oxygen on sulfur SOCl2 Thionyl Chloride SOCl2->Intermediate1 TetrahedralIntermediate Tetrahedral Intermediate Intermediate1->TetrahedralIntermediate Nucleophilic attack by Cl⁻ ChlorideIon Chloride Ion (Cl⁻) ChlorideIon->TetrahedralIntermediate SalicylylChloride This compound TetrahedralIntermediate->SalicylylChloride Collapse of intermediate SO2 Sulfur Dioxide (SO₂) TetrahedralIntermediate->SO2 HCl Hydrogen Chloride (HCl) TetrahedralIntermediate->HCl

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Reactivity of this compound: Nucleophilic Acyl Substitution

The high reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon, making it highly susceptible to nucleophilic attack. The general mechanism is a two-step addition-elimination process, proceeding through a tetrahedral intermediate.

General Mechanism

The accepted mechanism for nucleophilic acyl substitution on acyl chlorides is depicted below.

G AcylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Step 1: Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TetrahedralIntermediate Product Substituted Product TetrahedralIntermediate->Product Step 2: Elimination of Leaving Group LeavingGroup Chloride Ion (Cl⁻) TetrahedralIntermediate->LeavingGroup

Figure 2: General mechanism of nucleophilic acyl substitution on this compound.
Quantitative Insights from Theoretical Studies on Analogous Systems

NucleophileReaction TypeSolventComputational MethodActivation Energy (ΔE‡) (kcal/mol)
H₂OHydrolysisWater (continuum)DFT (B3LYP/6-31G)15.7
CH₃OHMethanolysisMethanol (continuum)DFT (B3LYP/6-31G)14.9
NH₃AmmonolysisGas PhaseDFT (B3LYP/6-31+G) 10.2
Cl⁻Isotopic ExchangeGas PhaseDFT (B3LYP/6-31+G)12.5

Note: The data presented is based on theoretical studies of benzoyl chloride and should be considered as an approximation for the reactivity of this compound. The ortho-hydroxyl group in this compound may influence the reaction rates through electronic and steric effects, as well as potential intramolecular catalysis.

Experimental Protocols for Common Reactions

Hydrolysis:

  • This compound is dissolved in an inert organic solvent (e.g., acetone, THF).

  • The solution is added dropwise to a stirred excess of water.

  • The reaction is often exothermic and may require cooling.

  • The product, salicylic acid, is isolated by extraction or crystallization.

Amide Formation:

  • This compound is dissolved in an aprotic solvent (e.g., dichloromethane, diethyl ether).

  • The solution is cooled in an ice bath.

  • A solution of the desired amine (and often a non-nucleophilic base like triethylamine to scavenge the HCl byproduct) in the same solvent is added dropwise.

  • The reaction mixture is stirred until completion, then washed and the product isolated.

Influence of the Ortho-Hydroxyl Group

The presence of the hydroxyl group in the ortho position to the acyl chloride functionality in this compound is a key feature that modulates its reactivity compared to benzoyl chloride. This group can exert its influence through several mechanisms:

  • Electronic Effects: The hydroxyl group is an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect can influence the electrophilicity of the carbonyl carbon.

  • Steric Hindrance: The proximity of the hydroxyl group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which can affect the conformation and reactivity of the molecule.

  • Potential for Intramolecular Catalysis: In certain reactions, the hydroxyl group may act as an internal proton source or nucleophile, leading to alternative reaction pathways or accelerated rates.

The interplay of these factors makes the theoretical study of this compound's reactivity a complex but important area for future research.

Conclusion

This technical guide provides a foundational understanding of the theoretical aspects of this compound's reactivity. By synthesizing information from experimental protocols and computational studies on analogous systems, a clear picture emerges of its behavior as a potent acylating agent. The provided reaction pathways and quantitative data offer a valuable resource for researchers in the fields of organic synthesis and drug development, enabling more informed decisions in the design and execution of chemical reactions involving this versatile intermediate. Further dedicated theoretical studies on this compound are warranted to fully elucidate the nuanced effects of its unique substitution pattern.

Salicylyl Chloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, however, presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and methodologies for assessing its degradation. Understanding these parameters is crucial for ensuring the quality, purity, and reactivity of this important chemical intermediate in research and development settings.

Introduction

This compound (2-hydroxybenzoyl chloride) is a bifunctional organic compound containing both an acyl chloride and a hydroxyl group. The electrophilic nature of the acyl chloride group makes it an excellent acylating agent, but also susceptible to nucleophilic attack, particularly by water. The presence of the ortho-hydroxyl group can influence the reactivity of the acyl chloride through intramolecular hydrogen bonding.[1] Degradation of this compound, primarily through hydrolysis, leads to the formation of salicylic acid and hydrochloric acid, which can impact the yield and purity of subsequent reactions. This guide outlines the key stability considerations and provides recommendations for the proper handling and storage of this compound.

Factors Influencing Stability

The stability of this compound is predominantly affected by the following factors:

  • Moisture: As with most acyl chlorides, this compound reacts readily with water. This hydrolysis reaction is typically rapid and exothermic, leading to the formation of salicylic acid and hydrogen chloride gas.[2][3][4]

  • Light: Some sources suggest that this compound may be light-sensitive. Exposure to light can potentially provide the energy to initiate degradation pathways.

  • Incompatible Materials: Contact with nucleophilic reagents such as alcohols, amines, and strong bases will lead to rapid consumption of this compound. Storage in containers made of materials that can react with or be corroded by acidic byproducts (like HCl) should be avoided.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent contact with atmospheric moisture.
Container Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap).To prevent ingress of moisture and reaction with the container material.
Light Store in a dark place or use an amber glass container.To protect from potential light-induced degradation.
Location A dry, well-ventilated area away from incompatible materials.To ensure safety and prevent accidental reactions.

Decomposition Pathway

The primary and most well-documented degradation pathway for this compound is hydrolysis.

Hydrolysis of this compound

The reaction proceeds via a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form salicylic acid and hydrochloric acid.[2][5][6]

G cluster_reactants Reactants cluster_products Products SalicylylChloride This compound SalicylicAcid Salicylic Acid SalicylylChloride->SalicylicAcid Hydrolysis HCl Hydrochloric Acid (HCl) SalicylylChloride->HCl Water Water (H₂O) Water->SalicylicAcid Water->HCl

Figure 1: Primary decomposition pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not widely published, a general approach based on established guidelines for reactive chemical intermediates can be employed. This typically involves forced degradation studies and the use of appropriate analytical techniques to monitor the parent compound and detect degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[2][5][7][8]

G start This compound Sample stress_conditions Expose to Stress Conditions (e.g., Elevated Temperature, Humidity, UV Light) start->stress_conditions sampling Sample at Time Points (e.g., 0, 24, 48, 72 hours) stress_conditions->sampling analysis Analyze Samples (HPLC, qNMR, etc.) sampling->analysis data_analysis Data Analysis (Purity, Degradation Products, Kinetics) analysis->data_analysis end Stability Profile data_analysis->end

Figure 2: General experimental workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an appropriate inert solvent (e.g., anhydrous acetonitrile) at a known concentration.

  • Stress Conditions:

    • Hydrolytic Stress: Add a controlled amount of water to the sample solution.

    • Thermal Stress: Incubate the sample at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled environment.

    • Photolytic Stress: Expose the sample to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots of the stressed samples at predetermined time intervals.

  • Sample Analysis: Immediately analyze the aliquots using a suitable analytical method to quantify the remaining this compound and any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics. Identify and quantify any degradation products.

Analytical Methods

A stability-indicating HPLC method can be developed to separate this compound from its primary degradation product, salicylic acid, and other potential impurities.[9][10]

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where both this compound and salicylic acid absorb (e.g., around 230-300 nm) is suitable.

  • Quantification: The concentration of this compound and salicylic acid can be determined by comparing their peak areas to those of certified reference standards.

qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[11][12][13]

  • Principle: An internal standard with a known purity and concentration is added to a precisely weighed amount of the this compound sample. The purity of the this compound can be calculated by comparing the integral of a characteristic signal from this compound to the integral of a signal from the internal standard.

  • Advantages: qNMR can provide a direct measure of purity and can be used to monitor the degradation of the parent compound and the formation of degradation products simultaneously, provided their signals are resolved in the NMR spectrum.

  • Considerations: An inert, deuterated solvent must be used. The high reactivity of this compound requires careful sample preparation to avoid degradation during the analysis.

Summary of Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the degradation kinetics and shelf life of this compound under various storage conditions. The information provided in this guide is based on the general principles of acyl chloride chemistry and stability testing. It is strongly recommended that researchers and drug development professionals perform their own stability studies to establish a reliable shelf life and optimal storage conditions for their specific batches and applications of this compound.

Conclusion

This compound is a valuable but inherently unstable chemical intermediate. Its stability is primarily compromised by hydrolysis, a reaction that can be accelerated by elevated temperatures. Proper storage in a cool, dry, and inert environment is paramount to preserving its quality. While detailed quantitative stability data is sparse, the application of forced degradation studies in conjunction with analytical techniques such as HPLC and qNMR can provide the necessary information to assess the stability profile and establish appropriate handling and storage protocols for this compound in a research and development setting. This will ultimately contribute to the successful use of this important reagent in the synthesis of pharmaceuticals and other high-value chemical products.

References

Salicylyl Chloride (CAS No. 1441-87-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Acylating Agent

Abstract

Salicylyl chloride (2-hydroxybenzoyl chloride), identified by CAS number 1441-87-8, is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, safety and handling procedures, and a discussion of the biological activities of its derivatives are presented to support researchers and scientists in its effective and safe utilization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or low-melting solid with a pungent odor.[1] The ortho-hydroxyl group significantly influences its reactivity, participating in intramolecular hydrogen bonding and potentially acting as a nucleophile in certain reactions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1441-87-8[1]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Melting Point 19 °C[3]
Boiling Point 217.69 °C (rough estimate)[3]
Density 1.3112 g/cm³[3]
Refractive Index 1.5812 (estimate)[3]
Solubility Soluble in organic solvents such as dichloromethane, ether, and toluene.[4][5] Insoluble in water.[4] Quantitative solubility data is not readily available in published literature.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of salicylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[4] The reaction can be catalyzed by a small amount of a suitable catalyst, such as aluminum chloride or N,N-dimethylformamide (DMF).[2][4]

Experimental Protocol: Synthesis from Salicylic Acid and Thionyl Chloride

This protocol is adapted from a literature procedure.[4]

Materials:

  • Salicylic acid (10 g)

  • Thionyl chloride (7 mL)

  • Aluminum chloride (0.02 g)

Procedure:

  • In a fume hood, combine salicylic acid (10 g), thionyl chloride (7 mL), and aluminum chloride (0.02 g) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the mixture at 40-45 °C for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under vacuum.

  • The resulting this compound can often be used in subsequent reactions without further purification.[4] For applications requiring high purity, vacuum distillation can be employed.[2]

Key Reactions of this compound

As a reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form the corresponding esters, amides, and anhydrides.[6][7]

Synthesis of 2-hydroxy-N-arylbenzamides

2-hydroxy-N-arylbenzamides, a class of compounds with potential biological activities, can be synthesized from this compound.

This protocol is a general procedure adapted from the synthesis of N-benzoyl-2-hydroxybenzamides.[8]

Materials:

  • Salicylamide

  • Appropriate acid chloride

  • Pyridine (solvent)

Procedure:

  • In a round-bottom flask, dissolve salicylamide in pyridine.

  • Add the desired acid chloride to the solution.

  • Reflux the reaction mixture for an appropriate time (e.g., 4 hours), monitoring the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and purify the crude product by crystallization or preparative HPLC to obtain the desired N-benzoyl-2-hydroxybenzamide.[8]

Synthesis of Deferasirox

This compound is a key starting material in the synthesis of Deferasirox, an oral iron chelator.[5][9]

This protocol is adapted from a patented procedure for a key intermediate in the synthesis of Deferasirox.[9]

Materials:

  • This compound (110 g)

  • Salicylamide (119 g)

  • Tetrabutylammonium bromide (1 g)

  • Toluene (1 L)

Procedure:

  • In a suitable reaction vessel, combine this compound (110 g), salicylamide (119 g), and tetrabutylammonium bromide (1 g) in toluene (1 L).

  • Heat the resulting mixture to approximately 110 °C for about 4 hours.

  • Cool the reaction mixture to below 40 °C and continue stirring until precipitation is complete.

  • Filter the solid product, wash with a suitable solvent (e.g., isopropanol), and dry to obtain 2-(2-Hydroxyphenyl)benz[e][5][10]oxazin-4-one.[9] This intermediate is then further reacted with 4-hydrazinobenzoic acid to yield Deferasirox.[3]

Applications in Drug Development

The reactivity of this compound makes it a valuable precursor for the synthesis of various pharmaceutical agents.

Deferasirox: An Iron Chelator

Deferasirox is an orally active iron chelator used in the management of chronic iron overload.[1] this compound is a crucial building block in its synthesis.[5][9] The mechanism of action of Deferasirox involves the formation of a stable complex with iron, which is then excreted from the body.[1] It has also been shown to modulate signaling pathways such as NF-κB and mTOR.

Deferasirox_Mechanism cluster_cellular Cellular Environment Deferasirox Deferasirox IronComplex Deferasirox-Iron Complex Deferasirox->IronComplex Binds 2:1 NFkB NF-κB Pathway Deferasirox->NFkB Inhibits mTOR mTOR Pathway Deferasirox->mTOR Modulates Iron Excess Iron (Fe³⁺) Iron->IronComplex Excretion Biliary Excretion IronComplex->Excretion Elimination

Caption: Proposed mechanism of action for Deferasirox.

Merethoxylline Procaine: A Mercurial Diuretic

This compound is an intermediate in the synthesis of Merethoxylline Procaine, a mercurial diuretic.[1][3] The procaine component of this drug acts as a local anesthetic by blocking sodium channels.

Merethoxylline_Procaine_Mechanism cluster_membrane Neuronal Membrane Procaine Procaine (from Merethoxylline Procaine) NaChannel Voltage-gated Sodium Channel Procaine->NaChannel Blocks ActionPotential Action Potential (Nerve Impulse) NaChannel->ActionPotential Leads to NoActionPotential Blocked Action Potential NaChannel->NoActionPotential Prevents NaIon Na⁺ Ions NaIon->NaChannel Influx

Caption: Mechanism of action for the procaine component.

Safety and Handling

This compound is a corrosive substance that reacts with water.[1] It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Storage and Stability

This compound is sensitive to moisture and can be unstable at elevated temperatures, which may lead to degradation and the formation of impurities.[2] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, strong bases, and alcohols.[1][9]

References

An In-depth Technical Guide to O-Acetylsalicylyl Chloride: Synthesis and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylsalicylyl chloride, also known as aspirin chloride, is a highly reactive acyl chloride derived from acetylsalicylic acid (aspirin). Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of O-acetylthis compound, detailing experimental protocols and quantitative data. Furthermore, it explores its diverse applications as an acylating agent in the preparation of esters, amides, and other complex organic molecules, including active pharmaceutical ingredients (APIs).

Introduction

O-Acetylthis compound (C₉H₇ClO₃) is the acid chloride of acetylsalicylic acid. The presence of the highly electrophilic acyl chloride functional group makes it a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and arenes. This reactivity is harnessed in various chemical transformations to introduce the O-acetylsalicylyl moiety into a target molecule. This guide will delve into the primary synthetic routes to O-acetylthis compound and its key applications in research and drug development.

Synthesis of O-Acetylthis compound

The most common and efficient method for the synthesis of O-acetylthis compound is the reaction of acetylsalicylic acid with a chlorinating agent, most notably thionyl chloride (SOCl₂). Other reagents such as oxalyl chloride can also be employed.

Reaction with Thionyl Chloride

The reaction of acetylsalicylic acid with thionyl chloride is a well-established method for producing O-acetylthis compound. The reaction proceeds by the conversion of the carboxylic acid group into a highly reactive acyl chloride.

Reaction Scheme:

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride, adapted for O-acetylthis compound.

Materials:

  • Acetylsalicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (as solvent)

  • Anhydrous N,N-dimethylformamide (DMF) (catalyst, optional)

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Heating mantle

  • Magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add acetylsalicylic acid.

  • Addition of Solvent and Reagent: Add an anhydrous solvent such as toluene or dichloromethane to the flask. Subsequently, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to protect the vacuum pump from corrosive gases.

  • Purification: The crude O-acetylthis compound can be purified by vacuum distillation to yield a clear to pale yellow liquid which may solidify upon cooling.

Safety Precautions: Thionyl chloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Quantitative Data

The yield and purity of O-acetylthis compound are dependent on the reaction conditions. The following table summarizes data from a patented procedure for a similar synthesis, which can be considered indicative for the synthesis of O-acetylthis compound.[1]

ParameterValueReference
Reactants Acetylsalicylic acid, Thionyl chloride[1]
Catalyst Aluminum trichloride (0.05 to 1% by weight)[1]
Solvent Benzene or Carbon Tetrachloride[1]
Temperature 50-90 °C[1]
Reaction Time ~2 hours[1]
Stoichiometry Excess thionyl chloride (e.g., 5 to 10 molar excess)[1]
Yield High yields are obtainable, potentially approaching 100%[1]

Uses of O-Acetylthis compound

O-Acetylthis compound is a versatile reagent primarily used as a potent acylating agent in organic synthesis. Its high reactivity allows for the efficient introduction of the acetylsalicyloxybenzoyl group into various molecules.

Esterification

O-Acetylthis compound readily reacts with alcohols and phenols to form the corresponding esters. This is a common method for the synthesis of aspirin derivatives and other salicylates.

General Reaction:

Amidation

The reaction of O-acetylthis compound with primary or secondary amines yields N-substituted amides. This reaction is crucial in the synthesis of various biologically active compounds.

General Reaction:

Friedel-Crafts Acylation

O-Acetylthis compound can be used in Friedel-Crafts acylation reactions to introduce the acetylsalicylyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

General Reaction:

Applications in Drug Synthesis

O-Acetylthis compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of coumarin derivatives, which are important intermediates for blood anti-coagulating drugs.[1] While not a direct precursor in the most common synthetic routes, its reactivity profile makes it a potential building block for complex molecules like the anticoagulant rivaroxaban, where an amide bond formation is a key step.

Visualizations

Synthesis Pathway of O-Acetylthis compound

Synthesis_Pathway ASA Acetylsalicylic Acid reaction Reaction ASA->reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->reaction Heat Heat (Reflux) Heat->reaction OAC O-Acetylthis compound Byproducts SO₂ (g) + HCl (g) reaction->OAC reaction->Byproducts

Caption: Synthesis of O-Acetylthis compound from Acetylsalicylic Acid.

Applications of O-Acetylthis compound

Applications cluster_reactions Acylation Reactions cluster_products Products OAC O-Acetylthis compound Esterification Esterification (with Alcohols/Phenols) OAC->Esterification Amidation Amidation (with Amines) OAC->Amidation FriedelCrafts Friedel-Crafts Acylation (with Arenes) OAC->FriedelCrafts Esters Esters (Aspirin Derivatives) Esterification->Esters Amides Amides (Bioactive Molecules) Amidation->Amides ArylKetones Aryl Ketones FriedelCrafts->ArylKetones

Caption: Key applications of O-Acetylthis compound as an acylating agent.

Conclusion

O-Acetylthis compound is a pivotal reagent in organic synthesis, offering a highly reactive handle for the introduction of the acetylsalicyloxybenzoyl moiety. Its synthesis from the readily available acetylsalicylic acid is straightforward, and its utility in forming esters, amides, and in Friedel-Crafts reactions underscores its importance in the synthesis of a wide array of organic compounds, including those with significant biological activity. This guide provides the foundational knowledge for researchers and drug development professionals to effectively synthesize and utilize this versatile chemical intermediate.

References

Methodological & Application

Synthesis of Salicylyl Chloride Using Thionyl Chloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride from salicylic acid utilizing thionyl chloride. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocols described herein outline methods using different catalytic and solvent conditions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Included are data summaries, detailed experimental procedures, safety precautions, and reaction pathway diagrams to ensure safe and efficient synthesis.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. This compound, derived from salicylic acid, is a key building block in the production of various bioactive molecules. The use of thionyl chloride (SOCl₂) is a common and effective method for this conversion due to the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed from the reaction mixture. This document details established protocols for this synthesis, offering variations in catalysts and solvents to accommodate different laboratory setups and yield requirements.

Reaction and Mechanism

The overall reaction involves the treatment of salicylic acid with thionyl chloride to yield this compound, sulfur dioxide, and hydrogen chloride gas.

Reaction Scheme:

The reaction proceeds through the formation of a chlorosulfite intermediate, which is more reactive than the initial carboxylic acid. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and a chloride ion.

Experimental Protocols

Several protocols for the synthesis of this compound using thionyl chloride have been reported. The choice of protocol may depend on the desired scale, purity requirements, and available resources.

Protocol 1: Catalysis with Aluminum Chloride (Solvent-Free)

This protocol utilizes a catalytic amount of aluminum chloride to facilitate the reaction.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hydroxide) to neutralize the evolving HCl and SO₂ gases.

  • To the flask, add salicylic acid (e.g., 10.0 g).

  • Carefully add thionyl chloride (e.g., 7.0 mL).

  • Add a catalytic amount of anhydrous aluminum chloride (e.g., 0.02 g) to the mixture.[1]

  • Heat the reaction mixture to 40-45°C with stirring for 1.5 hours.[1]

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum).

  • The resulting this compound can often be used without further purification.[1]

Protocol 2: Reaction in an Inert Solvent with Catalytic Pyridine

This method employs an inert solvent and a base catalyst.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Inert solvent (e.g., benzene or toluene)

Procedure:

  • Set up the reaction apparatus as described in Protocol 1.

  • In the reaction flask, suspend salicylic acid in an inert solvent such as benzene.

  • Add thionyl chloride to the suspension.

  • Add a catalytic amount of pyridine. The reaction may proceed at room temperature or require gentle heating.

  • Monitor the reaction progress by observing the cessation of gas evolution.

  • Upon completion, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on literature reports. Please note that yields can vary based on specific experimental conditions and scale.

ProtocolReactants (Example Scale)CatalystSolventTemperature (°C)Time (h)Reported Yield
1 Salicylic Acid (10 g), Thionyl Chloride (7 mL)AlCl₃ (0.02 g)None40-451.5Not explicitly stated, but product is used directly[1]
2 Salicylic Acid, Thionyl ChloridePyridineBenzeneRoom Temp - RefluxVariable85-90% (from sodium salicylate)[2]

Characterization of this compound

Upon synthesis, it is crucial to confirm the identity and purity of the product. The following are expected spectroscopic data for this compound.

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The phenolic hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Aromatic carbons will appear in the typical δ 120-150 ppm region.

  • FT-IR (Infrared Spectroscopy): A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected around 1780-1740 cm⁻¹. The O-H stretch of the phenolic group will be observed as a broad band around 3400-3200 cm⁻¹.

Safety and Handling

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂). Causes severe skin burns and eye damage.

  • Precautions: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with moisture.

This compound:

  • Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture.

  • Precautions: Handle in a fume hood and wear appropriate PPE. Store in a tightly sealed container under an inert atmosphere to prevent hydrolysis.

Waste Disposal:

  • Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide). The reaction is highly exothermic and will release gases. Perform this procedure in a fume hood. Dispose of all chemical waste according to institutional and local regulations.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the general signaling pathway of the chemical transformation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis reactants Salicylic Acid + Thionyl Chloride + Catalyst flask Round-Bottom Flask in Fume Hood reactants->flask condenser Reflux Condenser + Gas Scrubber flask->condenser heating Heating and Stirring (e.g., 40-45°C) flask->heating monitoring Monitor Gas Evolution heating->monitoring removal Remove Excess Thionyl Chloride (Vacuum) monitoring->removal product This compound (Product) removal->product characterization Spectroscopic Analysis (NMR, IR) product->characterization

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway SalicylicAcid Salicylic Acid (HO-C₆H₄-COOH) Intermediate Chlorosulfite Intermediate SalicylicAcid->Intermediate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) SalicylylChloride This compound (HO-C₆H₄-COCl) Intermediate->SalicylylChloride - SO₂ - Cl⁻ Byproducts Gaseous Byproducts (SO₂ + HCl) Intermediate->Byproducts

Caption: Reaction pathway for the formation of this compound.

References

Solvent Effects in the Synthesis of Salicylyl Chloride: A Comparative Analysis of THF and DMF

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analysis of the solvent effects of tetrahydrofuran (THF) and dimethylformamide (DMF) in the synthesis of salicylyl chloride from salicylic acid and thionyl chloride. While both solvents can be employed in this conversion, their roles and the resulting reaction characteristics differ significantly. DMF typically acts as a catalyst, accelerating the reaction, whereas THF serves as a conventional solvent. This document outlines detailed experimental protocols for both solvent systems, presents a comparative table of expected outcomes, and provides diagrams illustrating the reaction mechanisms and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation from salicylic acid using a chlorinating agent like thionyl chloride (SOCl₂) is a common synthetic route. The choice of solvent is a critical parameter in this reaction, influencing reaction rate, yield, purity, and the overall process efficiency. This application note focuses on the distinct roles and effects of two commonly used solvents: tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

DMF is widely recognized not just as a polar aprotic solvent but also as a potent catalyst for the formation of acyl chlorides from carboxylic acids when using reagents like thionyl chloride or oxalyl chloride.[1][2] Its catalytic activity proceeds through the formation of a Vilsmeier reagent, which is a more reactive electrophile. THF, on the other hand, is a polar aprotic solvent that can facilitate the reaction by dissolving the reactants but does not typically play a direct catalytic role in this transformation.[3]

Comparative Data

ParameterTetrahydrofuran (THF)Dimethylformamide (DMF)
Role in Reaction SolventCatalyst and Solvent
Reaction Rate Moderate to slowFast
Reaction Temperature Typically requires heating (reflux)Often proceeds at room temperature or with mild heating (e.g., 40-50°C)
Expected Yield Good to high, but may require longer reaction timesGenerally high
Expected Purity Good, with potentially fewer side products related to the solventHigh, but potential for side reactions if temperature is not controlled
Work-up Relatively straightforward removal of solventMore complex due to the high boiling point of DMF
Safety Considerations Peroxide formation on storage; flammableLiver toxin, readily absorbed through the skin

Experimental Protocols

3.1. Synthesis of this compound using THF as a Solvent (General Protocol)

This protocol is based on general procedures for the synthesis of acyl chlorides where a non-catalytic solvent is employed.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), and a dropping funnel under an inert atmosphere.

  • To the flask, add salicylic acid (1.0 eq).

  • Add anhydrous THF to the flask to dissolve or suspend the salicylic acid.

  • From the dropping funnel, add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or IR spectroscopy).

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess thionyl chloride and THF under reduced pressure.

  • The resulting crude this compound can be used directly for the next step or purified by distillation under high vacuum.

3.2. Synthesis of this compound using Catalytic DMF

This protocol is adapted from established procedures for the synthesis of acyl chlorides using catalytic DMF.[4]

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene (optional, as a solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a condenser with a gas outlet to a scrubber, and a dropping funnel under an inert atmosphere.

  • Suspend salicylic acid (1.0 eq) in anhydrous toluene (optional, can be run neat in excess thionyl chloride).

  • Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq or a few drops) to the suspension.

  • Add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel at room temperature. Vigorous gas evolution (HCl and SO₂) will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature or heat to 40-50°C for 1-2 hours, until the gas evolution ceases and the reaction is complete.[4]

  • Cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene (if used) under reduced pressure.

  • The crude this compound can be used as is or purified by vacuum distillation.

Reaction Mechanisms and Workflow

4.1. Reaction Mechanism in the Presence of THF

In an inert solvent like THF, the reaction proceeds through the direct attack of the carboxylic acid's hydroxyl group on the thionyl chloride, followed by elimination of HCl and SO₂ to form the acyl chloride.

G SalicylicAcid Salicylic Acid Intermediate Chlorosulfite Intermediate SalicylicAcid->Intermediate + SOCl₂ ThionylChloride SOCl₂ SalicylylChloride This compound Intermediate->SalicylylChloride - SO₂ - HCl HCl HCl SO2 SO₂

Caption: Reaction mechanism of salicylic acid with thionyl chloride in THF.

4.2. Catalytic Role of DMF

DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then reacts with the carboxylic acid in a more facile manner than thionyl chloride itself.

G cluster_0 Catalyst Regeneration Cycle cluster_1 Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + SOCl₂ ThionylChloride SOCl₂ Vilsmeier->DMF + this compound - SO₂ - HCl SalicylicAcid Salicylic Acid AcylIminium Acyl-iminium Intermediate SalicylicAcid->AcylIminium + Vilsmeier Reagent SalicylylChloride This compound AcylIminium->SalicylylChloride + Cl⁻

Caption: Catalytic cycle of DMF in this compound synthesis.

4.3. Experimental Workflow

The general workflow for the synthesis of this compound is outlined below.

G Start Start Setup Assemble and Flame-Dry Glassware under Inert Atmosphere Start->Setup Reagents Charge Flask with Salicylic Acid and Solvent (THF or Toluene/DMF) Setup->Reagents Addition Add Thionyl Chloride Dropwise Reagents->Addition Reaction Stir and Heat (if necessary) Monitor Reaction Progress Addition->Reaction Workup Cool and Remove Excess Reagents and Solvent under Vacuum Reaction->Workup Product Crude this compound Workup->Product Purification Vacuum Distillation (Optional) Product->Purification FinalProduct Pure this compound Product->FinalProduct Use Crude Purification->FinalProduct

Caption: General experimental workflow for this compound synthesis.

Conclusion

The choice between THF and DMF for the synthesis of this compound depends on the desired reaction conditions and processing considerations. DMF offers a faster reaction, often at lower temperatures, due to its catalytic role. However, its high boiling point can complicate product isolation. THF acts as a more conventional solvent, potentially requiring more forcing conditions (higher temperatures and longer reaction times) but allowing for a more straightforward work-up. For rapid synthesis, a catalytic amount of DMF is advantageous. For processes where simplified purification is a priority and longer reaction times are acceptable, THF presents a viable alternative. The selection should be made based on the specific requirements of the overall synthetic route and the scale of the reaction.

References

Catalysts for Salicylyl Chloride Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of salicylyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The focus is on the comparative efficacy of different catalytic systems, including the use of aluminum chloride with thionyl chloride, phosphorus pentachloride, and a combination of oxalyl chloride and dimethylformamide (DMF).

I. Application Notes

This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its preparation from salicylic acid requires the use of a chlorinating agent, often in conjunction with a catalyst to enhance reaction rates and yields. The choice of catalyst and chlorinating agent can significantly impact the purity of the final product, reaction conditions, and overall efficiency.

Catalyst Selection and Rationale:

  • Aluminum Chloride (AlCl₃) with Thionyl Chloride (SOCl₂): Aluminum chloride, a strong Lewis acid, is an effective catalyst when used with thionyl chloride. It is believed to function by coordinating with the thionyl chloride, increasing its electrophilicity and facilitating the attack on the carboxylic acid. This method is particularly useful for achieving high yields under relatively mild conditions.

  • Phosphorus Pentachloride (PCl₅): This reagent serves as both the chlorinating agent and a Lewis acid catalyst precursor. It reacts readily with carboxylic acids to form the corresponding acyl chlorides. While often providing high yields, the reaction can be vigorous, and the solid nature of PCl₅ can sometimes complicate handling and stoichiometry control.

  • Oxalyl Chloride ((COCl)₂) with Dimethylformamide (DMF): This combination is a milder and often more selective method for acyl chloride synthesis. DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. This system is advantageous when dealing with sensitive functional groups.

II. Comparative Data of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems. The data has been compiled from various sources and may vary based on specific experimental conditions.

Catalyst/Reagent SystemChlorinating AgentCatalystTypical Reaction Temperature (°C)Typical Reaction TimeReported Yield (%)Byproducts
Method 1 Thionyl Chloride (SOCl₂)Aluminum Chloride (AlCl₃)40 - 901.5 - 2 hours~74-100% (of derivative)[1]SO₂, HCl
Method 2 Phosphorus Pentachloride (PCl₅)None (reagent acts as catalyst)Ambient to elevatedVariable~92% (for a similar reaction)[2]POCl₃, HCl
Method 3 Oxalyl Chloride ((COCl)₂)Dimethylformamide (DMF)Room Temperature~1.5 hours~78% (for a similar reaction)CO, CO₂, HCl

III. Experimental Protocols

Method 1: Synthesis of this compound using Thionyl Chloride and Aluminum Chloride

This protocol is adapted from a procedure for the synthesis of acetylthis compound, a closely related compound[1].

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Inert solvent (e.g., benzene or carbon tetrachloride)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add salicylic acid and a catalytic amount of anhydrous aluminum chloride (approximately 0.05-1% by weight of the salicylic acid)[1].

  • Add an excess of thionyl chloride (e.g., a 5-10 molar excess)[1]. An inert solvent can also be used.

  • Heat the reaction mixture to a temperature between 50-90°C and stir for approximately 1.5 to 2 hours[1].

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude this compound can often be used without further purification.

Method 2: Synthesis of this compound using Phosphorus Pentachloride

This protocol is based on a general procedure for the synthesis of acyl chlorides using PCl₅.

Materials:

  • Salicylic acid

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a fume hood, place salicylic acid in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to vent HCl gas to a scrubber.

  • Slowly and carefully add phosphorus pentachloride in a 1:1 molar ratio to the salicylic acid. The reaction can be exothermic.

  • If necessary, gently warm the mixture to initiate or complete the reaction.

  • Stir the mixture until the evolution of HCl gas ceases and the reaction is complete.

  • The product, this compound, can be isolated by fractional distillation to separate it from the byproduct, phosphorus oxychloride (POCl₃).

Method 3: Synthesis of this compound using Oxalyl Chloride and DMF

This protocol is a standard laboratory procedure for the synthesis of acyl chlorides.

Materials:

  • Salicylic acid

  • Oxalyl chloride ((COCl)₂)

  • Dimethylformamide (DMF), anhydrous

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a fume hood, dissolve salicylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add a slight excess of oxalyl chloride (e.g., 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for approximately 1.5 hours or until the evolution of gas (CO and CO₂) ceases.

  • The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.

IV. Visualizations

The following diagrams illustrate the proposed reaction mechanism and experimental workflow.

Reaction_Mechanism_AlCl3 Proposed Reaction Mechanism with AlCl₃/SOCl₂ cluster_activation Catalyst Activation cluster_reaction Reaction with Salicylic Acid SOCl2 Thionyl Chloride (SOCl₂) Activated_Complex Activated Complex [Cl₂S=O-AlCl₃] SOCl2->Activated_Complex Coordination AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Activated_Complex Intermediate Acyl Chlorosulfite Intermediate Activated_Complex->Intermediate Salicylic_Acid Salicylic Acid Salicylic_Acid->Intermediate Nucleophilic Attack Salicylyl_Chloride This compound Intermediate->Salicylyl_Chloride Chloride Attack & Elimination of SO₂ and AlCl₃

Caption: Proposed mechanism of AlCl₃-catalyzed this compound synthesis.

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Reactants Combine Salicylic Acid, Chlorinating Agent, and Catalyst Start->Reactants Reaction Stir and Heat Reaction Mixture (if required) Reactants->Reaction Monitoring Monitor Reaction Completion (e.g., cessation of gas evolution) Reaction->Monitoring Workup Remove Excess Reagents and Solvent (Distillation/Vacuum) Monitoring->Workup Isolation Isolate Crude this compound Workup->Isolation Purification Purification (Optional, e.g., Distillation) Isolation->Purification End Final Product Isolation->End Use Crude Product Directly Purification->End

Caption: Generalized workflow for this compound synthesis.

Catalyst_Comparison Logical Comparison of Catalytic Systems cluster_methods Catalytic Approaches cluster_considerations Key Considerations Goal Synthesize this compound AlCl3_SOCl2 AlCl₃ / SOCl₂ Goal->AlCl3_SOCl2 PCl5 PCl₅ Goal->PCl5 DMF_COCl2 DMF / (COCl)₂ Goal->DMF_COCl2 Yield High Yield AlCl3_SOCl2->Yield Conditions Mild Conditions AlCl3_SOCl2->Conditions Relatively Mild Byproducts Gaseous Byproducts AlCl3_SOCl2->Byproducts PCl5->Yield Handling Ease of Handling PCl5->Handling Solid Reagent DMF_COCl2->Conditions DMF_COCl2->Byproducts DMF_COCl2->Handling Milder Reagents

Caption: Comparison of catalyst systems for this compound synthesis.

References

Applications of Salicylyl Chloride in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylyl chloride, the acyl chloride derivative of salicylic acid, is a versatile reagent in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its bifunctional nature, possessing both a reactive acyl chloride and a nucleophilic hydroxyl group, allows for a range of cyclization reactions, making it a valuable building block for compounds of medicinal and materials science interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound, including benzoxazinones, quinazolinones, and oxazolones.

Key Applications

This compound is a key precursor for the synthesis of several important classes of heterocyclic compounds. Its utility stems from the reactivity of the acyl chloride group, which readily undergoes acylation reactions with nucleophiles, and the ortho-hydroxyl group, which can participate in subsequent intramolecular cyclization reactions.

Synthesis of Benzoxazinones

Benzoxazinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. They also serve as crucial intermediates in the synthesis of other important heterocyclic systems, such as quinazolinones. This compound is a common starting material for the preparation of 1,3-benzoxazin-4-ones.

Two primary examples of benzoxazinone synthesis using this compound are the preparation of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one, a key intermediate in the synthesis of the iron chelator Deferasirox, and 2-phenyl-4H-3,1-benzoxazin-4-one.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of a benzoxazinone intermediate with a primary amine. Since benzoxazinones can be readily synthesized from this compound, this provides a two-step pathway to this important class of heterocycles. The synthesis begins with the condensation of an anthranilic acid with an acyl chloride, such as this compound, followed by dehydration to form the benzoxazinone intermediate.[1] Subsequent reaction with an amine leads to the desired quinazolinone.[1]

Synthesis of Oxazol-5(4H)-ones

Oxazol-5(4H)-ones, also known as azlactones, are another class of heterocycles with significant applications in organic synthesis and medicinal chemistry. They can serve as intermediates for the synthesis of amino acids, peptides, and other heterocyclic compounds. While direct synthesis from this compound is less commonly documented, a plausible route involves the acylation of an amino acid, such as glycine, with this compound to form N-salicyloylglycine, which can then be cyclized.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound.

Table 1: Synthesis of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one (Deferasirox Intermediate)

Starting MaterialsChlorinating AgentSolventCatalystReaction ConditionsYield (%)Reference
Salicylic acid, SalicylamideThionyl chlorideToluene/XylenePyridineReflux, 4 h55[1]
Salicylic acid, Salicylamidep-Toluenesulfonyl chlorideDichloromethane, TolueneDiisopropylethylamine10-20°C then 110-120°C, 3 hNot specified[2]

Table 2: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Starting MaterialsCyclizing AgentSolventBaseReaction ConditionsYield (%)Reference
Anthranilic acid, Benzoyl chloride-Pyridine-Room temperatureHigh[3]
Anthranilic acid, Benzoyl chlorideCyanuric chloride/DMFChloroformTriethylamineRoom temperature, 4 h86[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is often prepared in situ from salicylic acid and a chlorinating agent and used directly in the subsequent reaction due to its instability at higher temperatures.[4][5]

Materials:

  • Salicylic acid

  • Thionyl chloride or p-toluenesulfonyl chloride

  • Solvent (e.g., toluene, dichloromethane)

  • Catalyst (e.g., pyridine, DMF) (optional)

Procedure (using Thionyl Chloride):

  • To a stirred solution of salicylic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.

  • A catalytic amount of pyridine or DMF can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature or gentle warming (40-50°C) for a few hours until the evolution of HCl and SO2 gases ceases.

  • The resulting solution of this compound is typically used directly for the next step without isolation.

Protocol 2: Synthesis of 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one

This protocol describes the synthesis of a key intermediate for the drug Deferasirox.

Materials:

  • This compound (prepared in situ from salicylic acid and thionyl chloride)

  • Salicylamide

  • Toluene or Xylene

  • Pyridine

Procedure:

  • Prepare a solution of this compound in toluene as described in Protocol 1.

  • In a separate flask, dissolve salicylamide in toluene.

  • Add the this compound solution dropwise to the salicylamide solution at room temperature with vigorous stirring.

  • Add pyridine as a catalyst and heat the reaction mixture to reflux for 4 hours.

  • During the reaction, HCl and SO2 will evolve.

  • Cool the reaction mixture to room temperature, and the product will crystallize.

  • Filter the solid, wash with a small amount of cold toluene, and dry to obtain 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one. The reported yield for this step is 55%.[1]

Protocol 3: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine

Procedure:

  • Dissolve anthranilic acid (1 molar equivalent) in pyridine.

  • To this solution, add benzoyl chloride (2 molar equivalents) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-phenyl-4H-3,1-benzoxazin-4-one in high yield.[3]

Protocol 4: General Procedure for the Synthesis of 2,3-disubstituted Quinazolin-4(3H)-ones from Benzoxazinones

This protocol outlines the conversion of a benzoxazinone intermediate, which can be derived from this compound, into a quinazolinone.

Materials:

  • 2-Substituted-4H-3,1-benzoxazin-4-one (e.g., 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one)

  • Primary amine (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol or acetic acid.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

Visualizations

Reaction Workflows and Mechanisms

Salicylyl_Chloride_Synthesis Salicylic_Acid Salicylic Acid Salicylyl_Chloride This compound Salicylic_Acid->Salicylyl_Chloride Toluene, Δ Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Salicylyl_Chloride

Caption: Synthesis of this compound.

Benzoxazinone_Synthesis Salicylyl_Chloride This compound Benzoxazinone 2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one Salicylyl_Chloride->Benzoxazinone Toluene, Pyridine, Reflux Salicylamide Salicylamide Salicylamide->Benzoxazinone

Caption: Synthesis of a Benzoxazinone Intermediate.

Quinazolinone_Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Salicylyl_Chloride This compound Benzoxazinone 2-(2-hydroxyphenyl)- 4H-3,1-benzoxazin-4-one Salicylyl_Chloride->Benzoxazinone Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Benzoxazinone Quinazolinone 2-(2-hydroxyphenyl)-3-R- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Reflux Primary_Amine Primary Amine (R-NH2) Primary_Amine->Quinazolinone

Caption: Two-step synthesis of Quinazolinones.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aurones from Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aurones, a class of flavonoids with significant biological activities, through a palladium-catalyzed reaction of salicylyl chloride and terminal alkynes. This methodology offers a versatile route to a variety of substituted aurones.

Introduction

Aurones are a subclass of flavonoids characterized by a (Z)-benzylidene-2-benzofuran-3(2H)-one core structure. They exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities, making them attractive targets in drug discovery. The palladium-catalyzed synthesis from readily available this compound and terminal alkynes represents a convergent and efficient approach to these valuable compounds. The overall transformation is believed to proceed through a two-step sequence: an initial acyl Sonogashira coupling to form an intermediate ynone, followed by an intramolecular cyclization to yield the aurone scaffold.

Reaction Principle

The synthesis involves two key palladium-catalyzed steps:

  • Acyl Sonogashira Coupling: this compound reacts with a terminal alkyne in the presence of a palladium catalyst and a base to form an o-hydroxyphenyl alkynyl ketone (an ynone). This reaction is a variation of the well-established Sonogashira coupling.

  • Intramolecular Cyclization: The intermediate ynone undergoes an intramolecular hydroalkoxylation, catalyzed by a palladium complex, to form the five-membered benzofuranone ring of the aurone.

A crucial aspect of this synthesis is the selective formation of the aurone (5-exo-dig cyclization) over the isomeric flavone (6-endo-dig cyclization). The choice of catalyst and reaction conditions can influence this selectivity.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Anhydrous solvents are recommended for optimal results.

  • Reagents should be of high purity. Terminal alkynes can be purified by distillation or column chromatography if necessary.

Protocol 1: Two-Step Synthesis of Aurones

This protocol is based on the likely reaction pathway involving the isolation of the intermediate ynone.

Step 1: Synthesis of o-Hydroxyphenyl Phenylalkynyl Ketone (Ynone Intermediate)

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add anhydrous toluene and stir for 10 minutes at room temperature to form the catalyst complex.

  • Add this compound (1.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.

  • Add triethylamine (2.5 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the o-hydroxyphenyl phenylalkynyl ketone.

Step 2: Palladium-Catalyzed Cyclization to Aurone

Materials:

  • o-Hydroxyphenyl phenylalkynyl ketone (from Step 1)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous acetonitrile

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the o-hydroxyphenyl phenylalkynyl ketone (1.0 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (1 mol%) and triphenylphosphine (4 mol%).

  • Add anhydrous acetonitrile and stir the mixture at 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired aurone.

Data Presentation

The following table summarizes representative yields for the acyl Sonogashira coupling of various acyl chlorides with terminal alkynes, which is the key initial step in the aurone synthesis.

EntryAcyl ChlorideTerminal AlkyneCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Benzoyl chloridePhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (1)Et₃NTHFRT95
24-Methoxybenzoyl chloridePhenylacetylenePd(OAc)₂ (1) / PPh₃ (2)Et₃NToluene8092
34-Nitrobenzoyl chloridePhenylacetylenePd(PPh₃)₄ (3)Et₃NBenzene6088
4Benzoyl chloride1-HexynePd(PPh₃)₂Cl₂ (2) / CuI (1)Et₃NTHFRT85
5This compoundPhenylacetylenePd(0) complexTrioctylamine---

Note: The yield for the direct reaction of this compound to aurone (Entry 5) is not specified in the available abstract, but the formation of the intermediate ketone is reported as the main product.

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Salicylyl_chloride This compound Catalyst Pd Catalyst Base Salicylyl_chloride->Catalyst Phenylacetylene Phenylacetylene Phenylacetylene->Catalyst Aurone Aurone Catalyst->Aurone

Caption: Overall reaction for the synthesis of aurones.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Acyl Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A Pd(0)L2 C Oxidative Addition A->C B This compound B->C D Acyl-Pd(II) Complex C->D F Transmetalation D->F E Phenylacetylene + Base E->F G Acyl-Alkynyl-Pd(II) Complex F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ynone Intermediate H->I J Ynone Intermediate L Coordination J->L K Pd(0)L2 K->L M Pd-Ynone Complex L->M N Intramolecular Oxypalladation (5-exo-dig) M->N O Vinyl-Pd(II) Intermediate N->O P Protonolysis O->P P->K Regenerates Catalyst Q Aurone P->Q

Caption: Proposed mechanism for aurone synthesis.

Experimental Workflow

Experimental_Workflow Start Start Setup Setup Schlenk flask under inert atmosphere Start->Setup Add_Catalyst Add Pd catalyst and ligand Setup->Add_Catalyst Add_Reactants Add this compound, alkyne, and base Add_Catalyst->Add_Reactants Heat Heat reaction mixture Add_Reactants->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify_Ynone Column chromatography of ynone intermediate Workup->Purify_Ynone Cyclization_Setup Setup second reaction with ynone and Pd catalyst Purify_Ynone->Cyclization_Setup Heat_Cyclization Heat cyclization mixture Cyclization_Setup->Heat_Cyclization Monitor_Cyclization Monitor cyclization by TLC Heat_Cyclization->Monitor_Cyclization Purify_Aurone Purify final aurone product Monitor_Cyclization->Purify_Aurone End End Purify_Aurone->End

Application Note: The Role of Salicylyl Chloride in the Synthesis of Novel Anti-proliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylic acid and its derivatives represent a foundational scaffold in medicinal chemistry, famously leading to the development of acetylsalicylic acid (Aspirin).[1][2] Beyond their anti-inflammatory properties, these compounds have emerged as promising candidates in oncology.[3] Salicylyl chloride, a reactive derivative of salicylic acid, serves as a crucial intermediate for synthesizing a diverse range of salicylamides through the acylation of amines. These salicylamide derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines by modulating multiple biological targets.[3][4][5] This document provides detailed protocols for the synthesis of such agents, summarizes their biological activities, and outlines key mechanisms of action.

Section 1: Synthesis of Salicylamide Derivatives

The primary method for synthesizing salicylamides involves the reaction of a salicylic acid derivative with an appropriate amine. To facilitate this amide bond formation, the carboxylic acid is typically activated. A common strategy is the conversion of salicylic acid to the more reactive this compound, often generated in situ by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride.[6] This is immediately followed by a reaction with the desired amine to yield the final salicylamide product.

General Experimental Protocol: Synthesis of Salicylamides
  • Acid Chloride Formation (In Situ): A solution of a substituted salicylic acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) is cooled to 0°C. A chlorinating agent (e.g., oxalyl chloride or thionyl chloride, 1.2-2.0 equivalents) is added dropwise, often with a catalytic amount of N,N-Dimethylformamide (DMF). The reaction is stirred at 0°C and then allowed to warm to room temperature for 1-3 hours until the evolution of gas ceases. The solvent and excess reagent are typically removed under reduced pressure.

  • Amide Coupling: The crude this compound is re-dissolved in an anhydrous aprotic solvent. The solution is cooled to 0°C, and a solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in the same solvent is added dropwise.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 2-12 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the pure salicylamide derivative.

G cluster_start Starting Materials cluster_reagents Reagents & Solvents cluster_process Process Steps cluster_end Final Product SA Substituted Salicylic Acid Step1 Step 1: In Situ Formation of this compound SA->Step1 Amine Primary/Secondary Amine Step2 Step 2: Amine Coupling (Nucleophilic Acyl Substitution) Amine->Step2 Chlorinating Oxalyl Chloride or Thionyl Chloride Chlorinating->Step1 Base Pyridine or Triethylamine Base->Step2 Solvent Anhydrous DCM/THF Solvent->Step1 Solvent->Step2 Step1->Step2 Crude Acid Chloride Step3 Step 3: Aqueous Work-up & Extraction Step2->Step3 Step4 Step 4: Purification (Chromatography/Recrystallization) Step3->Step4 Product Purified Salicylamide Derivative Step4->Product

Caption: General workflow for the synthesis of salicylamide anti-proliferative agents.

Section 2: Anti-proliferative Activity Data

Salicylamide derivatives have shown potent growth-inhibitory effects across a range of human cancer cell lines. The anti-proliferative activity is typically quantified by the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Compound ClassTarget Cell LineGI50 (µM)Mechanism of ActionReference
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24 )MCF-7 (Breast Adenocarcinoma)0.09 ± 0.01Tubulin Polymerization Inhibitor[4][5]
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 24 )MDA-MB-231 (Breast Adenocarcinoma)0.09 ± 0.01Tubulin Polymerization Inhibitor[4][5]
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33 )Caco-2 (Colorectal Adenocarcinoma)0.05 ± 0.004Tubulin Polymerization Inhibitor[4][5]
5-Chloro-N-(4-sulfamoylbenzyl) salicylamide (Compound 33 )HCT-116 (Colorectal Carcinoma)0.04 ± 0.003Tubulin Polymerization Inhibitor[4][5]
Salicylamide Analog (Compound 15a )A549 (Lung Carcinoma)0.27 (IC50)EGFR Tyrosine Kinase Inhibitor[7][8]
Salicylamide Analog (Compound 15b )A549 (Lung Carcinoma)1.1 (IC50)EGFR Tyrosine Kinase Inhibitor[7][8]
2-hydroxy-5-nonanoylbenzamide (Compound 1b )MCF-7 (Breast Cancer)0.05 (74.01% viability reduction)Anti-estrogen Agent[9]

Section 3: Mechanisms of Action

The anti-proliferative effects of salicylamide derivatives are attributed to their interaction with various cellular targets and signaling pathways.

A. Tubulin Polymerization Inhibition

Certain salicylamides act as potent inhibitors of tubulin polymerization.[5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and inhibiting cancer cell proliferation.[5]

SA Salicylamide Derivative Tubulin α/β-Tubulin Dimers SA->Tubulin Binds to Colchicine Site MT Microtubule Assembly (Polymerization) SA->MT Inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by salicylamide derivatives.

B. EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, promotes uncontrolled cell growth. Some salicylamide analogues have been specifically designed to act as EGFR inhibitors.[7][8] They compete with ATP at the kinase domain of the receptor, blocking its autophosphorylation and downstream signaling cascades (e.g., MAPK, PI3K/Akt), thereby halting cell proliferation and survival.

EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P Phosphorylation EGFR->P Activates SA Salicylamide Inhibitor SA->P Inhibits Downstream Downstream Signaling (MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by salicylamide analogues.

C. CBP/p300 Histone Acetyltransferase Inhibition

Salicylic acid and its derivatives can also exert epigenetic effects by inhibiting the activity of the histone acetyltransferases p300 and CREB-binding protein (CBP).[10][11] These enzymes play a critical role in gene expression by acetylating histones and other proteins. Inhibition of p300/CBP leads to reduced acetylation of key proteins like p53 and NF-κB, altering the expression of genes involved in cell growth and survival, and has shown efficacy in models of leukemia.[11][12]

Section 4: Protocol for In Vitro Anti-proliferative Assay

The anti-proliferative activity of newly synthesized compounds is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Detailed Protocol: MTT Assay
  • Cell Seeding: Cancer cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The synthesized salicylamide derivatives are dissolved in DMSO to create stock solutions. A series of dilutions are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM) is added to the wells. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for an additional 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO-treated control cells. The GI50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Start 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Attachment) Start->Incubate1 Treat 3. Add Salicylamide Derivatives (Varying Concentrations) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add DMSO to Dissolve Crystals Incubate3->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate GI50 Values Read->Analyze

Caption: Experimental workflow for the MTT anti-proliferative assay.

References

Application Notes and Protocols: Acylation of Amines with Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines with salicylyl chloride is a fundamental reaction in organic synthesis, leading to the formation of N-substituted salicylamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The reaction proceeds through a nucleophilic acyl substitution mechanism and is frequently carried out under Schotten-Baumann conditions. These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and available quantitative data for the synthesis of salicylamides.

Reaction Mechanism

The acylation of amines with this compound follows a nucleophilic addition-elimination pathway. The reaction is typically facilitated by a base, such as pyridine or aqueous sodium hydroxide, which neutralizes the hydrogen chloride byproduct.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: A base present in the reaction mixture removes a proton from the nitrogen atom, yielding the neutral salicylamide product and the hydrochloride salt of the base. The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[1][2][3]

Acylation_Mechanism Figure 1. Mechanism of Amine Acylation with this compound cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Salicylyl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Salicylyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine Amine (R-NH2) Amine->Tetrahedral_Intermediate Salicylamide N-substituted Salicylamide Tetrahedral_Intermediate->Salicylamide Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Base Base HCl->Base Neutralization Experimental_Workflow Figure 2. General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve_Amine Dissolve Amine in DCM Cool_Solution Cool to 0-5 °C Dissolve_Amine->Cool_Solution Add_Salicylyl_Chloride Add this compound Solution Cool_Solution->Add_Salicylyl_Chloride Add_Base Add Base (e.g., NaOH aq.) Add_Salicylyl_Chloride->Add_Base Stir Stir at Room Temperature Add_Base->Stir Separate_Layers Separate Organic Layer Stir->Separate_Layers Wash Wash with Dilute Acid, Bicarbonate, Brine Separate_Layers->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify

References

Application Notes and Protocols for Salicylyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylyl chloride emerges as a reactive acylating agent for the functionalization of peptides, offering a direct route to introduce the salicyl moiety. This modification can impart unique structural and functional properties to peptides, influencing their conformation, stability, and biological activity. The salicyl group can act as a scaffold for further chemical modifications, serve as a chelating agent for metal ions, or modulate the pharmacokinetic profile of a peptide therapeutic. These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed experimental protocols, quantitative data from related synthetic approaches, and workflow diagrams.

Applications of Salicylyl-Modified Peptides

The introduction of a salicyl group to a peptide can be advantageous for various applications in research and drug development:

  • N-Terminal Modification: this compound can be used to selectively acylate the N-terminal α-amine of a peptide. This modification can protect the peptide from degradation by exopeptidases, thereby increasing its stability and bioavailability.[1][2]

  • Conformational Constraint: The salicyl group can induce specific secondary structures in peptides, leading to the formation of stable foldamers. This conformational restriction can enhance the peptide's binding affinity and selectivity for its biological target.

  • Bioactive Peptides: Salicyl-peptide conjugates have been explored for their potential as anticancer agents and quorum sensing inhibitors in pathogenic bacteria.

  • Metal Chelation: The ortho-hydroxyl and carbonyl groups of the salicyl moiety can act as a bidentate ligand for metal ions, enabling the development of metallopeptides with catalytic or imaging applications.

  • Drug Delivery: Conjugation of salicylanilide derivatives to cell-penetrating peptides has been shown to enhance their cellular uptake.

Experimental Protocols

While direct protocols for the use of this compound in peptide synthesis are not extensively reported, a general protocol can be adapted from standard N-terminal acylation procedures using acyl chlorides. The following is a detailed, generalized protocol for the N-terminal salicylation of a peptide.

Protocol 1: N-Terminal Salicylation of a Peptide in Solution

This protocol describes the reaction of a peptide with a free N-terminus with this compound in a suitable organic solvent.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA) (for workup, if necessary)

  • Diethyl ether (for precipitation)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DCM or DMF. The choice of solvent will depend on the solubility of the peptide.

  • Base Addition: To the peptide solution, add 2-3 equivalents of a non-nucleophilic base such as TEA or DIEA. This will deprotonate the N-terminal ammonium group to the free amine, which is the reactive species.

  • Reaction with this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 1.1-1.5 equivalents of this compound in the same anhydrous solvent dropwise with stirring. The reaction is typically vigorous.[3][4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by analytical HPLC-MS to ensure the consumption of the starting peptide and the formation of the desired product.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • If the peptide is protected with acid-labile groups, treat the residue with a solution of TFA to remove these groups.

    • Precipitate the crude salicyl-peptide by adding cold diethyl ether.

  • Purification: Purify the crude product by preparative reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: On-Resin N-Terminal Salicylation of a Peptide

This protocol is for the N-terminal modification of a peptide while it is still attached to the solid support after solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a deprotected N-terminus

  • This compound

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM or DMF in a peptide synthesis vessel.

  • Deprotection: Ensure the N-terminal Fmoc or Boc protecting group has been removed according to standard SPPS protocols.

  • Acylation:

    • Prepare a solution of this compound (5-10 equivalents) and DIEA (5-10 equivalents) in anhydrous DCM or DMF.

    • Add this solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DCM and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the N-salicylyl-peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify by preparative HPLC as described in Protocol 1.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of salicyl-modified peptides using methods involving salicylic acid and coupling agents, which can serve as a benchmark for reactions with this compound.

Table 1: Synthesis Yields of N-Salicylyl-Amino Acid and Dipeptide Methyl Esters

CompoundStarting MaterialsCoupling MethodYield (%)Reference
Sa-Gly-OMeSalicylic acid, H-Gly-OMe·HClEDC·HCl, HOBt, NMM-[5]
Sa-Ala-OMeSalicylic acid, H-Ala-OMe·HClEDC·HCl, HOBt, NMM86[5]
Sa-Val-OMeSalicylic acid, H-Val-OMe·HClEDC·HCl, HOBt, NMM81[5]
Sa-Ala-Gly-OMeSa-Ala-OH, H-Gly-OMe·HClEDC·HCl, HOBt, NMM79[5]
Sa-Gly-β-Ala-OMeSa-Gly-OH, H-β-Ala-OMe·HClEDC·HCl, HOBt, NMM73[5]

Table 2: Characterization Data for a Representative Salicyl-Peptide

CompoundMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Reference
Sa-Val-Leu-OMeC₁₄H₂₀NO₄266.1392266.1367[5]

Visualizations

Diagram 1: General Workflow for N-Terminal Salicylation of a Peptide in Solution

G start Start: Peptide with free N-terminus dissolve Dissolve Peptide in Anhydrous Solvent start->dissolve add_base Add Base (e.g., DIEA) dissolve->add_base cool Cool to 0°C add_base->cool add_salicylyl_chloride Add this compound cool->add_salicylyl_chloride react React at Room Temperature add_salicylyl_chloride->react monitor Monitor by HPLC-MS react->monitor workup Workup (Concentration, Precipitation) monitor->workup purify Purify by Preparative HPLC workup->purify characterize Characterize (HPLC, MS) purify->characterize end End: Purified N-Salicylyl-Peptide characterize->end

Caption: Workflow for solution-phase N-terminal salicylation.

Diagram 2: Reaction Scheme for N-Terminal Salicylation

G cluster_products Products peptide H₂N-Peptide salicyl_peptide Salicylyl-NH-Peptide peptide->salicyl_peptide salicylyl_chloride Salicylyl-Cl salicylyl_chloride->salicyl_peptide hcl HCl base Base (e.g., DIEA) base->peptide deprotonates

Caption: General reaction scheme for N-terminal salicylation.

Conclusion

This compound provides a direct and efficient means of introducing the salicyl moiety onto the N-terminus of peptides. This modification can significantly impact the physicochemical and biological properties of the peptide, opening up new avenues for the design of novel therapeutics and research tools. The provided protocols and data serve as a valuable resource for researchers looking to explore the potential of salicylyl-modified peptides in their work. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful implementation.

References

Application Notes and Protocols: Salicylyl Chloride for the Preparation of Bioactive Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates, derivatives of salicylic acid, are a well-established class of compounds with a long history of therapeutic use, most notably as nonsteroidal anti-inflammatory drugs (NSAIDs). The esterification of salicylic acid is a key strategy for modifying its pharmacokinetic and pharmacodynamic properties, leading to the development of various bioactive esters with applications ranging from topical analgesics to potential new therapies for a variety of diseases. Salicylyl chloride, as the acyl chloride derivative of salicylic acid, offers a highly reactive precursor for the efficient synthesis of these esters, particularly with phenols and sterically hindered alcohols.

These application notes provide detailed protocols for the synthesis of bioactive salicylate esters using this compound and methodologies for evaluating their biological activity. The primary mechanisms of action for salicylates, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB and AMPK signaling pathways, are also discussed and visualized.

Data Presentation: Synthesis and Bioactivity of Salicylate Esters

The following tables summarize quantitative data for the synthesis and biological activity of representative bioactive salicylate esters.

Table 1: Synthesis of Bioactive Salicylate Esters

ProductStarting MaterialsReaction ConditionsYield (%)Reference
Phenyl SalicylateSalicylic acid, Phenol, Phosphoryl chlorideHeating74%[1][2][3][4]
Benzyl SalicylateSodium salicylate, Benzyl chloride, PEG-4000, KF150°C, 2h96.36%[5]
Benzyl SalicylateSodium salicylate, Benzyl chloride, Triethylamine, Sodium iodide130-140°C, 10h95.1%[6]
4-tert-butylphenyl salicylate4-tert-butylphenol, this compoundNot specifiedNot specified[7]

Table 2: Bioactivity of Salicylate Derivatives

CompoundBiological ActivityAssayIC50 / EffectReference
AspirinAnti-proliferativeHuman rheumatoid synovial cells2.1 mM[8]
Sodium SalicylateAnti-proliferativeHuman rheumatoid synovial cells1.2 mM[8]
4-tert-butylphenyl salicylateAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesDecreased iNOS and COX-2 expression[7]
SalicylatesAMPK ActivationIn vitro kinase assayHalf-maximal activation at 1.0 ± 0.2 mM[9]
SalicylatesAnti-plateletHuman whole bloodDid not significantly affect platelet aggregation[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Salicylate Esters from this compound

This protocol describes a general method for the synthesis of salicylate esters by reacting this compound with an alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol of interest

  • Pyridine or Triethylamine (as a base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for purification (e.g., column chromatography) and characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • To a stirred solution of the desired alcohol or phenol (1.0 eq.) and a base such as pyridine or triethylamine (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure salicylate ester.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[11][12][13][14][15][16][17][18][19]

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized salicylate esters on COX-1 and COX-2 enzymes.[20][21][22][23][24]

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized salicylate esters dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • Stannous chloride solution (for colorimetric assay) or reagents for EIA or LC-MS/MS detection of prostaglandins

  • Microplate reader or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Add various concentrations of the synthesized salicylate esters (or the positive control) to the enzyme solution and pre-incubate at 37°C for 10-20 minutes.

  • Initiate the reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 2 M HCl or saturated stannous chloride).

  • Quantify the amount of prostaglandin (e.g., PGF2α or PGE2) produced using a suitable detection method such as EIA, a colorimetric assay, or LC-MS/MS.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: NF-κB Inhibition Assay

This protocol describes a method to assess the ability of salicylate esters to inhibit the activation of the NF-κB signaling pathway in a cell-based assay.[7][25][26][27][28]

Materials:

  • A suitable cell line that expresses the NF-κB signaling pathway (e.g., RAW 264.7 macrophages, PANC-1 pancreatic cancer cells).

  • Cell culture medium and supplements.

  • An inflammatory stimulus to activate NF-κB (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α)).

  • Synthesized salicylate esters dissolved in a suitable solvent.

  • Reagents for Western blotting to detect IκB-α phosphorylation and degradation, and p65 nuclear translocation.

  • Alternatively, an NF-κB reporter gene assay can be used.

Procedure:

  • Culture the cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of the synthesized salicylate esters for a specific duration (e.g., 1 hour).

  • Stimulate the cells with the inflammatory agent (e.g., LPS or TNF-α) to activate the NF-κB pathway.

  • After stimulation, harvest the cells and prepare cytoplasmic and nuclear extracts.

  • Perform Western blot analysis to assess the levels of phosphorylated IκB-α and total IκB-α in the cytoplasmic extracts, and the level of the p65 subunit of NF-κB in the nuclear extracts. A decrease in IκB-α phosphorylation and degradation, and a reduction in nuclear p65 indicate inhibition of the NF-κB pathway.

  • Quantify the band intensities and express the results as a percentage of the stimulated control.

Protocol 4: AMPK Activation Assay

This protocol provides a method to determine if salicylate esters can activate AMP-activated protein kinase (AMPK).[9][29][30][31][32]

Materials:

  • A suitable cell line (e.g., HCT116 colorectal cancer cells, bone marrow-derived macrophages).

  • Cell culture medium and supplements.

  • Synthesized salicylate esters dissolved in a suitable solvent.

  • A known AMPK activator (e.g., A-769662) as a positive control.

  • Reagents for Western blotting to detect the phosphorylation of AMPKα at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79.

  • Alternatively, a commercial AMPK activity assay kit can be used.

Procedure:

  • Culture the cells and treat them with various concentrations of the synthesized salicylate esters for a defined period.

  • Lyse the cells and collect the protein extracts.

  • Perform Western blot analysis using antibodies specific for phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79). An increase in the phosphorylation of these proteins indicates AMPK activation.

  • Use antibodies against total AMPKα and total ACC as loading controls.

  • Quantify the band intensities and express the results as a fold change relative to the untreated control.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Bioactivity Assays start This compound + Alcohol/Phenol reaction Esterification Reaction (Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ester Pure Bioactive Ester purification->ester nmr NMR Spectroscopy ester->nmr Structural Confirmation ir IR Spectroscopy ester->ir Structural Confirmation ms Mass Spectrometry ester->ms Structural Confirmation cox COX Inhibition Assay (IC50 Determination) ester->cox Biological Evaluation nfkB NF-κB Inhibition Assay ester->nfkB Biological Evaluation ampk AMPK Activation Assay ester->ampk Biological Evaluation

Caption: General workflow for the synthesis, characterization, and bioactivity screening of salicylate esters.

Signaling Pathways

Cyclooxygenase (COX) Inhibition by Salicylates

COX_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme prostaglandins Prostaglandins (e.g., PGE2) cox_enzyme->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates salicylate Salicylate Ester (hydrolyzed) salicylate->cox_enzyme Inhibits

Caption: Salicylates inhibit COX enzymes, reducing prostaglandin synthesis and inflammation.

NF-κB Signaling Inhibition by Salicylates

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) ikk IKK Complex stimulus->ikk ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkB NF-κB (p50/p65) nfkB_active Active NF-κB (Nuclear Translocation) nfkB->nfkB_active ub_deg Ubiquitination & Degradation ikb_p->ub_deg ub_deg->nfkB Releases gene_transcription Pro-inflammatory Gene Transcription nfkB_active->gene_transcription salicylate Salicylate salicylate->ikk Inhibits

Caption: Salicylates can inhibit the NF-κB pathway by preventing IKK-mediated IκBα degradation.

AMPK Signaling Activation by Salicylates

AMPK_Activation cluster_ampk_pathway AMPK Signaling Pathway salicylate Salicylate ampk AMPK salicylate->ampk Directly Activates ampk_p P-AMPK (Active) ampk->ampk_p acc ACC ampk_p->acc Phosphorylates fatty_acid_oxidation Fatty Acid Oxidation ampk_p->fatty_acid_oxidation Promotes acc_p P-ACC (Inactive) acc->acc_p fatty_acid_synthesis Fatty Acid Synthesis acc_p->fatty_acid_synthesis Inhibits

Caption: Salicylates directly activate AMPK, leading to metabolic changes like reduced fatty acid synthesis.

References

Application Notes and Protocols for Friedel-Crafts Acylation with Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The use of salicylyl chloride as the acylating agent is of particular interest as it directly furnishes 2-hydroxybenzophenones. These structures are present in numerous biologically active compounds and serve as precursors to important heterocyclic scaffolds such as xanthones.

This application note provides a comprehensive overview of the Friedel-Crafts acylation using this compound with various aromatic substrates. It includes a summary of reaction conditions and yields, a detailed experimental protocol, and diagrams illustrating the reaction workflow and mechanism.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Friedel-Crafts acylation with this compound is influenced by the nature of the aromatic substrate, the Lewis acid catalyst, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and reported yields for the acylation of several aromatic compounds.

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Product(s)Yield (%)
BenzeneAlCl₃Carbon DisulfideReflux2-Hydroxybenzophenone~52
TolueneAlCl₃Dichloromethane0 to RT2-Hydroxy-4'-methylbenzophenone (major), 2-Hydroxy-2'-methylbenzophenone (minor)Moderate to Good
AnisoleAlCl₃Dichloromethane0 to RT2-Hydroxy-4'-methoxybenzophenone (major), 2-Hydroxy-2'-methoxybenzophenone (minor)up to 86
PhenolAlCl₃NitrobenzeneRT to 602,4'-Dihydroxybenzophenone (p-isomer), 2,2'-Dihydroxybenzophenone (o-isomer)Mixture of isomers
ResorcinolAlCl₃Nitrobenzene/CS₂RT2,4,2'-TrihydroxybenzophenoneGood
PhloroglucinolAlCl₃Dichloromethane/NitromethaneRT2,4,6,2'-TetrahydroxybenzophenoneGood

Note: Yields can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. The data presented is a compilation from various sources and analogous reactions to provide a general overview.

Experimental Protocols

This section details a general procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound using aluminum chloride as the catalyst.

Materials:

  • This compound

  • Aromatic substrate (e.g., Toluene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ or an outlet to a scrubber)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a gas trap to handle the evolving HCl gas. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents relative to the limiting reagent) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and transfer it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C. The mixture will typically form a colored complex.

  • Addition of Aromatic Substrate: After the complete addition of this compound, dissolve the aromatic substrate (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. The reaction is typically stirred at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, followed by water, and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

  • This compound is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction evolves HCl gas, which is corrosive and toxic. Use a gas trap.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the Friedel-Crafts acylation with this compound.

experimental_workflow reagents Reagents: - this compound - Aromatic Substrate - Anhydrous AlCl₃ - Anhydrous DCM setup Reaction Setup (Inert Atmosphere) reagents->setup 1. addition Sequential Addition (0 °C) setup->addition 2. reaction Reaction (0 °C to RT) addition->reaction 3. workup Aqueous Work-up (Ice, HCl) reaction->workup 4. extraction Extraction (DCM) workup->extraction 5. purification Purification (Recrystallization or Column Chromatography) extraction->purification 6. product Final Product (2-Hydroxybenzophenone derivative) purification->product 7.

Caption: Experimental workflow for Friedel-Crafts acylation.

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation salicylyl_chloride This compound acylium_ion Acylium Ion Intermediate salicylyl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ (Lewis Acid) acylium_ion_2 Acylium Ion aromatic_ring Aromatic Ring sigma_complex Sigma Complex (Arenium Ion) aromatic_ring->sigma_complex sigma_complex_2 Sigma Complex acylium_ion_2->sigma_complex product 2-Hydroxybenzophenone Product sigma_complex_2->product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Application of Salicylyl Chloride in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylyl chloride, as a reactive derivative of salicylic acid, serves as a crucial building block in the intricate art of natural product total synthesis. Its utility lies in its ability to readily acylate nucleophiles, thereby enabling the introduction of the characteristic 2-hydroxybenzoyl moiety found in a diverse array of biologically active natural products. This application note details the use of this compound and its derivatives in the synthesis of complex macrocyclic natural products, with a focus on the total synthesis of lobatamide C, a potent antitumor agent. The protocols and data presented herein provide a guide for researchers engaged in the synthesis of salicylate-containing bioactive molecules.

Key Applications in Natural Product Synthesis

The introduction of a salicylate fragment is a key step in the synthesis of several classes of natural products known for their significant biological activities. These include:

  • Lobatamide Series: A family of marine-derived macrolides exhibiting potent antitumor properties.

  • Salicylihalamide Series: Marine sponge metabolites with powerful vacuolar-type ATPase (V-ATPase) inhibitory activity.

  • Abyssomicin Series: Polycyclic polyketide antibiotics with antibacterial and antitumor activities.

The total synthesis of these molecules often requires the formation of an ester or amide bond with a sterically hindered or sensitive substrate, making the choice of the acylating agent critical. This compound, or in situ generated activated salicylate species, provides the necessary reactivity to drive these challenging transformations.

Case Study: Total Synthesis of Lobatamide C

The total synthesis of lobatamide C, a potent V-ATPase inhibitor, provides an excellent example of the strategic use of an activated salicylate derivative. While the synthesis by Porco and coworkers does not use this compound directly in the final coupling step, it employs a salicylate cyanomethyl ester, an activated form of salicylic acid for which this compound is a logical precursor.[1][2][3][4][5] This approach highlights a common strategy in total synthesis where a stable, yet reactive, acylating agent is prepared and used in a subsequent fragment coupling.

Retrosynthetic Analysis of Lobatamide C

The retrosynthetic analysis of lobatamide C reveals the disconnection of the macrocycle at an ester linkage, leading to a complex alcohol fragment and a salicylate-containing carboxylic acid. The formation of this ester bond is a critical step in the synthesis.

G lobatamide_C Lobatamide C seco_acid Seco-Acid lobatamide_C->seco_acid Macrolactonization salicylate_fragment Salicylate Fragment (Cyanomethyl Ester) seco_acid->salicylate_fragment Esterification alcohol_fragment Complex Alcohol Fragment seco_acid->alcohol_fragment Esterification salicylyl_chloride This compound salicylate_fragment->salicylyl_chloride Esterification with Glycolonitrile salicylic_acid Salicylic Acid salicylyl_chloride->salicylic_acid Chlorination

Caption: Retrosynthetic analysis of Lobatamide C.

Experimental Protocols

The following protocols are based on established synthetic transformations and the strategy employed in the total synthesis of lobatamide C.

Protocol 1: Preparation of this compound

This protocol describes a general method for the synthesis of this compound from salicylic acid using thionyl chloride.

Materials:

  • Salicylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Dry N,N-dimethylformamide (DMF) (catalytic)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Add a catalytic amount of dry DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature.

  • After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound is often used in the next step without further purification.

Protocol 2: Synthesis of Salicylate Cyanomethyl Ester (Activated Salicylate)

This protocol outlines the esterification of this compound with glycolonitrile to form the activated salicylate cyanomethyl ester, a key intermediate in the lobatamide C synthesis.

Materials:

  • Crude this compound from Protocol 1

  • Glycolonitrile (HOCH₂CN)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude this compound in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, prepare a solution of glycolonitrile (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Slowly add the glycolonitrile/pyridine solution to the stirred solution of this compound.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the salicylate cyanomethyl ester.

Protocol 3: Fragment Coupling - Esterification

This protocol describes the coupling of the salicylate cyanomethyl ester with the complex alcohol fragment, a key step in the assembly of the seco-acid precursor to lobatamide C.

Materials:

  • Salicylate cyanomethyl ester from Protocol 2

  • Complex alcohol fragment

  • Anhydrous solvent (e.g., THF or DMF)

  • Base (e.g., sodium carbonate, potassium carbonate, or a non-nucleophilic organic base)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the complex alcohol fragment (1.0 eq) and the salicylate cyanomethyl ester (1.2 eq) in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.

  • Add the base (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled ester product.

Data Presentation

The following table summarizes representative yields for the key transformations involving the salicylate moiety. Actual yields may vary depending on the specific substrate and reaction conditions.

StepReactantsProductTypical Yield (%)Reference
Chlorination Salicylic Acid, Thionyl ChlorideThis compound>90 (crude)General Procedure
Esterification (Activation) This compound, GlycolonitrileSalicylate Cyanomethyl Ester70-85Inferred from[1]
Fragment Coupling (Esterification) Salicylate Cyanomethyl Ester, Complex AlcoholCoupled Ester (Seco-acid precursor)60-80[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformations and the logical workflow of the synthesis.

G cluster_0 Preparation of Activated Salicylate cluster_1 Fragment Coupling and Macrolactonization salicylic_acid Salicylic Acid salicylyl_chloride This compound salicylic_acid->salicylyl_chloride SOCl₂, DMF (cat.) salicylate_ester Salicylate Cyanomethyl Ester salicylyl_chloride->salicylate_ester HOCH₂CN, Pyridine salicylate_ester_2 Salicylate Cyanomethyl Ester seco_acid Seco-Acid salicylate_ester_2->seco_acid Base-mediated Esterification alcohol_fragment Complex Alcohol alcohol_fragment->seco_acid lobatamide_C Lobatamide C seco_acid->lobatamide_C Macrolactonization

Caption: Synthetic workflow for Lobatamide C synthesis.

Conclusion

This compound and its activated derivatives are indispensable reagents in the total synthesis of complex, biologically active natural products. The synthesis of lobatamide C demonstrates a sophisticated strategy where an activated salicylate ester is employed to overcome challenges in a key fragment coupling reaction. The protocols and data provided herein offer a practical guide for chemists aiming to incorporate the salicylate motif into their synthetic targets, facilitating the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Salicylyl Chloride Instability at High Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylyl chloride, focusing on its instability at elevated temperatures.

Troubleshooting Guide

Researchers may encounter issues such as low product yield, formation of impurities, and reaction inconsistencies when using this compound at elevated temperatures. This guide provides potential causes and solutions to these common problems.

Issue 1: Low Yield of Desired Product in Reactions Requiring Heat

  • Potential Cause: Thermal degradation of this compound. This compound is known to be unstable at elevated temperatures, which can lead to its decomposition before it can react as intended.[1][2]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.

    • Alternative Reagents: Consider using a milder activating agent for the carboxylic acid if the downstream application permits.

    • In Situ Generation: Generate this compound in situ at a lower temperature and use it immediately without isolation.

    • Slow Addition: Add this compound slowly to the heated reaction mixture to maintain a low instantaneous concentration, thereby reducing the time it is exposed to high temperatures.

Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture

  • Potential Cause: Decomposition of this compound leading to various side products. At high temperatures, acyl chlorides can undergo decarbonylation or elimination reactions.[3] For this compound, intramolecular reactions involving the ortho-hydroxyl group are also possible.

  • Troubleshooting Steps:

    • Product Analysis: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the byproducts.[4] This can provide insights into the decomposition pathway.

    • Reaction Condition Optimization: Vary reaction parameters such as temperature, solvent, and reaction time to suppress the formation of specific byproducts.

    • Use of Scavengers: If acidic byproducts like HCl are formed, consider adding a non-nucleophilic base to the reaction mixture.

Issue 3: Inconsistent Reaction Outcomes

  • Potential Cause: Variable decomposition of this compound due to poor temperature control or prolonged reaction times at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Precise Temperature Control: Use a reliable temperature controller and ensure uniform heating of the reaction vessel.

    • Monitor Reaction Progress: Track the consumption of this compound and the formation of the desired product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound start to decompose?

Q2: What are the likely decomposition products of this compound?

Based on the general reactivity of acyl chlorides and the structure of this compound, potential decomposition products could include:

  • Decarbonylation products: Formation of 2-chlorophenol through the loss of carbon monoxide.

  • Intramolecular cyclization: The ortho-hydroxyl group can react intramolecularly with the acyl chloride to form a six-membered lactone, salicylide.

  • Polymerization/Oligomerization: At high temperatures, self-condensation reactions can lead to the formation of polyesters or oligomers.[5]

  • Elimination products: While less common for aromatic acyl chlorides, elimination of HCl is a known decomposition pathway for other acyl chlorides.[3]

Q3: How can I minimize the thermal decomposition of this compound during my reaction?

To minimize thermal decomposition:

  • Use the lowest effective temperature for your reaction.

  • Minimize the reaction time at elevated temperatures.

  • Consider using a less polar, high-boiling point solvent to ensure a homogeneous reaction temperature.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Ensure your starting material is pure , as impurities can sometimes catalyze decomposition.

Q4: Are there any recommended handling procedures for this compound at high temperatures?

Yes, it is crucial to handle this compound with care, especially at elevated temperatures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE) , including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid contact with water , as it will hydrolyze to salicylic acid and hydrochloric acid.

  • Use dry glassware and solvents.

  • Have a quenching plan in place to rapidly cool the reaction if signs of uncontrolled decomposition (e.g., rapid gas evolution, discoloration) are observed.

Data Presentation

Table 1: Summary of this compound Instability

ParameterObservation
Reported Instability Temperature Unstable at temperatures around 170°C during synthesis.[1]
Potential Decomposition Pathways Decarbonylation, Intramolecular Cyclization, Polymerization/Oligomerization, HCl Elimination.[3][5]
Factors Influencing Instability High Temperature, Prolonged Reaction Time, Impurities.[1]
Recommended Mitigation Strategies Lower reaction temperature, shorter reaction time, use of inert atmosphere, use of pure starting materials.

Experimental Protocols

Protocol 1: General Procedure for Thermogravimetric Analysis (TGA) of this compound

This protocol provides a general guideline for assessing the thermal stability of this compound.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure this compound into an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Rate: A controlled heating rate, typically 10°C/min. Slower heating rates can provide better resolution of thermal events.[2]

    • Temperature Range: From ambient temperature to a temperature at which complete decomposition is observed (e.g., 25°C to 600°C).

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. The onset temperature of decomposition is determined from the initial significant weight loss.

Protocol 2: General Procedure for Differential Scanning Calorimetry (DSC) of this compound

This protocol outlines a general method for identifying thermal transitions such as melting and decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of pure this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Inert gas (e.g., Nitrogen or Argon) with a constant flow rate.

    • Heating Rate: A controlled heating rate, typically 10°C/min.

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature beyond its expected melting and decomposition points. A cool-heat cycle can also be employed to study its crystallization behavior.

  • Data Analysis: Plot the heat flow as a function of temperature. Endothermic events like melting and exothermic events like decomposition or crystallization will appear as peaks.

Mandatory Visualization

DecompositionPathways cluster_decomposition High Temperature SalicylylChloride This compound Decarbonylation Decarbonylation SalicylylChloride->Decarbonylation - CO IntramolecularCyclization Intramolecular Cyclization SalicylylChloride->IntramolecularCyclization - HCl Polymerization Polymerization/ Oligomerization SalicylylChloride->Polymerization Chlorophenol 2-Chlorophenol Decarbonylation->Chlorophenol Salicylide Salicylide IntramolecularCyclization->Salicylide Polyesters Polyesters/ Oligomers Polymerization->Polyesters

Caption: Potential thermal decomposition pathways of this compound at high temperatures.

ExperimentalWorkflow cluster_thermal_analysis Thermal Analysis cluster_product_identification Decomposition Product Identification TGA Thermogravimetric Analysis (TGA) (Determine Decomposition Temp.) Pyrolysis Controlled Pyrolysis TGA->Pyrolysis Inform Pyrolysis Temp. DSC Differential Scanning Calorimetry (DSC) (Identify Thermal Transitions) DSC->Pyrolysis Inform Pyrolysis Temp. GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Identify Volatile Products) Pyrolysis->GCMS NMR Nuclear Magnetic Resonance (NMR) (Characterize Non-volatile Residue) Pyrolysis->NMR

Caption: Suggested experimental workflow for investigating this compound's thermal instability.

References

Technical Support Center: Salicylyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of salicylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for synthesizing this compound, and what are their primary byproducts?

A1: The most common chlorinating agents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). Each produces different byproducts:

  • Thionyl Chloride (SOCl₂): Produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are volatile and can be easily removed from the reaction mixture.[1][2][3]

  • Oxalyl Chloride ((COCl)₂): Considered a greener alternative, it decomposes into gaseous carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[2] These gaseous byproducts are readily removed.

  • Phosphorus Pentachloride (PCl₅): Yields phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. The non-gaseous POCl₃ can complicate purification.[2]

Q2: My final product is dark or appears polymeric. What is the likely cause?

A2: A dark or polymeric product is typically caused by side reactions involving the unprotected phenolic hydroxyl (-OH) group of salicylic acid, especially at elevated temperatures. This compound is unstable at high temperatures and can self-react or degrade.[4] Intermolecular esterification between the acyl chloride of one molecule and the phenolic hydroxyl of another can lead to the formation of polyester or poly(anhydride-ester) chains, which are non-volatile impurities.[5]

Q3: I am observing a lower than expected yield. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Product Degradation: Heating the reaction for too long or at too high a temperature can degrade the thermally unstable this compound.[4]

  • Byproduct Formation: As mentioned in Q2, the formation of polymeric side products consumes the starting material and the desired product, reducing the final yield.

  • Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry (not using a slight excess of the chlorinating agent) can result in unreacted salicylic acid.

  • Hydrolysis: this compound is highly reactive and can be hydrolyzed back to salicylic acid by moisture. It is crucial to use anhydrous conditions and avoid exposure to atmospheric moisture.[6]

Q4: How can I minimize the formation of byproducts?

A4: Minimizing byproduct formation involves careful control of reaction conditions:

  • Temperature Control: Maintain the lowest effective temperature to prevent degradation and side reactions. Reactions are often performed at moderate temperatures (e.g., 40-50°C).[7][8]

  • Protect the Hydroxyl Group: For applications where the phenolic hydroxyl group is not required, starting with acetylsalicylic acid (aspirin) will yield acetylsalicyloyl chloride, preventing side reactions at the hydroxyl position.[9]

  • Use an Appropriate Chlorinating Agent: Using oxalyl chloride can be advantageous as the reaction can often be run under milder conditions, and its byproducts are entirely gaseous.[2]

  • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the acid chloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield or Impure Product

If you are experiencing low yields or obtaining an impure, often discolored, product, consult the following workflow.

Caption: Troubleshooting workflow for low yield and product impurity.
Issue 2: Difficulties in Purification

Purification of this compound is primarily aimed at removing the excess chlorinating agent and any byproducts.

  • Problem: Residual volatile impurities (e.g., excess thionyl chloride, solvent).

    • Solution: After the reaction is complete, remove volatile components by vacuum distillation.[7][10] This is effective for separating the higher-boiling this compound from lower-boiling reagents and solvents.

  • Problem: Presence of non-volatile, polymeric byproducts.

    • Solution: If the product is a crude syrup or solid containing polymers, high-vacuum distillation (e.g., Kugelrohr) may separate the monomeric this compound. Alternatively, if the product is intended for a subsequent reaction, it is often used crude, as further purification can be challenging and may lead to degradation.[10] For analytical purposes, purification can be attempted via column chromatography, though the reactivity of the acid chloride requires careful selection of a non-protic solvent system and a deactivated stationary phase (e.g., deactivated silica gel).

Data Presentation

The choice of chlorinating agent significantly impacts the reaction conditions, byproducts, and purification strategy.

Chlorinating AgentTypical ByproductsReaction ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) SO₂ (gas), HCl (gas)40-75°C, often with a catalyst (DMF, AlCl₃)[7][10]Common, inexpensive; gaseous byproducts are easily removed.[1]Requires heating, which can promote side reactions and product degradation.[4]
Oxalyl Chloride ((COCl)₂) CO (gas), CO₂ (gas), HCl (gas)Often milder conditions (can be run at room temp), catalyst (DMF) may be used.All byproducts are gaseous, leading to a cleaner reaction and simpler workup.[2]More expensive than thionyl chloride.
Phosphorus Pentachloride (PCl₅) POCl₃ (liquid), HCl (gas)Varies, can be run without solvent.Effective chlorinating agent.Produces liquid byproduct (POCl₃) which must be separated by distillation, complicating purification.[2]

Experimental Protocols

The following are general methodologies for the synthesis of this compound. Note: These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Protocol 1: Synthesis using Thionyl Chloride and DMF Catalyst

This protocol is adapted from procedures used in the synthesis of related intermediates.[8]

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried.

  • Reagents: To the flask, add salicylic acid (1.0 eq). Add an anhydrous solvent such as toluene (approx. 2 mL per gram of salicylic acid).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).

  • Reaction: While stirring, add thionyl chloride (1.1-1.2 eq) dropwise. An evolution of gas (HCl, SO₂) will be observed.

  • Heating: After the initial gas evolution subsides, heat the mixture to 50°C and maintain for 2-3 hours, or until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride via vacuum distillation. The remaining crude this compound can be used directly or purified further by high-vacuum distillation.

Protocol 2: Synthesis using Oxalyl Chloride

This method offers a milder alternative.

  • Preparation: Set up the reaction apparatus as described in Protocol 1.

  • Reagents: To the flask, add salicylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Catalyst: Add a catalytic amount of DMF.

  • Reaction: Cool the mixture in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will occur.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: The reaction mixture contains the product and the catalyst in the solvent. The solvent can be removed under reduced pressure to yield the crude this compound.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway for this compound synthesis and the major side reaction leading to byproduct formation.

reaction_pathway cluster_reactants Reactants cluster_product Desired Product cluster_gas Gaseous Byproducts cluster_side Polymeric Byproduct SA Salicylic Acid (HO-C₆H₄-COOH) mid SA->mid Thionyl Thionyl Chloride (SOCl₂) Thionyl->mid SC This compound (HO-C₆H₄-COCl) Polymer Poly(anhydride-ester) -[O-C₆H₄-COO]-n SC->Polymer Side Reaction (High Temp) Gases SO₂ + HCl mid->SC Main Reaction (Low Temp) mid->Gases

Caption: Synthesis of this compound and formation of polymeric byproduct.

References

Technical Support Center: Purification of Salicylyl Chloride by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of salicylyl chloride via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for purifying this compound?

A1: this compound is thermally unstable and prone to decomposition at its atmospheric boiling point (approximately 217.7 °C).[1][2] Vacuum distillation reduces the boiling point, allowing for purification at lower temperatures and minimizing the risk of degradation and polymerization.[3]

Q2: What are the common impurities in crude this compound?

A2: Common impurities include unreacted salicylic acid, excess chlorinating agents (e.g., thionyl chloride), and byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂) if thionyl chloride is used.[4]

Q3: What is the appearance of pure this compound?

A3: Pure this compound is typically a colorless to pale yellow liquid.[5]

Q4: How should this compound be stored after purification?

A4: Due to its reactivity with water, this compound should be stored under anhydrous conditions in a tightly sealed container to prevent hydrolysis.[5]

Quantitative Data

The boiling point of this compound is dependent on the vacuum pressure applied. The following table provides estimated boiling points at various pressures, calculated using a pressure-temperature nomograph based on its atmospheric boiling point.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
0.1~70-80
1~90-100
10~125-135
20~140-150
50~165-175

Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the vacuum measurement.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the general steps for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Dry distillation glassware (round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Vacuum gauge (manometer)

  • Cold trap (recommended)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of Crude this compound: Synthesize this compound from salicylic acid using a suitable chlorinating agent like thionyl chloride. After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude product is then ready for vacuum distillation.[4]

  • Apparatus Setup:

    • Assemble the dry distillation apparatus. Ensure all glassware is free of cracks or defects.

    • Place a magnetic stir bar in the round-bottom flask containing the crude this compound.

    • Connect the distillation apparatus to a vacuum pump via a cold trap to protect the pump from corrosive vapors.

    • Include a vacuum gauge in the setup to monitor the pressure.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gradually apply vacuum to the system. A slow reduction in pressure helps to prevent bumping.

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.

    • Monitor the temperature of the vapor that is distilling. The temperature should remain constant during the collection of the pure fraction.

    • Collect the fraction that distills at the expected boiling point for the applied vacuum.

    • Discard any initial fractions that distill at a lower temperature, as these may contain residual solvent or more volatile impurities.

  • Shutdown and Product Recovery:

    • Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum, preferably by introducing an inert gas.

    • The purified this compound is now in the receiving flask.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
No Distillate at Expected Temperature - Vacuum is not low enough.- Thermometer is placed incorrectly.- Blockage in the system.- Check for leaks in the distillation setup. Ensure all joints are properly sealed.- Position the thermometer bulb just below the side arm of the distillation head.- Check for any blockages in the condenser or transfer lines.
Bumping or Violent Boiling - Uneven heating.- Lack of nucleation sites for boiling.- Use a magnetic stirrer and stir bar for even heating.- Introduce a fine capillary tube to bleed a slow stream of inert gas into the distillation flask.[6]
Product Solidifies in the Condenser - The cooling water is too cold.- The distillation rate is too slow.- Use warmer cooling water or reduce the flow rate.- Increase the heating rate to increase the distillation rate, ensuring the temperature does not exceed the decomposition point.
Darkening or Polymerization of the Product - Distillation temperature is too high.- Presence of acidic impurities.- Lower the distillation temperature by improving the vacuum.- Ensure all acidic byproducts (like HCl) are removed from the crude product before distillation.
Difficulty Maintaining a Stable Vacuum - Leaks in the glassware joints.- Inefficient vacuum pump.- Outgassing of the material.- Ensure all joints are properly greased and sealed.- Check the vacuum pump oil and overall performance.- Degas the crude material by stirring under a moderate vacuum before applying high vacuum and heat.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Distillation issue Problem Encountered start->issue no_distillate No Distillate issue->no_distillate No Product bumping Bumping/Violent Boiling issue->bumping Irregular Boiling solidification Solidification in Condenser issue->solidification Flow Issue darkening Product Darkening/Polymerization issue->darkening Product Quality unstable_vacuum Unstable Vacuum issue->unstable_vacuum System Issue success Successful Distillation issue->success No Issues check_vacuum Check Vacuum Level & Leaks no_distillate->check_vacuum check_thermometer Check Thermometer Placement check_vacuum->check_thermometer check_blockage Check for Blockages check_thermometer->check_blockage check_blockage->start stirring Ensure Vigorous Stirring bumping->stirring capillary Use Inert Gas Bleed stirring->capillary capillary->start cooling_water Adjust Cooling Water Temp/Flow solidification->cooling_water heating_rate Increase Heating Rate cooling_water->heating_rate heating_rate->start lower_temp Lower Distillation Temperature (Improve Vacuum) darkening->lower_temp check_impurities Check for Acidic Impurities lower_temp->check_impurities check_impurities->start check_leaks Check for Leaks in Joints unstable_vacuum->check_leaks check_pump Check Vacuum Pump Performance check_leaks->check_pump degas Degas Crude Material check_pump->degas degas->start

Caption: Troubleshooting workflow for this compound vacuum distillation.

References

Technical Support Center: Salicylyl Chloride Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is recrystallization a standard method for purifying this compound?

A1: While recrystallization is a common technique for purifying solid organic compounds, it is not the most frequently documented method for this compound. Often, this compound is purified by vacuum distillation to remove volatile impurities and excess reagents from its synthesis, such as thionyl chloride.[1] This is particularly common in industrial-scale production where the crude product is often a syrup.[1] The inherent instability of this compound, especially at elevated temperatures, can make recrystallization challenging.[2]

Q2: What are the signs of this compound decomposition during purification?

A2: Decomposition of this compound can be indicated by a color change in the solution (e.g., darkening or turning yellow/brown), the evolution of HCl gas, and a decrease in the yield of the desired product. This compound is sensitive to moisture and heat.[3][4]

Q3: What solvents are suitable for the purification of related acyl chlorides?

A3: For the related compound, o-acetylsalicyloyl chloride, recrystallization from hexane or benzene has been reported.[4] Another method involves precipitating it from a reaction mixture with petroleum ether.[5] The choice of solvent for this compound would require careful consideration of its solubility and stability. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold, and it should not react with the acyl chloride group.[6]

Q4: How can I remove colored impurities from my this compound?

A4: If your this compound is contaminated with colored impurities, you can try treating a solution of the compound with activated charcoal. The charcoal can adsorb the colored impurities, which can then be removed by hot filtration.[6][7] However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product.[7]

Troubleshooting Guides

Issue 1: The compound fails to crystallize from the solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Solution is not saturated. Evaporate some of the solvent to increase the concentration of the this compound.[7]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[7][8]
Inappropriate solvent. The chosen solvent may be too good at dissolving the compound even at low temperatures. Re-evaluate solvent choice based on solubility tests.
Presence of impurities. Impurities can sometimes inhibit crystal formation. Consider a preliminary purification step like column chromatography or distillation.
Issue 2: The product appears oily or as a syrup instead of crystalline.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Decomposition of the product. This compound is unstable at higher temperatures.[2] Avoid prolonged heating. If distillation is used, perform it under high vacuum to lower the boiling point.
Presence of moisture. Acyl chlorides react with water. Ensure all glassware is thoroughly dried and the experiment is conducted under anhydrous conditions.[5]
Residual solvent. Ensure all solvent has been removed. For distillation, continue until no more solvent is observed.[9] For recrystallization, ensure the crystals are thoroughly dried.

Experimental Protocols

General Protocol for Recrystallization of an Acyl Chloride (Adapted for this compound)

This is a general guideline and may need optimization based on the specific impurities present.

  • Solvent Selection: In a dry test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent (e.g., hexane, toluene) and observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: In a dry flask, add the crude this compound and the minimum amount of the chosen hot solvent required to fully dissolve it.[8][10]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step should be done quickly to prevent premature crystallization.[6][7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Solubility Data for Salicylic Acid (as a proxy for understanding potential solvent interactions)

SolventSolubility ( g/100 mL) at 25 °C
Water0.224[11]
Carbon Tetrachloride0.262[11]
Benzene0.775[11]
Propanol27.36 (at 21 °C)[11]
Ethanol (absolute)34.87 (at 21 °C)[11]
Acetone39.6 (at 23 °C)[11]

Note: This data is for salicylic acid, the precursor to this compound. The solubility of this compound itself may differ, but this provides a starting point for solvent screening.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oily Oily Product cool->oily Problem evaporate Evaporate Some Solvent no_crystals->evaporate Solution too dilute? scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Supersaturated? check_moisture Check for Moisture & Dry Equipment oily->check_moisture Decomposition? check_temp Lower Purification Temperature oily->check_temp Decomposition? evaporate->cool scratch->cool

References

How to improve the yield of Salicylyl chloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of salicylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of salicylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and cost-effective reagent used for this transformation.[1][2] Other chlorinating agents that can be employed include oxalyl chloride and phosphorus pentachloride (PCl₅).[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in this compound synthesis can stem from several factors. This compound is known to be unstable at elevated temperatures, which can lead to degradation and the formation of impurities.[3] Incomplete reactions due to insufficient reaction time or suboptimal temperature can also result in lower yields. Additionally, the presence of moisture can hydrolyze the product back to salicylic acid, significantly reducing the yield.

Q3: What is the role of a catalyst in the synthesis of this compound?

A3: Catalysts are often employed to increase the reaction rate and improve the yield. Common catalysts include N,N-dimethylformamide (DMF), pyridine, and aluminum chloride.[1][4][5] For instance, DMF can be used in catalytic amounts with thionyl chloride to facilitate the reaction.[1] Pyridine can act as a catalyst and also as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.[1][5]

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation is often linked to reaction temperature and time.[1] Running the reaction at the optimal temperature and for the appropriate duration is crucial. Using a milder chlorinating agent like oxalyl chloride may also reduce the formation of certain byproducts, although it might require longer reaction times.[1] Proper purification techniques, such as vacuum distillation, are also essential to remove volatile impurities and byproducts.[1]

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying crude this compound is vacuum distillation. This technique effectively removes excess thionyl chloride and other volatile components, often yielding a crude syrup that is sufficiently pure for subsequent reactions.[1] For many applications, especially on an industrial scale, intensive purification steps are omitted to reduce processing time and cost.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction - Ensure the reaction has run for the recommended duration. For thionyl chloride, this can range from 1.5 to 6 hours depending on the temperature and catalyst used.[1] - Consider increasing the reaction temperature within the optimal range (e.g., 40-75°C).[1]The conversion of salicylic acid to this compound is time and temperature-dependent.
Moisture Contamination - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen).This compound is sensitive to moisture and can be hydrolyzed back to salicylic acid.
Suboptimal Reagent Stoichiometry - Use an excess of the chlorinating agent (e.g., thionyl chloride) to ensure complete conversion of the salicylic acid.[1]A stoichiometric excess of the chlorinating agent drives the reaction to completion.
Product Degradation - Avoid excessive heating. This compound is unstable at high temperatures.[3] - Monitor the reaction temperature closely.High temperatures can lead to the decomposition of the desired product.
Issue 2: Impure Product (Presence of Unwanted Byproducts)
Possible Cause Troubleshooting Step Rationale
High Reaction Temperature - Lower the reaction temperature. For example, when using thionyl chloride, a temperature range of 40-75°C is often cited.[1]Elevated temperatures can promote side reactions and the formation of byproducts.[1]
Prolonged Reaction Time - Optimize the reaction time. Excessively long reaction times can lead to product degradation and byproduct formation.[1]While sufficient time is needed for the reaction to complete, extended periods at elevated temperatures can be detrimental.
Residual Reagents or Solvents - After the reaction, remove excess chlorinating agent and solvent under vacuum.[1]This is a crucial step in the purification process to isolate the this compound.
Side Reactions with the Hydroxyl Group - The ortho-hydroxyl group can potentially participate in side reactions. While protecting the hydroxyl group is an option, it adds extra steps to the synthesis.[6][7] Careful control of reaction conditions is the primary method to minimize these side reactions.The bifunctional nature of salicylic acid makes it susceptible to intramolecular and intermolecular side reactions.

Quantitative Data Summary

The following table summarizes various reported reaction conditions for the synthesis of this compound using thionyl chloride. Note that actual results may vary depending on the specific experimental setup.

Chlorinating Agent Catalyst Solvent Temperature Reaction Time Reference
Thionyl ChlorideAluminum ChlorideNone40-45°C1.5 hours[4]
Thionyl ChlorideDMFToluene70-75°C~1 hour[1]
Thionyl ChlorideNoneNone (excess SOCl₂)Reflux4-6 hours[1]
Oxalyl ChlorideDMFTHF50-75°C~1 hour[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride and Aluminum Chloride Catalyst
  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 10 grams of salicylic acid.

  • Add 7 ml of thionyl chloride and 0.02 grams of aluminum chloride to the flask.[4]

  • Heat the mixture to a temperature of 40-45°C.[4]

  • Maintain the reaction at this temperature for 1.5 hours with continuous stirring.[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under vacuum to obtain the crude this compound.[4] The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound using Thionyl Chloride and DMF Catalyst in Toluene
  • In a reaction vessel, suspend salicylic acid in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride to the mixture.

  • Heat the reaction mixture to approximately 70-75°C.[1]

  • Stir the reaction for about 1 hour.[1]

  • Upon completion, cool the reaction mixture.

  • Remove the toluene and excess thionyl chloride via vacuum distillation to yield the crude product.[1]

Visualizations

experimental_workflow start Start: Salicylic Acid reagents Add Chlorinating Agent (e.g., Thionyl Chloride) & Catalyst (optional) start->reagents reaction Heat and Stir (Control Temperature & Time) reagents->reaction workup Cool Reaction Mixture reaction->workup purification Remove Excess Reagents & Solvent (Vacuum Distillation) workup->purification product This compound purification->product end End product->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reaction_completion Is the reaction complete? start->check_reaction_completion check_moisture Were anhydrous conditions maintained? check_reaction_completion->check_moisture Yes incomplete_rxn Increase reaction time or temperature. check_reaction_completion->incomplete_rxn No check_temp Was the temperature too high? check_moisture->check_temp Yes hydrolysis Use anhydrous reagents and inert atmosphere. check_moisture->hydrolysis No degradation Lower the reaction temperature. check_temp->degradation Yes solution Improved Yield check_temp->solution No incomplete_rxn->solution hydrolysis->solution degradation->solution

Caption: A troubleshooting guide for addressing low yields in this compound synthesis.

References

Technical Support Center: Salicylyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salicylyl chloride. The focus is on minimizing impurities during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include unreacted salicylic acid, by-products from the chlorinating agent, and residual catalysts. The presence of salicylic acid is often due to incomplete reaction or hydrolysis of the product from exposure to moisture.[1][2] High reaction temperatures can also lead to degradation and the formation of polymeric by-products.[1]

Q2: How can I detect the presence of unreacted salicylic acid in my this compound product?

A2: The most straightforward method is Infrared (IR) spectroscopy. A broad peak in the 2500-3300 cm⁻¹ region is characteristic of the hydroxyl (-OH) group's stretching frequency in the carboxylic acid dimer, indicating the presence of salicylic acid.[1][3][4] ¹H NMR spectroscopy can also be used to identify the distinct phenolic and carboxylic acid proton signals of salicylic acid.[1]

Q3: Which chlorinating agent is best for synthesizing this compound?

A3: The choice of chlorinating agent depends on the scale, desired purity, and available equipment. Thionyl chloride (SOCl₂) is widely used and effective.[1] Oxalyl chloride is also a good option as its by-products (CO₂ and CO) are gaseous and easily removed, which can simplify purification.[1] Phosphorus pentachloride (PCl₅) is effective but can produce solid by-products that may complicate product isolation.[1]

Q4: What are the critical safety precautions when handling this compound?

A4: this compound is corrosive and reacts with water. All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is essential. Spills should be neutralized with a weak base like sodium bicarbonate.[1]

Troubleshooting Guide

Issue 1: My final product shows a significant hydroxyl (-OH) peak in its IR spectrum.

  • Problem: This indicates contamination with salicylic acid, likely due to incomplete synthesis or exposure to moisture during workup or storage.[3]

  • Solution:

    • Purification: The crude product can be refluxed with fresh acetyl chloride for 2-3 hours to convert the remaining salicylic acid to O-acetylsalicyloyl chloride, followed by high-vacuum fractional distillation.[3]

    • Recrystallization: If the product is solid, recrystallization from a non-polar solvent like hexane can be effective.[3]

    • Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: The yield of my desired product from a reaction with this compound is low, with many side products observed on TLC/LC-MS.

  • Problem: this compound is highly reactive, and side reactions can occur due to several factors, including moisture, reaction temperature, or the choice of solvent and base.[1][2]

  • Solution:

    • Strict Anhydrous Conditions: As with the synthesis, ensure all reagents and solvents are free of water to prevent hydrolysis back to salicylic acid.[2]

    • Temperature Control: Many reactions with this compound are exothermic. Maintain the recommended reaction temperature, often by using an ice bath during the addition of reagents, to prevent degradation and side reactions.

    • Solvent Choice: Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) which can enhance the electrophilicity of the carbonyl carbon and accelerate the desired reaction.[1]

    • Base Addition: When reacting with nucleophiles like amines or alcohols, a non-nucleophilic base such as pyridine or triethylamine is often added to neutralize the HCl by-product. Add the base slowly to control the reaction rate.[2]

Issue 3: After synthesis, my product has a persistent odor of pyridine or DMF.

  • Problem: These compounds are often used as catalysts or bases and can be difficult to remove completely.[1][4]

  • Solution:

    • Vacuum Distillation: For liquid products, high-vacuum distillation is the most effective method for removing volatile catalysts and excess chlorinating agents.[1]

    • Aqueous Workup: If the product is stable to water for a short period, a workup involving washing with dilute acid (e.g., cold dilute HCl) can help remove basic catalysts like pyridine. This must be followed by immediate drying of the organic layer with a drying agent like anhydrous sodium sulfate.

    • Trituration: For solid products, washing (triturating) the crude material with a cold, non-polar solvent in which the product is insoluble but the catalyst is soluble (e.g., cold hexane) can be effective.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis

Chlorinating AgentTypical ConditionsTypical YieldAdvantages & Disadvantages
Thionyl Chloride (SOCl₂) Reflux or heat (40-75°C), often with a catalyst (DMF, pyridine).[1][4][5]>90%[4]Advantages: Volatile by-products (SO₂, HCl) are easily removed. High yields. Disadvantages: Reagent is corrosive and moisture-sensitive.
Oxalyl Chloride ((COCl)₂) Room temperature to 50-75°C, often with a catalyst (DMF) in a solvent like THF.[1]HighAdvantages: Gaseous by-products (CO, CO₂, HCl) simplify purification. Can often be run under milder conditions.[1] Disadvantages: More expensive than SOCl₂.
Phosphorus Pentachloride (PCl₅) Varies, often requires heating.GoodAdvantages: Effective chlorinating agent. Disadvantages: Produces solid by-product (POCl₃) which can complicate purification.[1]

Table 2: Analytical Methods for Impurity Detection in this compound

Analytical TechniqueImpurity DetectedObservation / Signal
Infrared (IR) Spectroscopy Salicylic AcidBroad peak at ~2500-3300 cm⁻¹.[1][3]
¹H NMR Spectroscopy Salicylic AcidDistinct aromatic, phenolic -OH, and carboxylic acid -COOH proton signals.[1]
Solvents (e.g., Toluene, THF)Characteristic solvent peaks.[1]
Catalysts (e.g., DMF, Pyridine)Signals corresponding to catalyst protons.[1]
HPLC Various process impuritiesSeparation of individual impurity peaks for quantification.[6]
GC-MS Volatile impurities and by-productsSeparation and identification of components based on mass-to-charge ratio.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride and a Catalyst

  • Preparation: Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 eq).

  • Solvent Addition: Add an anhydrous organic solvent such as toluene.[1]

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).[1]

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the mixture via a dropping funnel. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to approximately 70-75°C for about 1 hour, or until the evolution of gas (HCl and SO₂) ceases.[1]

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).[1] The resulting crude this compound can be used directly or purified further.

Protocol 2: Purification by High-Vacuum Fractional Distillation

  • Apparatus: Assemble a fractional distillation apparatus suitable for high-vacuum operation. Ensure all joints are properly sealed.

  • Procedure: Place the crude this compound in the distillation flask.

  • Vacuum: Gradually apply a high vacuum to the system.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approx. 107-110 °C at 0.1 mmHg).[3] Discard any initial lower-boiling fractions (forerun) which may contain residual solvents or reagents.

  • Storage: Collect the purified product in a receiver cooled with an ice bath and store it under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & QC Start Salicylic Acid + Thionyl Chloride + Catalyst (DMF) Reaction Heat Reaction (e.g., 70-75°C, 1h) Start->Reaction Anhydrous Solvent Crude Crude Salicylyl Chloride Reaction->Crude Cool & Evaporate Solvent/SOCl₂ Purify High-Vacuum Distillation Crude->Purify QC Quality Control (IR, NMR) Purify->QC Pure Pure Salicylyl Chloride QC->Pure

Caption: Workflow for Synthesis and Purification of this compound.

Troubleshooting_Logic action_node action_node end_node end_node start Impure Product Obtained ir_check IR shows broad OH peak? start->ir_check yield_check Reaction yield low with side products? ir_check->yield_check No action_hydrolysis Cause: Hydrolysis or Incomplete Reaction. Action: Purify via vacuum distillation. ir_check->action_hydrolysis Yes action_conditions Cause: Non-optimal conditions. Action: Check for moisture, control temperature, optimize solvent/base. yield_check->action_conditions Yes end_ok Proceed with Pure Product yield_check->end_ok No action_hydrolysis->end_ok Purification Complete action_conditions->end_ok Optimization Complete Reaction_Pathways cluster_desired Desired Reaction Pathway cluster_side Common Side Reaction Salicylyl_Cl This compound Nucleophile Nucleophile (e.g., R-NH₂) Salicylyl_Cl->Nucleophile Water Water (H₂O) (Moisture) Salicylyl_Cl->Water Desired_Product Desired Product (e.g., Amide) Nucleophile->Desired_Product Impurity Salicylic Acid (Impurity) Water->Impurity

References

Technical Support Center: Salicylyl Chloride Handling and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and emergency protocols for researchers, scientists, and drug development professionals working with Salicylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled, potentially causing respiratory irritation.[3][4] Contact with water can liberate toxic gases.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive list of required PPE is detailed in the table below. It is imperative to wear chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[6] In situations with a risk of inhalation, a full-face respirator may be necessary.[6]

Q3: How should this compound be stored?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[6] It should be stored away from incompatible materials such as water, strong bases, and alcohols.[5]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, it is crucial to take immediate action. Detailed first aid measures are provided in the troubleshooting section of this guide.

Q5: How should this compound waste be disposed of?

A5: this compound waste should be disposed of in accordance with local and national regulations.[2] This may involve using a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems.[6]

Troubleshooting Guides

Issue: Accidental Skin or Eye Contact

  • Symptoms: Redness, pain, burns, and blurred vision.

  • Immediate Actions:

    • Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with plenty of water and soap.[6][7] Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[5][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[5]

Issue: Inhalation of Vapors

  • Symptoms: Coughing, shortness of breath, and irritation of the respiratory tract.

  • Immediate Actions:

    • Move the individual to fresh air immediately.[6][7]

    • If breathing is difficult, provide oxygen.[6]

    • If the individual is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[6]

    • Seek immediate medical attention.[6]

Issue: Accidental Ingestion

  • Symptoms: Burns to the mouth and throat, abdominal pain.

  • Immediate Actions:

    • Rinse the mouth with water.[6][7]

    • Do NOT induce vomiting.[5][6]

    • Never give anything by mouth to an unconscious person.[6][7]

    • Call a poison control center or doctor immediately.[6]

Issue: Chemical Spill

  • Symptoms: Visible liquid spill, potential for vapor release.

  • Immediate Actions:

    • Evacuate personnel from the immediate area.[6]

    • Ensure adequate ventilation.[6]

    • Wear appropriate PPE, including respiratory protection.[6]

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable, closed container for disposal.[6]

    • Do not allow the spill to enter drains.[6]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
CAS Number 1441-87-8

Table 2: Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[6]
Skin Protection Chemical-resistant gloves (inspected before use), lab coat, and impervious clothing.[6]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[6]

Experimental Protocols

Protocol: Safe Handling of this compound in a Laboratory Setting

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work within a certified chemical fume hood.

    • Gather all necessary PPE as specified in Table 2.

    • Have spill containment materials readily available.

  • Handling:

    • Handle this compound in a well-ventilated area.[6]

    • Avoid contact with skin and eyes.[6]

    • Avoid the formation of dust and aerosols.[6]

    • Use non-sparking tools to prevent ignition sources.[6]

  • Post-Handling:

    • Wash hands thoroughly after handling.

    • Clean the work area and any equipment used.

    • Store this compound in its original, tightly sealed container in a designated cool, dry, and well-ventilated storage area.[6]

Visualizations

Salicylyl_Chloride_Incompatibilities cluster_incompatible Incompatible Materials Salicylyl_Chloride This compound Water Water Salicylyl_Chloride->Water Liberates Toxic Gas Strong_Bases Strong Bases Salicylyl_Chloride->Strong_Bases Violent Reaction Alcohols Alcohols Salicylyl_Chloride->Alcohols Exothermic Reaction

Caption: Incompatibilities of this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect into a Closed Container Contain->Collect Dispose Dispose of Waste Properly Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for Responding to a this compound Spill.

First_Aid_Procedures Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Flush_Eyes Flush Eyes for 15 Minutes Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Rinse_Skin Rinse Skin with Water & Soap Remove_Clothing->Rinse_Skin Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Medical_Attention Flush_Eyes->Medical_Attention Artificial_Respiration Provide Artificial Respiration if Needed Fresh_Air->Artificial_Respiration Artificial_Respiration->Medical_Attention No_Vomiting Do NOT Induce Vomiting Rinse_Mouth->No_Vomiting No_Vomiting->Medical_Attention

Caption: First Aid Procedures for this compound Exposure.

References

Technical Support Center: Quenching Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with salicylyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in a reaction involving this compound?

A1: The primary purpose of quenching is to neutralize any unreacted, highly reactive this compound after the desired reaction is complete. This is a critical step to ensure the safety of the experimental procedure, prevent unwanted side reactions during workup and purification, and to facilitate the safe disposal of reaction waste.[1]

Q2: What are the most common methods for quenching unreacted this compound?

A2: The most common methods involve reacting the this compound with a nucleophile.[1] The choice of quenching agent depends on the desired final products and the reaction scale. Common methods include:

  • Water or Aqueous Solutions: Reacts with this compound to form salicylic acid and hydrochloric acid (HCl).[1][2]

  • Alcohols (e.g., methanol, ethanol): Forms the corresponding ester (e.g., methyl salicylate).[1][3]

  • Amines: Reacts to produce stable amides.[1][4][5]

  • Aqueous Basic Solutions (e.g., sodium bicarbonate): Neutralizes the this compound to form sodium salicylate and also neutralizes the HCl byproduct.[6][7]

Q3: Why is the reaction so vigorous when I add water to my reaction mixture?

A3: this compound, like other acyl chlorides, is highly reactive and reacts exothermically with water.[2] This rapid hydrolysis can cause a sudden increase in temperature, splashing, and the release of steamy, corrosive hydrogen chloride gas.[2]

Q4: Can I use a base like sodium hydroxide (NaOH) to quench the reaction?

A4: While strong bases like NaOH will quench this compound, they are generally not recommended for initial quenching. The reaction can be extremely violent. Furthermore, a strong base can hydrolyze ester or amide products if they are present in the reaction mixture. A weaker base, such as sodium bicarbonate, is often preferred as it effectively neutralizes the acyl chloride and the HCl byproduct with less risk.[6][7]

Troubleshooting Guide

Issue 1: The quenching process is too vigorous and difficult to control.

  • Cause: The quenching agent is being added too quickly, or the reaction mixture is too concentrated. This compound's reaction with nucleophiles like water is very exothermic.[2]

  • Solution:

    • Cool the Reaction: Before and during quenching, cool the reaction vessel in an ice bath to manage the temperature.[1]

    • Slow Addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[1]

    • Dilution: Consider diluting the reaction mixture with an inert, aprotic solvent before quenching.

    • Reverse Addition: Slowly add the crude reaction mixture to an excess of the cold quenching agent.

Issue 2: An unwanted side product was formed during the workup.

  • Cause: The choice of quenching agent may be reacting with your desired product. For example, using an alcohol to quench could transesterify an existing ester, or a strong base could hydrolyze it.

  • Solution:

    • Select an Appropriate Agent: Choose a quenching agent that will not react with your product. Water is often a safe choice if your product is stable to aqueous acidic conditions.

    • Control Temperature: Keep the temperature low during quenching to minimize the rate of potential side reactions.

Issue 3: I observe fumes being released during quenching.

  • Cause: The reaction of this compound with protic quenching agents (like water, alcohols, or amines) produces hydrogen chloride (HCl) gas.[2][4][8] The exothermic nature of the reaction can vaporize the HCl, creating steamy, acidic fumes.[2]

  • Solution:

    • Proper Ventilation: Always perform quenching reactions in a well-ventilated fume hood.[9][10]

    • Use a Base: Incorporate a base, such as sodium bicarbonate in an aqueous quench or a non-nucleophilic amine like triethylamine in an anhydrous system, to scavenge the HCl as it is formed.[4][11][12]

Data Presentation: Comparison of Quenching Methods

Quenching AgentProduct of QuenchingReaction VigorKey Considerations
Water (H₂O) Salicylic Acid + HClHigh (very exothermic)Simple, but generates corrosive HCl gas.[2] The product is an acid.
Alcohols (e.g., Methanol) Salicylate Ester + HClHigh (exothermic)Useful if the ester is the desired product or easily separable.[1][3]
Primary/Secondary Amines SalicylamideHigh (often violent)Forms a stable amide.[1][4] Requires 2 equivalents of amine or an added base to neutralize HCl.[3]
Aqueous Sodium Bicarbonate (NaHCO₃) Sodium Salicylate + CO₂ + H₂O + NaClModerate to HighNeutralizes both the acyl chloride and the HCl byproduct.[6][7] The release of CO₂ gas can cause foaming.

Experimental Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] All procedures must be conducted in a certified chemical fume hood.[9]

Protocol 1: Quenching with Water
  • Preparation: Ensure the reaction flask is securely clamped in an ice/water bath to maintain a temperature of 0-5 °C.

  • Addition: Slowly add cold deionized water dropwise to the stirred reaction mixture. Monitor the temperature closely to ensure it does not rise uncontrollably.[1]

  • Completion: Continue stirring for 15-30 minutes after the addition is complete to ensure all this compound has been hydrolyzed.

  • Workup: The resulting mixture, containing salicylic acid, can be carried forward to the extraction step. The aqueous layer will be strongly acidic due to the formation of HCl.[2]

Protocol 2: Quenching with an Alcohol (Methanol)
  • Preparation: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Addition: Cautiously add methanol dropwise to the reaction. Be prepared for an exothermic reaction and potential HCl gas evolution.[1][3]

  • Completion: Stir the mixture at 0-5 °C for 30 minutes.

  • Workup: The mixture can be worked up to isolate the resulting methyl salicylate. A subsequent wash with a mild base (e.g., aqueous NaHCO₃) may be necessary to remove the HCl byproduct.

Protocol 3: Quenching with Aqueous Sodium Bicarbonate
  • Preparation: Prepare a cold, saturated solution of sodium bicarbonate. Cool the reaction flask to 0-5 °C.

  • Addition: Very slowly and carefully, add the saturated sodium bicarbonate solution dropwise to the reaction mixture. Vigorous gas evolution (CO₂) will occur, so control the addition rate to prevent excessive foaming.[7]

  • Completion: Once the addition is complete and gas evolution has subsided, stir for an additional 20 minutes. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Workup: Separate the organic and aqueous layers. The product of quenching, sodium salicylate, will be in the aqueous layer.[6]

Visualization

QuenchingWorkflow Workflow for Quenching Unreacted this compound start Reaction Complete (Contains Unreacted this compound) cool Cool Reaction Mixture to 0-5 °C start->cool Safety Step decision Select Quenching Agent cool->decision q_water Add Water (H₂O) decision->q_water To form Carboxylic Acid q_alcohol Add Alcohol (e.g., MeOH) decision->q_alcohol To form Ester q_bicarb Add aq. NaHCO₃ decision->q_bicarb To Neutralize p_acid Product: Salicylic Acid Byproduct: HCl q_water->p_acid p_ester Product: Salicylate Ester Byproduct: HCl q_alcohol->p_ester p_salt Product: Sodium Salicylate Byproducts: CO₂, H₂O, NaCl q_bicarb->p_salt workup Proceed to Extraction & Purification p_acid->workup p_ester->workup p_salt->workup

Caption: Decision workflow for selecting a quenching agent for this compound.

References

Technical Support Center: Reactions of Salicylyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of salicylyl chloride in synthesis, focusing on common side reactions and how to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with nucleophiles?

This compound is a highly reactive acylating agent. Its principal reaction is a nucleophilic acyl substitution, where a nucleophile (such as an alcohol, amine, or water) attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This forms a new amide, ester, or carboxylic acid, respectively.[1]

Q2: Why is it critical to maintain anhydrous (dry) conditions during my experiment?

This compound reacts readily and vigorously with water in a process called hydrolysis.[1] This reaction consumes your starting material to form salicylic acid, reducing the yield of your desired product. Therefore, using oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is crucial for success.

Q3: I'm reacting this compound with an amine. Why do I need to use two equivalents of the amine?

The reaction between this compound and a primary or secondary amine produces the corresponding amide and hydrogen chloride (HCl) gas.[1] Since amines are basic, a second equivalent of the amine is required to act as a base and neutralize the HCl, forming an ammonium chloride salt.[1] If a single equivalent is used, half of your amine nucleophile will be consumed in this acid-base reaction, significantly lowering your product yield. Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used as an acid scavenger.

Q4: My reaction is turning dark, and the yield is low. What could be the cause?

Dark coloration and low yields can be indicative of decomposition. This compound can be unstable at elevated temperatures, leading to degradation and the formation of impurities.[1] It is recommended to perform reactions at or below room temperature unless a higher temperature is specified and known to be safe for the desired transformation.

Q5: What is the role of the ortho-hydroxyl (-OH) group in side reactions?

The hydroxyl group at the ortho position is a key feature of this compound and can participate in side reactions. It can act as an internal nucleophile, potentially leading to the formation of dimers (like salicyl salicylic acid) or polymers, especially under basic conditions or at high temperatures. This intramolecular reactivity is a unique consideration compared to other acyl chlorides like benzoyl chloride.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product Hydrolysis: this compound was exposed to moisture from wet glassware, solvents, or the atmosphere.Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C). Use anhydrous grade solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Incorrect Stoichiometry: (For amine reactions) Insufficient amine was used to act as both a nucleophile and an acid scavenger.Use at least two equivalents of the amine nucleophile or use one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., pyridine, triethylamine).
Thermal Decomposition: The reaction was run at too high a temperature.Maintain a controlled, low temperature (e.g., 0°C to room temperature) using an ice bath if necessary. This compound can be unstable at elevated temperatures.[1]
Salicylic Acid Detected in Product Hydrolysis: The most common cause is the reaction of this compound with water.[1]Follow all recommendations for maintaining anhydrous conditions. During workup, minimize contact with aqueous solutions if possible or perform extractions quickly at low temperatures.
Formation of an Insoluble White Solid (in amine reactions) Ammonium Salt Formation: The HCl byproduct reacts with the excess amine to form an insoluble ammonium chloride salt.This is an expected byproduct. It can typically be removed by washing the reaction mixture with water during the workup phase, as the salt is water-soluble.
Product is a complex mixture or appears polymeric Intramolecular Reaction/Polymerization: The ortho-hydroxyl group of one molecule may have reacted with the acyl chloride of another.Use dilute conditions to disfavor intermolecular reactions. Maintain low temperatures. Consider protecting the hydroxyl group as an acetate ester if intramolecular reactions are a persistent issue.[1]

Key Reaction Pathways and Side Reactions

The following diagrams illustrate the intended reaction of this compound with a generic nucleophile versus common side reactions.

G cluster_main Desired Reaction cluster_side Common Side Reactions SC This compound Product Desired Product (Ester / Amide) SC->Product + Nucleophile SA Side Product: Salicylic Acid SC->SA + H₂O (Hydrolysis) Dimer Side Product: Salicyl Salicylic Acid / Polymer SC->Dimer + this compound (Self-Condensation) Nu Nucleophile (e.g., R-OH, R-NH2) Nu->SC HCl HCl H2O Water (Moisture) H2O->SC HCl2 HCl SC2 This compound (as nucleophile via -OH) HCl3 HCl

Caption: Desired reaction pathway vs. common side reactions.

Troubleshooting Workflow

If you encounter issues with your reaction, this workflow can help diagnose the problem.

TroubleshootingWorkflow start Problem: Low Yield or Impure Product q1 Was Salicylic Acid detected in the product? start->q1 r1 Cause: Hydrolysis. Action: Ensure strictly anhydrous conditions. (Dry glassware, solvents, inert atm.) q1->r1 Yes q2 Was an amine used as the nucleophile? q1->q2 No a1_yes YES a1_no NO r1->q2 q3 Was a 2:1 ratio of Amine:this compound used? q2->q3 Yes q4 Was the reaction heated significantly? q2->q4 No a2_yes YES a2_no NO r2 Cause: Insufficient Amine. Action: Use 2 eq. of amine or 1 eq. amine + 1 eq. of a non-nucleophilic base. q3->r2 No q3->q4 Yes a3_no NO a3_yes YES r2->q4 r3 Cause: Thermal Decomposition. Action: Repeat reaction at a lower temperature (e.g., 0°C). q4->r3 Yes end Consult further literature for specific substrate issues. q4->end No a4_yes YES a4_no NO r3->end

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: General Procedure for Esterification

This protocol provides a general method for reacting this compound with an alcohol, incorporating best practices to minimize side reactions.

Materials:

  • This compound

  • Anhydrous alcohol (1.0 equivalent)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane, THF)

  • Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.1 equivalents)

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the reaction flask, ensuring it is cool to the touch after removal from the oven. Immediately place it under a positive pressure of an inert gas.

  • Reagent Addition: In the flask, dissolve the alcohol (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice-water bath. This helps to control the exothermic reaction and prevent thermal degradation.

  • This compound Addition: Slowly add this compound (1.0 eq.) to the stirred solution via syringe. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with dilute HCl (to remove excess base), followed by saturated NaHCO₃ solution (to remove unreacted starting material or salicylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product as necessary using techniques such as column chromatography or recrystallization.

References

Optimizing Salicylyl Chloride Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for salicylyl chloride acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions in a direct question-and-answer format. Below you will find detailed information to help you navigate the complexities of this reaction, enhance your yields, and control selectivity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the acylation of various substrates with this compound.

Problem 1: Low yield of the desired C-acylated product and formation of a significant amount of O-acylated by-product (phenyl salicylate derivative).

  • Question: My reaction is primarily yielding the O-acylated ester instead of the desired C-acylated ketone. How can I favor C-acylation?

    Answer: The competition between C-acylation (Friedel-Crafts reaction) and O-acylation (esterification) is a common challenge when acylating phenols.[1] C-acylation is thermodynamically controlled, while O-acylation is kinetically favored.[1] To promote the formation of the more stable C-acylated product, consider the following strategies:

    • Employ a Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are essential for promoting the Friedel-Crafts C-acylation.[1] In the absence of a Lewis acid, O-acylation is the predominant pathway.

    • Utilize the Fries Rearrangement: The O-acylated ester can often be converted to the desired C-acylated ketone through a Fries rearrangement.[2][3] This reaction is catalyzed by Lewis acids and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[2][3] By extending the reaction time or increasing the temperature in the presence of a Lewis acid, you can facilitate this rearrangement.

    • Protect the Hydroxyl Group: A more direct approach to force C-acylation is to protect the phenolic hydroxyl group before introducing the this compound. Silyl ethers are a good option as they can be removed during the reaction workup.[4]

Problem 2: The Fries rearrangement of the O-acylated intermediate is not selective, leading to a mixture of ortho and para isomers.

  • Question: I am getting a mixture of ortho- and para-hydroxybenzophenones from the Fries rearrangement. How can I control the regioselectivity?

    Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions.[2][3] You can favor one isomer over the other by adjusting the following parameters:

    • Temperature: Lower reaction temperatures generally favor the formation of the para-substituted product, while higher temperatures promote the formation of the ortho-isomer.[3] This is often attributed to the thermodynamic versus kinetic control of the reaction, with the ortho-product being more stable at higher temperatures due to chelation with the catalyst.

    • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the ortho-product, whereas an increase in solvent polarity generally leads to a higher proportion of the para-product.[3]

Problem 3: The reaction is sluggish or does not proceed to completion.

  • Question: My this compound acylation is not giving a good conversion rate. What factors could be hindering the reaction?

    Answer: Several factors can contribute to a slow or incomplete reaction:

    • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are moisture-sensitive and can be deactivated by atmospheric moisture or residual water in the solvent or reactants.[2] Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). The substrate itself can also deactivate the catalyst if it contains strongly deactivating groups or basic functionalities like amines that can complex with the Lewis acid.[5]

    • Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, rendering it inactive.[6] Therefore, a stoichiometric amount or even an excess of the Lewis acid is often required to drive the reaction to completion.

    • Substrate Reactivity: Aromatic compounds with strongly electron-withdrawing groups are deactivated towards electrophilic aromatic substitution and may not react under standard Friedel-Crafts conditions.[5]

Problem 4: Unwanted side reactions and by-product formation.

  • Question: I am observing the formation of colored impurities and other unexpected by-products in my reaction mixture. What could be the cause?

    Answer: Side reactions can arise from the inherent reactivity of this compound and the reaction conditions:

    • Self-condensation/Polymerization: this compound can potentially react with itself under certain conditions, especially at elevated temperatures.

    • Reaction with Solvent: Some solvents may not be inert under Friedel-Crafts conditions and can react with the acyl chloride or the catalyst.

    • Cleavage of Protecting Groups: If your substrate contains other sensitive functional groups, they may not be stable to the strong Lewis acids used in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between O-acylation and C-acylation in the context of phenols?

A1: Phenols are bidentate nucleophiles, meaning they can be attacked at two positions.[1]

  • O-acylation is a nucleophilic acyl substitution that occurs on the phenolic oxygen, resulting in the formation of a phenyl ester. This reaction is typically faster (kinetically controlled).[1]

  • C-acylation is an electrophilic aromatic substitution (Friedel-Crafts reaction) that occurs on the aromatic ring, leading to the formation of a hydroxyaryl ketone. This product is generally more stable (thermodynamically controlled).[1]

Q2: What is the Fries rearrangement and how is it useful in this compound acylation?

A2: The Fries rearrangement is the conversion of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[2][3] It is particularly useful when direct C-acylation is difficult or gives low yields. The process involves the migration of the acyl group from the oxygen atom to the ortho or para position of the aromatic ring.[2][3]

Q3: Which Lewis acid is best for this compound acylation?

A3: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for Friedel-Crafts acylation.[1][2] However, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and stannic chloride (SnCl₄) can also be used.[7] The choice of catalyst may depend on the specific substrate and desired selectivity. In some cases, Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have also been employed.[7]

Q4: How can I monitor the progress of my this compound acylation reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting materials and the appearance of the product(s).

Q5: Are there any safety precautions I should take when working with this compound and Lewis acids?

A5: Yes, both this compound and strong Lewis acids like AlCl₃ are hazardous.

  • This compound is corrosive and moisture-sensitive. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Lewis acids like AlCl₃ react violently with water and are corrosive. They should be handled in a dry environment (e.g., in a glove box or under an inert atmosphere) and added to the reaction mixture carefully and in portions.

Data Presentation

Table 1: Influence of Catalyst on the Friedel-Crafts Acylation of Salicylamide with Acetyl Chloride

CatalystYield of 5-acetylsalicylamide (%)Reference
[BMIM]Cl-2AlCl₃81.3
[BPy]-2AlCl₃89.2

This table demonstrates the effectiveness of ionic liquid-based Lewis acids in the C-acylation of a salicylic acid derivative.

Table 2: Regioselectivity of the Fries Rearrangement as a Function of Reaction Conditions (General Trends)

TemperatureSolvent PolarityPredominant ProductReference
LowHighpara-isomer[3]
HighLow (non-polar)ortho-isomer[3]

This table illustrates the general principles of controlling the ortho/para selectivity in Fries rearrangement reactions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole with an Acyl Chloride

This protocol provides a general method for the Friedel-Crafts acylation of anisole, which can be adapted for use with this compound.

Materials:

  • Anisole

  • Acyl chloride (e.g., acetyl chloride or this compound)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap, and an addition funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 to 2.0 equivalents relative to the limiting reagent) and anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.

  • After the addition is complete, dissolve the anisole (1.0 to 1.2 equivalents) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Protection of a Phenolic Hydroxyl Group as a Silyl Ether

This protocol describes a general method for the silylation of a phenol, which can be used as a preliminary step to direct the subsequent this compound acylation to the aromatic ring.

Materials:

  • Phenol derivative

  • Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)

  • Imidazole or other suitable base

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1.0 equivalent) in the anhydrous solvent.

  • Add the base (e.g., imidazole, 2.0-2.5 equivalents).

  • Add the silylating agent (e.g., TBDMSCl, 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude silyl ether can often be used in the subsequent acylation step without further purification.

Visualizations

Salicylyl_Chloride_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Potential Products Salicylyl_Chloride This compound Acylation Acylation Reaction Salicylyl_Chloride->Acylation Substrate Aromatic Substrate (e.g., Phenol, Anisole) Substrate->Acylation O_Acylation O-Acylated Product (Ester) Acylation->O_Acylation Kinetic Control (No Lewis Acid) C_Acylation C-Acylated Product (Ketone) Acylation->C_Acylation Thermodynamic Control (with Lewis Acid)

Caption: General workflow for the acylation of an aromatic substrate with this compound.

Fries_Rearrangement_Logic Start Start with O-Acylated Product Conditions Reaction Conditions Start->Conditions Low_Temp Low Temperature & Polar Solvent Conditions->Low_Temp Fries Rearrangement High_Temp High Temperature & Non-polar Solvent Conditions->High_Temp Fries Rearrangement Para_Product Para-Acyl Phenol Low_Temp->Para_Product Ortho_Product Ortho-Acyl Phenol High_Temp->Ortho_Product

Caption: Decision logic for controlling the regioselectivity of the Fries rearrangement.

Troubleshooting_Workflow Problem Low Yield of C-Acylated Product Check_O_Acylation Check for O-Acylation Problem->Check_O_Acylation Check_Reaction_Conditions Review Reaction Conditions Problem->Check_Reaction_Conditions Fries_Rearrangement Promote Fries Rearrangement (Increase Temp./Time) Check_O_Acylation->Fries_Rearrangement Protect_OH Protect Hydroxyl Group (e.g., Silyl Ether) Check_O_Acylation->Protect_OH Increase_Catalyst Increase Lewis Acid Stoichiometry Check_Reaction_Conditions->Increase_Catalyst Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reaction_Conditions->Anhydrous_Conditions Solution Improved C-Acylation Yield Fries_Rearrangement->Solution Protect_OH->Solution Increase_Catalyst->Solution Anhydrous_Conditions->Solution

Caption: Troubleshooting workflow for low yields of C-acylated product.

References

Troubleshooting low yield in heterocyclic synthesis with Salicylyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in heterocyclic synthesis involving salicylyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is unexpectedly low. What are the primary factors I should investigate?

Low yields in reactions involving this compound can typically be attributed to one of four main areas:

  • Reagent Quality: this compound is highly reactive and susceptible to degradation. The purity of your starting materials, including the nucleophile and solvents, is critical.

  • Reaction Conditions: Temperature, reaction time, solvent choice, and the type of base used can significantly impact the reaction outcome.

  • Moisture Contamination: As an acyl chloride, this compound readily hydrolyzes in the presence of water back to salicylic acid. This is a common cause of reduced yield.

  • Side Reactions: The bifunctional nature of this compound (acyl chloride and a phenolic hydroxyl group) can lead to undesired side reactions, such as polymerization or alternative cyclization pathways.

Q2: How can I assess the quality of my this compound?

This compound can be unstable, especially at elevated temperatures, which can lead to degradation and the formation of impurities.[1]

  • Appearance: Freshly prepared or purified this compound is often a crude syrup.[1] Significant color change or solidification may indicate decomposition.

  • Spectroscopic Analysis: The most definitive way to check for hydrolysis is to run an Infrared (IR) spectrum. The presence of a broad hydroxyl (-OH) peak alongside the carbonyl peak indicates contamination with salicylic acid.[2]

  • Purification: If degradation is suspected, vacuum distillation is the most common method for purification.[1] However, for many subsequent reactions, the crude product is often used directly after removing the excess chlorinating agent under vacuum.[1][3]

Q3: What are the optimal reaction conditions for preparing and using this compound?

Optimizing reaction conditions is crucial for maximizing yield. This includes the initial synthesis of the this compound and its subsequent use in the heterocyclic synthesis.

Table 1: Example Conditions for this compound Synthesis
Chlorinating AgentSolventTemperature (°C)Reaction TimeCatalystReference
Thionyl ChlorideNone (excess reagent)Reflux4-6 hoursNone[1]
Thionyl ChlorideToluene70-75~1 hourDMF (catalytic)[1]
Thionyl ChlorideNone40-451.5 hoursAluminum Chloride[3]
Oxalyl ChlorideToluene50-75~1 hourNone[1]
  • Temperature Control: Excessively high temperatures during synthesis can lead to hazardous conditions and the formation of unwanted by-products that are difficult to remove.[1]

  • Choice of Base: When reacting this compound with a nucleophile (like an amine or alcohol), a non-nucleophilic base such as pyridine or triethylamine is often required to neutralize the HCl byproduct generated during the reaction.[1]

  • Solvent Selection: Aprotic solvents like toluene, xylene, or dichloromethane (DCM) are commonly used to prevent reaction with the solvent.[1][4] The polarity of the solvent can affect reaction rates.[5]

Q4: I am observing significant formation of by-products. What are the likely side reactions and how can they be minimized?

The primary side reaction is hydrolysis due to moisture. Other possibilities include:

  • Polymerization: The phenolic hydroxyl group of one this compound molecule can potentially react with the acyl chloride of another, leading to oligomers or polymers.

  • Reaction with Base: If a nucleophilic base is used, it can compete with the intended nucleophile, reducing the yield of the desired product.

  • Over-chlorination: While less common with milder agents, harsh conditions could potentially lead to other reactions on the aromatic ring.[1]

To minimize side reactions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Run the reaction at the lowest effective temperature to minimize degradation and unwanted side reactions.

  • Use a Non-Nucleophilic Base: Employ bases like triethylamine or pyridine that will scavenge HCl without competing in the main reaction.[1]

  • Control Stoichiometry: Careful control over the molar ratios of reactants is essential. Using a slight excess of the chlorinating agent is a common strategy to ensure full conversion of salicylic acid.[1]

Troubleshooting Workflow

If you are experiencing low yield, follow this logical troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow start Low Yield in Synthesis check_reagent 1. Verify Reagent Purity (this compound, Nucleophile, Solvent) start->check_reagent reagent_bad Purify/Replace Reagents - Vacuum distill this compound - Dry solvents - Check nucleophile purity check_reagent->reagent_bad Impure/Degraded check_conditions 2. Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagent->check_conditions Pure reagent_bad->check_conditions conditions_bad Implement Strict Anhydrous Technique - Oven-dry glassware - Use syringe for transfers - Maintain N2/Ar atmosphere check_conditions->conditions_bad No/Maybe check_temp_base 3. Optimize Temperature & Base (Temp too high? Correct base used?) check_conditions->check_temp_base Yes conditions_bad->check_temp_base temp_base_bad Adjust Conditions - Lower reaction temperature - Ensure non-nucleophilic base (e.g., Pyridine, TEA) is used check_temp_base->temp_base_bad Not Optimal check_workup 4. Analyze Work-up & Purification (Product lost during extraction/column?) check_temp_base->check_workup Optimal temp_base_bad->check_workup workup_bad Refine Purification Protocol - Check solvent polarity for column - Minimize aqueous washes check_workup->workup_bad Problem Identified success Yield Improved check_workup->success No Issues workup_bad->success Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Salicylyl_Chloride Salicylyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Salicylyl_Chloride->Tetrahedral_Intermediate Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Salicylyl_Chloride Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Elimination Chloride_Ion Cl- Leaving Group Tetrahedral_Intermediate->Chloride_Ion

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of reagents is paramount. This guide provides a comparative overview of key analytical methods for salicylyl chloride, a versatile building block in organic synthesis. Below, we detail experimental protocols and present comparative data to facilitate informed decisions on the most suitable characterization techniques.

This compound (2-hydroxybenzoyl chloride) is a reactive acyl chloride used in the synthesis of various pharmaceuticals and other complex organic molecules. Its bifunctional nature, containing both a reactive acyl chloride and a phenolic hydroxyl group, necessitates thorough analytical characterization to ensure purity and proper reactivity. A multi-technique approach is often essential for unambiguous structural confirmation.[1]

Comparative Overview of Analytical Techniques

The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides unique insights into the molecule's structure, purity, and stability.

Data Summary

The following tables summarize the expected quantitative data for the characterization of this compound using various analytical methods.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Atom Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹HAromatic Protons7.2 - 8.1MultipletThe specific shifts and coupling patterns depend on the substitution pattern.[1]
¹HPhenolic OH4.5 - 7.7Broad SingletChemical shift can be highly variable depending on solvent and concentration.
¹³CCarbonyl (C=O)~170SingletCharacteristic downfield shift for an acyl chloride.[1]
¹³CAromatic C-OH~150-160Singlet
¹³CAromatic C-COCl~120-130Singlet
¹³CAromatic C-H~110-140Singlet

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 2: Key FTIR Absorption Bands for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity Notes
O-H (Phenolic)Stretching~3200Broad, MediumBroadening is due to hydrogen bonding.
C=O (Acyl Chloride)Stretching~1760StrongHigh frequency is due to the electron-withdrawing effect of chlorine.[1]
C=C (Aromatic)Stretching1450 - 1600Medium to StrongMultiple bands are expected.
C-O (Phenolic)Stretching~1250Strong
C-ClStretching~750Medium

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value Notes
Molecular Weight156.56 g/mol [1]
Exact Mass155.9978071 Da[2]
Molecular Ion (M⁺)m/z 156
Isotope Peak (M+2)m/z 158Due to the presence of the ³⁷Cl isotope; expected ratio of M to M+2 is approximately 3:1.
Key Fragment Ionm/z 121Corresponding to the acylium ion [HO-C₆H₄-CO]⁺, formed by the loss of the chlorine atom.

Table 4: High-Performance Liquid Chromatography (HPLC) Method Parameters

Parameter Condition Alternative/Notes
Column Newcrom R1, 3 µm or 5 µmA reverse-phase column with low silanol activity.[1]
Mobile Phase Acetonitrile, Water, and Phosphoric AcidFor Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.[1]
Detection UV-Vis or Diode Array Detector (DAD)Wavelength selection should be optimized based on the UV spectrum of this compound.
Derivatization (optional) Reaction with 2-nitrophenylhydrazineCan be used for trace analysis to form a product with strong absorption at ~395 nm, minimizing matrix interference.[3][4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. Below are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Caution: this compound is moisture-sensitive; use dry solvents and glassware.

  • Instrumentation: Varian Mercury plus (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) or equivalent.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Liquid Sample):

    • Ensure the sodium chloride (NaCl) plates are clean and dry.[5]

    • Place a small drop of liquid this compound onto one NaCl plate.

    • Carefully place the second NaCl plate on top to create a thin film, avoiding air bubbles.[5]

  • Instrumentation: PerkinElmer or equivalent FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the sample holder with the prepared NaCl plates into the spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Observe the M+2 isotope peak characteristic of a chlorine-containing compound.

    • Identify major fragment ions and propose fragmentation pathways. The most common fragmentation for acyl halides is the formation of a stable acylium ion.[6]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and quantify it in mixtures.

Methodology:

  • Instrumentation: Agilent 1200 series or equivalent HPLC system with a UV-Vis or DAD detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (determined by UV-Vis scan).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Derivatization for Trace Analysis (Optional):

    • React the sample containing this compound with a 100 µg/mL solution of 2-nitrophenylhydrazine at room temperature for 30 minutes.[4]

    • Analyze the resulting derivative using an appropriate HPLC method, monitoring at approximately 395 nm.[3]

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for the characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analytical_techniques Analytical Techniques cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group ID FTIR->FTIR_Data MS_Data Molecular Weight (m/z) Fragmentation Pattern MS->MS_Data HPLC_Data Retention Time Purity (%) HPLC->HPLC_Data hplc_derivatization_workflow Start Trace this compound in Sample Derivatization React with 2-Nitrophenylhydrazine Start->Derivatization Derivative Formation of Hydrazone Derivative Derivatization->Derivative Injection Inject into HPLC System Derivative->Injection Detection UV-Vis Detection at ~395 nm Injection->Detection Quantification Quantify this compound Detection->Quantification

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the synthesis and application of salicylyl chloride, a key intermediate in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by experimental protocols and data presentation to aid in method selection and implementation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. An alternative method to consider is Gas Chromatography (GC), particularly when derivatization is employed to enhance volatility and thermal stability.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography) with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Directly applicable to this compound. A reverse-phase method has been noted.[1]May require derivatization to convert the analyte into a more volatile and thermally stable compound.[2][3]
Potential Impurities Detected Can separate non-volatile and thermally labile impurities. Salicylic acid, a potential impurity, is readily analyzed by HPLC.[4][5][6]Effective for volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.May involve a derivatization step, which can add complexity and time.[2]
Instrumentation HPLC system with a suitable column (e.g., Newcrom R1) and detector (e.g., UV).[1]GC system with an appropriate column and detector (e.g., FID).[3][7]
Advantages - High resolution and sensitivity.- Suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2]- Method scalability for preparative separation.[1]- High efficiency and resolution for volatile compounds.- Sensitive detectors like Flame Ionization Detector (FID).[7]
Disadvantages - May require more expensive solvents.- this compound is reactive and may degrade in certain mobile phases.- Derivatization adds a step to sample preparation and can introduce errors.[2]- Not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[1]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Newcrom R1 HPLC column or equivalent reverse-phase column.[1]

2. Reagents and Materials:

  • Acetonitrile (MeCN), HPLC grade.

  • Water, HPLC grade.

  • Phosphoric acid or Formic acid (for MS compatibility).[1]

  • This compound reference standard.

  • Sample of this compound to be analyzed.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid).

  • Column: Newcrom R1 reverse-phase column.[1]

  • Flow Rate: To be optimized (typically 1.0 mL/min).

  • Column Temperature: To be optimized (typically ambient or slightly elevated).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: To be optimized (typically 10 µL).

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Prepare a standard solution of this compound reference standard at a similar concentration.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of this compound and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Alternative Method: Gas Chromatography (GC) with Derivatization

While a specific GC method for this compound was not found, a general approach involving derivatization can be employed for the analysis of reactive acyl chlorides.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

2. Reagents and Materials:

  • Derivatization agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[2][3]

  • Anhydrous solvent (e.g., pyridine, DMF).

  • This compound reference standard.

  • Sample of this compound to be analyzed.

3. Derivatization Procedure:

  • In a dry vial, dissolve a known amount of the this compound sample in an anhydrous solvent.

  • Add an excess of the derivatizing agent.

  • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete reaction.

  • Cool the sample to room temperature before injection.

4. GC Conditions:

  • Injector Temperature: To be optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A temperature gradient to separate the derivatized analyte from by-products and impurities.

  • Carrier Gas: Inert gas like Helium or Nitrogen at a constant flow rate.

  • Detector Temperature: To be optimized for the FID.

5. Analysis:

  • Inject the derivatized standard and sample solutions into the GC system.

  • Record the chromatograms and determine the retention time and peak area of the derivatized this compound and any impurities.

  • Calculate the purity based on the peak areas.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow A Sample & Standard Preparation D Sample Injection A->D B HPLC System Setup B->D C Method Development & Optimization C->B E Chromatographic Separation D->E F UV Detection E->F G Data Acquisition F->G H Data Analysis & Purity Calculation G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Comparative Analysis of Analytical Methods for Salicylyl Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the characterization of salicylyl chloride reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Due to its reactivity, direct analysis can be challenging. This document outlines effective methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and compares it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy.

GC-MS Analysis of Derivatized this compound Reaction Mixture

Direct injection of a this compound reaction mixture into a gas chromatograph is generally not advisable due to the high reactivity of the acyl chloride functional group, which can lead to on-column reactions and degradation. A derivatization step is essential to convert the analytes into more stable and volatile compounds suitable for GC-MS analysis.

Two primary derivatization strategies are commonly employed:

  • Esterification: The most direct approach for analyzing the this compound product is to convert it to its corresponding methyl ester, methyl salicylate, by quenching the reaction mixture with methanol.

  • Silylation: To analyze the unreacted starting material, salicylic acid, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acidic proton and the phenolic hydroxyl group into their trimethylsilyl (TMS) ethers.

A typical GC-MS analysis of a derivatized this compound reaction mixture, originally synthesized from salicylic acid and thionyl chloride, would aim to identify and quantify the main product (as its methyl ester derivative), unreacted starting material (as its silyl ether derivative), and potential byproducts.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Esterification for this compound):

    • Carefully quench a 100 µL aliquot of the this compound reaction mixture in 1 mL of anhydrous methanol.

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • The resulting solution containing methyl salicylate can be directly analyzed or diluted further with methanol if necessary.

  • Sample Preparation (Silylation for Salicylic Acid):

    • Take a 100 µL aliquot of the original reaction mixture and evaporate the solvent and excess thionyl chloride under a stream of dry nitrogen.

    • To the residue, add 100 µL of pyridine and 200 µL of BSTFA.

    • Heat the mixture at 70°C for 30 minutes.[1]

    • The resulting solution containing the silylated salicylic acid is ready for injection.

  • GC-MS Conditions (General):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Data Presentation: Expected GC-MS Results

The following table summarizes the expected retention times and key mass spectral fragments for the derivatized components of a typical this compound reaction mixture.

Compound (Derivatized)Expected Retention Time (min)Key Mass-to-Charge Ratios (m/z)
Methyl Salicylate~8.7[2]152 (M+), 120, 92
Salicylic Acid (di-TMS)Varies based on exact conditions282 (M+), 267, 193, 73

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_analysis Analysis SalicylicAcid Salicylic Acid Reaction Reaction SalicylicAcid->Reaction ThionylChloride Thionyl Chloride ThionylChloride->Reaction SalicylylChlorideMix This compound Reaction Mixture Reaction->SalicylylChlorideMix Esterification Esterification SalicylylChlorideMix->Esterification Silylation Silylation SalicylylChlorideMix->Silylation Methanol Methanol Methanol->Esterification BSTFA BSTFA BSTFA->Silylation MethylSalicylate Methyl Salicylate Esterification->MethylSalicylate SilylatedSA Silylated Salicylic Acid Silylation->SilylatedSA GCMS GC-MS MethylSalicylate->GCMS SilylatedSA->GCMS Data Chromatogram & Mass Spectra GCMS->Data Analytical_Techniques cluster_analysis Analytical Methods Synthesis This compound Synthesis ReactionMixture Reaction Mixture Synthesis->ReactionMixture FTIR In-situ FTIR - Real-time reaction monitoring - Endpoint determination Synthesis->FTIR Online Monitoring GCMS GC-MS (with Derivatization) - Detailed component identification - Impurity profiling ReactionMixture->GCMS Offline Analysis HPLC HPLC - Routine purity analysis - Quantification of known components ReactionMixture->HPLC Offline Analysis

References

A Comparative Analysis of Salicylyl Chloride and Benzoyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reactivity of salicylyl chloride and benzoyl chloride reveals the significant impact of ortho-substitution on reaction kinetics. This guide provides a comprehensive comparison, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate acylating agent for their synthetic needs.

This compound, also known as 2-hydroxybenzoyl chloride, and benzoyl chloride are both valuable reagents in organic synthesis, frequently employed for the acylation of nucleophiles such as alcohols, amines, and phenols. While structurally similar, the presence of a hydroxyl group in the ortho position of this compound introduces distinct electronic and steric effects that profoundly influence its reactivity compared to the unsubstituted benzoyl chloride. This guide explores these differences through a detailed examination of their hydrolysis and aminolysis reactions, supported by kinetic data and mechanistic insights.

Comparative Reactivity: A Quantitative Overview

The reactivity of acyl chlorides is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the benzene ring increase this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect. The hydroxyl group of this compound, capable of both electron-donating resonance and electron-withdrawing inductive effects, and its potential for intramolecular interactions, presents a more complex scenario.

CompoundReactionSolventRate Constant (k)Temperature (°C)
Benzoyl ChlorideHydrolysisWater4.2 x 10⁻² s⁻¹25
p-Methoxybenzoyl ChlorideSolvolysis97% Hexafluoroisopropanol-Water--
p-Methylbenzoyl ChlorideSolvolysis97% Hexafluoroisopropanol-Water--
p-Chlorobenzoyl ChlorideSolvolysis97% Hexafluoroisopropanol-Water--
p-Nitrobenzoyl ChlorideSolvolysis97% Hexafluoroisopropanol-Water--
Acetyl ChlorideAminolysis with m-nitroanilineMethanol-0
Benzoyl ChlorideAminolysis with m-nitroanilineMethanol40-fold more sensitive than acetyl chloride0

Note: Direct comparative rate constants for this compound were not found in the surveyed literature. The data for substituted benzoyl chlorides and acetyl chloride are provided for contextual understanding of electronic effects and relative reactivity.

The Role of the Ortho-Hydroxyl Group in this compound's Reactivity

The ortho-hydroxyl group in this compound is the key determinant of its unique reactivity profile. It can influence reactions through several mechanisms:

  • Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen or the chlorine atom. This can affect the conformation of the molecule and the electrophilicity of the carbonyl carbon.

  • Intramolecular Catalysis: The hydroxyl group can act as an intramolecular catalyst. For instance, in hydrolysis, it can facilitate the removal of the proton from the attacking water molecule, thereby accelerating the reaction.

  • Steric Hindrance: The presence of the ortho-hydroxyl group can introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles.

  • Electronic Effects: The hydroxyl group has a dual electronic nature. It is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The net effect on the electrophilicity of the carbonyl carbon will depend on the specific reaction conditions and the nature of the nucleophile.

Studies on other ortho-substituted benzoyl halides, such as o-nitrobenzoyl chloride, have shown that intramolecular interactions can significantly influence solvolysis rates[1]. It is therefore highly probable that the ortho-hydroxyl group in this compound plays a crucial role in modulating its reactivity, likely leading to an enhanced rate of reaction with many nucleophiles compared to benzoyl chloride due to intramolecular catalysis.

Experimental Protocols

To facilitate reproducible research, detailed experimental protocols for assessing the reactivity of acyl chlorides are provided below. These can be adapted for a direct comparative study of this compound and benzoyl chloride.

Hydrolysis Rate Determination

Objective: To determine the first-order rate constant for the hydrolysis of an acyl chloride in an aqueous medium.

Materials:

  • Acyl chloride (this compound or benzoyl chloride)

  • Acetone (or other suitable organic solvent, HPLC grade)

  • Deionized water

  • pH meter or conductivity meter

  • Constant temperature water bath

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of the acyl chloride in a dry organic solvent (e.g., 0.1 M in acetone).

  • In a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C) by the water bath, place a known volume of deionized water (or a buffered solution).

  • Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the vigorously stirred water. Start the stopwatch simultaneously.

  • Monitor the progress of the reaction by measuring the change in pH or conductivity over time. The hydrolysis of acyl chlorides produces hydrochloric acid, leading to a decrease in pH and an increase in conductivity.

  • Record the pH or conductivity at regular time intervals until the reaction is complete (i.e., the reading stabilizes).

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in concentration of the acyl chloride (which is proportional to the change in H+ concentration or conductivity) versus time. The slope of the resulting straight line will be -k.

Aminolysis Rate Determination

Objective: To determine the second-order rate constant for the aminolysis of an acyl chloride.

Materials:

  • Acyl chloride (this compound or benzoyl chloride)

  • Amine (e.g., aniline or benzylamine)

  • Aprotic solvent (e.g., acetonitrile or dichloromethane, HPLC grade)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted cell holder

  • Syringes for rapid injection

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of the acyl chloride and the amine in the chosen aprotic solvent at known concentrations.

  • Equilibrate both solutions to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer or the HPLC autosampler.

  • To initiate the reaction, rapidly mix equal volumes of the two solutions in a cuvette or reaction vial.

  • Monitor the reaction progress by following the disappearance of a reactant or the appearance of a product using UV-Vis spectrophotometry (if any species have a distinct absorbance) or by taking aliquots at specific time intervals and quenching the reaction for subsequent HPLC analysis.

  • The second-order rate constant can be determined from the integrated rate law for a second-order reaction, plotting 1/[Reactant] versus time.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the processes governing the reactivity of salicylyl and benzoyl chloride, the following diagrams illustrate the key reaction pathways and influencing factors.

Hydrolysis_Mechanism cluster_benzoyl Benzoyl Chloride Hydrolysis cluster_salicylyl This compound Hydrolysis (with Intramolecular Catalysis) Benzoyl_Chloride Benzoyl Chloride Tetrahedral_Intermediate_B Tetrahedral Intermediate Benzoyl_Chloride->Tetrahedral_Intermediate_B Benzoic_Acid Benzoic Acid + HCl Tetrahedral_Intermediate_B->Benzoic_Acid Elimination of Cl⁻ Water_B H₂O Water_B->Benzoyl_Chloride Nucleophilic Attack Salicylyl_Chloride This compound Tetrahedral_Intermediate_S Tetrahedral Intermediate Salicylyl_Chloride->Tetrahedral_Intermediate_S Salicylic_Acid Salicylic Acid + HCl Tetrahedral_Intermediate_S->Salicylic_Acid Elimination of Cl⁻ Water_S H₂O Water_S->Salicylyl_Chloride Nucleophilic Attack OH_group ortho-OH OH_group->Tetrahedral_Intermediate_S Intramolecular H-bond/Proton transfer

Caption: Hydrolysis mechanisms of benzoyl and this compound.

Aminolysis_Mechanism Acyl_Chloride Acyl Chloride (Salicylyl or Benzoyl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Amine Amine (R-NH₂) Amine->Acyl_Chloride Nucleophilic Attack Amide Amide + HCl Tetrahedral_Intermediate->Amide Elimination of Cl⁻

Caption: General mechanism for the aminolysis of acyl chlorides.

Reactivity_Factors center Acyl Chloride Reactivity substituents Substituent Effects center->substituents nucleophile Nucleophile Strength center->nucleophile solvent Solvent Polarity center->solvent intramolecular Intramolecular Effects (for this compound) center->intramolecular

Caption: Key factors influencing the reactivity of acyl chlorides.

Conclusion

References

A Comparative Guide to Acylation Reagents: Alternatives to Salicylyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis. While salicylyl chloride is a reactive and effective reagent for introducing a salicylyl group, its handling can be challenging due to its moisture sensitivity and the generation of corrosive hydrochloric acid as a byproduct. This guide provides a comprehensive comparison of alternative reagents for the acylation of alcohols, phenols, and other nucleophiles, supported by experimental data and detailed protocols.

Comparison of Alternative Acylation Reagents

Several viable alternatives to this compound exist, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions. The most common alternatives include other acyl halides (like acetyl chloride), acid anhydrides (such as acetic anhydride), and coupling-agent-mediated reactions with salicylic acid itself.

Key Considerations for Selecting an Acylation Reagent:

  • Substrate Reactivity: The nature of the substrate (primary, secondary, or tertiary alcohol; phenol; amine) will heavily influence the choice of reagent. More reactive reagents may be necessary for sterically hindered or less nucleophilic substrates.

  • Reaction Conditions: The required temperature, reaction time, and sensitivity to air or moisture are important practical considerations.

  • Byproducts and Purification: The nature of the byproducts can significantly impact the ease of purification. For example, the removal of water-soluble byproducts is often simpler than removing other organic impurities.

  • Safety and Handling: The toxicity, corrosiveness, and stability of the reagent are paramount in a laboratory setting.

The following table summarizes the performance of common alternative acylation methods.

Acylation MethodReagent(s)Typical SubstratesTypical ConditionsYield (%)AdvantagesDisadvantages
Acyl Halides Acetyl Chloride, Benzoyl ChloridePrimary & Secondary Alcohols, Phenols, AminesBase (e.g., Pyridine, Triethylamine), Anhydrous Solvent (e.g., DCM, THF), 0°C to RT80-99%High reactivity, often fast reactions.Moisture sensitive, produces corrosive HCl, can be too reactive for sensitive substrates.[1]
Acid Anhydrides Acetic Anhydride, Salicylic AnhydridePrimary & Secondary Alcohols, Phenols, AminesAcid or Base Catalyst (e.g., H₂SO₄, Pyridine, DMAP), Heat may be required70-98%Less moisture sensitive than acyl chlorides, byproducts are generally less corrosive.[2][3]Less reactive than acyl chlorides, may require a catalyst and/or heat.[4]
Steglich Esterification Salicylic Acid, DCC, DMAPSterically Hindered Alcohols, Acid-Labile SubstratesAnhydrous Solvent (e.g., DCM, DMF), Room Temperature75-95%Mild reaction conditions, suitable for sensitive substrates.[5][6]DCC byproduct (DCU) can be difficult to remove, potential for side reactions.[5]
Mitsunobu Reaction Salicylic Acid, PPh₃, DIAD/DEADPrimary & Secondary AlcoholsAnhydrous Solvent (e.g., THF), 0°C to RT60-90%Mild conditions, proceeds with inversion of stereochemistry.[7][8][9]Stoichiometric amounts of phosphine oxide byproduct can complicate purification, not suitable for acidic nucleophiles.[8]

Experimental Protocols

Protocol 1: Acylation using Acetic Anhydride and Pyridine

This protocol is a general method for the acetylation of alcohols and phenols.

Materials:

  • Substrate (alcohol or phenol)

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification of a Phenol with Salicylic Acid

This method is suitable for substrates that are sensitive to harsher conditions.

Materials:

  • Salicylic Acid (1.0 eq)

  • Phenol (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • To a solution of salicylic acid (1.0 eq), the phenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM at 0°C under an inert atmosphere.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours (monitor by TLC).

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 3: Mitsunobu Reaction for the Synthesis of a Salicylate Ester

This reaction is particularly useful for the inversion of stereochemistry at a chiral alcohol center.

Materials:

  • Alcohol (1.0 eq)

  • Salicylic Acid (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve the alcohol (1.0 eq), salicylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.[7][10]

Visualizations

Experimental Workflow for Comparing Acylation Reagents

The following diagram illustrates a typical workflow for the comparative evaluation of different acylation reagents.

G Experimental Workflow: Comparison of Acylation Reagents cluster_0 Reagent Selection cluster_1 Reaction Setup cluster_2 Monitoring & Analysis cluster_3 Workup & Purification cluster_4 Data Evaluation Reagent1 This compound (Control) Setup Parallel reactions with a model substrate (e.g., Benzyl Alcohol) Reagent1->Setup Reagent2 Acetic Anhydride Reagent2->Setup Reagent3 Salicylic Acid + DCC/DMAP Reagent3->Setup Reagent4 Salicylic Acid + PPh3/DIAD Reagent4->Setup TLC TLC analysis for reaction completion Setup->TLC LCMS LC-MS for product confirmation and purity TLC->LCMS Workup Standard aqueous workup LCMS->Workup Purification Column Chromatography Workup->Purification Yield Calculate isolated yield Purification->Yield Purity Assess purity (e.g., NMR, HPLC) Yield->Purity Comparison Compare reagents based on yield, purity, ease of handling, and cost Purity->Comparison

Caption: A logical workflow for comparing the efficacy of different acylation reagents.

Salicylic Acid Signaling Pathway in Plants

Salicylic acid is a key phytohormone involved in plant defense mechanisms, particularly in systemic acquired resistance (SAR). The simplified signaling pathway below illustrates its role.

G Simplified Salicylic Acid (SA) Signaling Pathway in Plants Pathogen Pathogen Attack SA_Biosynthesis SA Biosynthesis Pathogen->SA_Biosynthesis SA Salicylic Acid (SA) Accumulation SA_Biosynthesis->SA NPR1_inactive NPR1 (inactive, oligomer) in cytoplasm SA->NPR1_inactive triggers redox change NPR1_active NPR1 (active, monomer) in nucleus NPR1_inactive->NPR1_active monomerization & nuclear import TGA TGA Transcription Factors NPR1_active->TGA interacts with Defense_Genes Activation of Defense Genes (e.g., PR genes) TGA->Defense_Genes activates transcription SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Overview of the salicylic acid signaling cascade in plant immunity.

References

A Comparative Analysis of Salicylyl Chloride Reactivity for Pharmaceutical and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and impurity profiles. This guide provides a comprehensive comparison of the reactivity of salicylyl chloride with other commonly used acyl chlorides, namely acetyl chloride, benzoyl chloride, and p-nitrobenzoyl chloride. The information presented is supported by established principles of organic chemistry and available experimental data to facilitate informed reagent selection.

Executive Summary of Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is governed by a combination of electronic and steric factors. Generally, electron-withdrawing groups attached to the acyl group enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity. Conversely, electron-donating groups and increased steric hindrance tend to decrease reactivity.

Based on these principles and available data, the general order of reactivity for the compared acyl chlorides is:

Acetyl Chloride > p-Nitrobenzoyl Chloride > Benzoyl Chloride ≈ this compound

It is important to note that the reactivity of this compound is a nuanced case. The presence of the ortho-hydroxyl group introduces competing effects: electron donation through resonance, which deactivates the carbonyl group, and the potential for intramolecular hydrogen bonding or catalysis, which could enhance reactivity. Without direct comparative kinetic data, its reactivity is estimated to be comparable to or slightly less than that of benzoyl chloride.

Quantitative Reactivity Comparison

The following tables summarize the relative reactivity of the selected acyl chlorides based on established chemical principles and available, albeit not directly comparative, experimental findings. The reactivity is qualitatively ranked, with "High" indicating a very fast reaction and "Low" indicating a slower reaction under typical conditions.

Acyl ChlorideStructureKey Features Affecting ReactivityRelative Reactivity (Hydrolysis)
Acetyl ChlorideCH₃COClSmall steric hindrance, electron-donating methyl group (by hyperconjugation) but overall high electrophilicity of the carbonyl carbon.High
Benzoyl ChlorideC₆H₅COClPhenyl group is electron-withdrawing by induction but electron-donating by resonance, leading to moderate reactivity.[1][2]Moderate
p-Nitrobenzoyl ChlorideO₂NC₆H₄COClStrong electron-withdrawing nitro group significantly increases the electrophilicity of the carbonyl carbon.High
This compoundHOC₆H₄COClOrtho-hydroxyl group is electron-donating by resonance, which can decrease reactivity. Potential for intramolecular hydrogen bonding.Moderate (Estimated)
Acyl ChlorideRelative Reactivity (Aminolysis)Notes
Acetyl ChlorideHighReactions are typically very fast, often requiring cooling.
Benzoyl ChlorideModerateSlower than acetyl chloride, allowing for more controlled reactions.
p-Nitrobenzoyl ChlorideHighThe nitro group enhances reactivity towards amines.
This compoundModerate (Estimated)The ortho-hydroxyl group may influence the reaction rate and could potentially participate in the reaction.

In-depth Reactivity Analysis

Acetyl Chloride

Acetyl chloride is a highly reactive acylating agent due to the minimal steric hindrance around the carbonyl carbon and the good leaving group ability of the chloride ion.[1] While the methyl group is weakly electron-donating, the inherent polarity of the carbonyl group and the inductive effect of the chlorine atom make the carbonyl carbon highly electrophilic.[1] This high reactivity makes it suitable for reactions with a wide range of nucleophiles but can sometimes lead to challenges in controlling selectivity and side reactions.

Benzoyl Chloride

The reactivity of benzoyl chloride is moderated by the attached phenyl group. The phenyl group can donate electron density to the carbonyl group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic acyl chlorides like acetyl chloride.[2] This results in a more controlled reactivity, making it a versatile reagent in organic synthesis.

p-Nitrobenzoyl Chloride

The presence of a strong electron-withdrawing nitro group in the para position of the benzene ring significantly increases the reactivity of p-nitrobenzoyl chloride compared to benzoyl chloride. The nitro group withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

This compound: A Case of Competing Effects

The reactivity of this compound is more complex due to the presence of the hydroxyl group at the ortho position. This hydroxyl group has two opposing effects:

  • Electron-Donating Resonance Effect: The lone pairs on the oxygen of the hydroxyl group can be delocalized into the benzene ring through resonance. This increases the electron density on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

  • Intramolecular Hydrogen Bonding/Catalysis: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen or the chlorine atom. This interaction can influence the conformation and electronic properties of the acyl chloride. Furthermore, the hydroxyl group could potentially act as an intramolecular catalyst, protonating the leaving group or stabilizing the transition state, which would enhance reactivity.

Given these competing factors, the overall reactivity of this compound is not easily predicted without specific experimental kinetic data. However, it is reasonable to estimate its reactivity to be in the same range as, or slightly lower than, that of benzoyl chloride, as the deactivating resonance effect is a significant factor.

Experimental Protocols

The following are generalized experimental protocols for comparing the reactivity of acyl chlorides through hydrolysis and aminolysis.

Hydrolysis Kinetics

Objective: To determine the rate of hydrolysis of different acyl chlorides by monitoring the formation of hydrochloric acid.

Materials:

  • Acyl chloride (acetyl chloride, benzoyl chloride, p-nitrobenzoyl chloride, this compound)

  • Acetone (ACS grade, anhydrous)

  • Distilled water

  • Phenolphthalein indicator solution

  • Standardized sodium hydroxide (NaOH) solution (0.1 M)

  • Ice bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Prepare a 0.1 M solution of the acyl chloride in anhydrous acetone.

  • In a conical flask, pipette a known volume of the acyl chloride solution and cool it in an ice bath.

  • Rapidly add a known volume of a water-acetone mixture (e.g., 50:50 v/v) to the flask, start the stopwatch simultaneously.

  • At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold distilled water.

  • Titrate the liberated HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • Repeat the titration for several time points to follow the progress of the reaction.

  • The rate of reaction can be determined by plotting the concentration of HCl formed against time.

Aminolysis Kinetics

Objective: To compare the rate of aminolysis of different acyl chlorides with a primary amine.

Materials:

  • Acyl chloride (acetyl chloride, benzoyl chloride, p-nitrobenzoyl chloride, this compound)

  • Aniline (or another primary amine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringes, vials, volumetric flasks

Procedure:

  • Prepare standard solutions of the acyl chloride, amine, and the expected amide product of known concentrations in the chosen anhydrous solvent.

  • In a reaction vessel, dissolve a known amount of the amine and the tertiary amine base in the anhydrous solvent.

  • Initiate the reaction by adding a known amount of the acyl chloride solution and start the timer.

  • At specific time intervals, withdraw a small aliquot of the reaction mixture and quench it by diluting it with a suitable solvent to stop the reaction.

  • Analyze the quenched samples using HPLC or GC to determine the concentration of the remaining acyl chloride and the formed amide.

  • The rate of reaction can be determined by plotting the concentration of the product formed or the reactant consumed against time.

Factors Influencing Acyl Chloride Reactivity

The reactivity of acyl chlorides is a multifactorial property. The following diagram illustrates the key relationships between the structural features of an acyl chloride and its resulting reactivity in nucleophilic acyl substitution reactions.

Acyl_Chloride_Reactivity cluster_electronic Electronic Effects Details cluster_reactivity Outcome cluster_carbonyl Target Electronic Electronic Effects Carbonyl Electrophilicity of Carbonyl Carbon Electronic->Carbonyl + Steric Steric Hindrance Steric->Carbonyl - Leaving_Group Leaving Group Ability Reactivity Overall Reactivity Leaving_Group->Reactivity + Inductive Inductive Effect Inductive->Electronic Resonance Resonance Effect Resonance->Electronic Carbonyl->Reactivity +

Caption: Factors influencing the reactivity of acyl chlorides.

This guide provides a foundational understanding of the relative reactivities of this compound and other common acyl chlorides. For critical applications, it is recommended to perform small-scale kinetic experiments under the specific reaction conditions to be employed to obtain precise comparative data.

References

Navigating the Solvent Landscape: A Comparative Guide to Salicylyl Chloride Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter influencing the outcome of chemical syntheses. This guide provides a comprehensive comparison of the efficacy of salicylyl chloride in various solvent systems, supported by experimental data and detailed protocols. We also explore the performance of alternative acylating agents to provide a broader context for your research.

This compound is a highly reactive acylating agent, prized for its ability to introduce the salicyl functional group into a wide range of molecules, a key step in the synthesis of numerous pharmaceuticals and other bioactive compounds. However, its reactivity is profoundly influenced by the solvent environment. The choice of solvent can dictate reaction rates, product yields, and the formation of side products. This guide aims to elucidate these effects to aid in the rational selection of a solvent system for your specific application.

Comparative Analysis of this compound Efficacy

Data Presentation: Quantitative Comparison of Reaction Yields

Solvent SystemSubstrateProduct Yield (%)Reaction Time (h)Notes
Tetrahydrofuran (THF)Benzyl Alcohol~95%2Good solubility of reactants, relatively fast reaction.
Dichloromethane (DCM)Benzyl Alcohol~90%3Good solubility, but slower reaction rate compared to THF.
Acetonitrile (MeCN)Benzyl Alcohol~85%4Slower reaction, potential for side reactions with the solvent.
N,N-Dimethylformamide (DMF)Benzyl Alcohol~80%5Can act as a catalyst, but may also lead to decomposition of the acyl chloride.[1]
TolueneBenzyl Alcohol~75%6Lower solubility of reactants, slower reaction rate.
Tetrahydrofuran (THF)Phenol~98%1High yield and fast reaction, often the solvent of choice.[2]
Dichloromethane (DCM)Phenol~92%2Effective, but slightly lower yield and slower than THF.
Acetonitrile (MeCN)Phenol~88%3Moderate yield, risk of side reactions.
N,N-Dimethylformamide (DMF)Phenol~85%4Can promote the reaction but may also facilitate side product formation.[1]
ToluenePhenol~80%5Slower reaction due to lower polarity.

Note: The yields and reaction times presented are approximate values gathered from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Comparison with Alternative Acylating Agents

To provide a comprehensive overview, it is essential to compare the performance of this compound with other commonly used acylating agents.

Data Presentation: Comparison with Benzoyl Chloride and Acetic Anhydride

Acylating AgentSolventSubstrateProduct Yield (%)Relative Reactivity
This compound THF Phenol ~98% High
Benzoyl ChlorideTHFPhenol~95%High, but generally slightly less reactive than this compound.[3][4][5]
Acetic AnhydridePyridinePhenol~90%Lower reactivity, often requires a catalyst and/or heating.[6][7]
This compound DCM Benzyl Alcohol ~90% High
Benzoyl ChlorideDCMBenzyl Alcohol~88%High
Acetic AnhydridePyridineBenzyl Alcohol~85%Lower reactivity

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Procedure for the Acylation of an Alcohol
  • Preparation: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq) and the chosen anhydrous solvent (e.g., THF, 5 mL per mmol of alcohol).

  • Addition of Base: A non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (1.1 eq) is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

  • Addition of this compound: The solution is cooled to 0 °C in an ice bath. This compound (1.05 eq) is added dropwise via a syringe over a period of 10-15 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired ester.

General Procedure for the Acylation of a Phenol

The procedure for the acylation of a phenol is analogous to that of an alcohol, with the primary difference being the generally higher reactivity of phenols, which may lead to shorter reaction times.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general acylation reaction pathway and a typical experimental workflow.

Acylation_Pathway SalicylylChloride This compound Intermediate Tetrahedral Intermediate SalicylylChloride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Alcohol/Phenol) Nucleophile->Intermediate Base Base (e.g., Pyridine) Base->Nucleophile Deprotonation (optional) Product Salicylate Ester Intermediate->Product Elimination of Cl- Byproduct Pyridinium Hydrochloride Intermediate->Byproduct

Caption: General reaction pathway for the acylation of an alcohol or phenol with this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Alcohol/Phenol and Solvent AddBase 2. Add Base Reactants->AddBase Cool 3. Cool to 0 °C AddBase->Cool AddAcylChloride 4. Add this compound Cool->AddAcylChloride Monitor 5. Monitor by TLC AddAcylChloride->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Extraction Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify

Caption: A typical experimental workflow for an acylation reaction using this compound.

Conclusion

The choice of solvent significantly impacts the efficacy of this compound in acylation reactions. Polar aprotic solvents like THF generally provide the best performance, offering high yields and rapid reaction times for both alcohols and phenols. While other solvents can be employed, they often result in lower yields and slower conversions. When compared to alternatives like benzoyl chloride and acetic anhydride, this compound stands out for its high reactivity. This guide provides a foundational understanding to assist researchers in optimizing their synthetic strategies involving this important reagent.

References

A Comparative Spectroscopic Guide to Salicylyl Chloride and Its Acetylated Derivative

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of salicylyl chloride and its prominent derivative, O-acetylthis compound. Designed for researchers, scientists, and professionals in drug development, this document outlines the distinct spectral characteristics of these compounds, supported by experimental data and protocols. The comparison focuses on key analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a highly reactive bifunctional molecule, featuring both a hydroxyl and an acyl chloride group. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its reactivity is significantly influenced by the ortho-hydroxyl group, which can participate in intramolecular hydrogen bonding.[1] A primary derivative, O-acetylthis compound (also known as aspirin chloride), is the acyl chloride of acetylsalicylic acid. The acetylation of the phenolic hydroxyl group alters the molecule's electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and O-acetylthis compound, providing a clear basis for comparison.

Table 1: ¹H and ¹³C NMR Spectral Data

CompoundTechniqueChemical Shift (δ, ppm)Assignment
This compound ¹³C NMR~170Carbonyl Carbon (C=O)[1]
¹H NMR6.8 - 8.0Aromatic Protons (complex multiplet)
¹H NMR9.5 - 11.0Hydroxyl Proton (-OH) (broad singlet)
O-Acetylthis compound ¹³C NMR160 - 180Carbonyl Carbon (C=O)[2]
¹³C NMR~169Ester Carbonyl (CH₃-C=O)
¹³C NMR~21Methyl Carbon (-CH₃)
¹H NMR7.2 - 8.2Aromatic Protons (complex multiplet)
¹H NMR~2.3Methyl Protons (-CH₃) (singlet)

Note: Exact chemical shifts can vary based on the solvent and spectrometer frequency.

Table 2: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Notes
This compound O-H stretch3000 - 3400 (broad)Indicates intramolecular hydrogen bonding.
C=O stretch (Acyl Chloride)~1785 - 1815High frequency is characteristic of acyl chlorides.[2]
O-Acetylthis compound C=O stretch (Acyl Chloride)~1800Typical for acyl chlorides.
C=O stretch (Ester)~1760Characteristic ester carbonyl absorption.
C-O stretch1100 - 1300Associated with the acetyl group.

Table 3: Mass Spectrometry (MS) Data

CompoundTechniqueKey m/z ValuesInterpretation
This compound EI-MS156/158Molecular Ion Peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern.
EI-MS121Loss of Chlorine radical (M-Cl)⁺.
EI-MS93Loss of CO from the [M-Cl]⁺ fragment.
O-Acetylthis compound EI-MS198/200Molecular Ion Peak (M⁺) with ³⁵Cl/³⁷Cl isotope pattern.[3]
EI-MS156/158Loss of ketene (CH₂=C=O).
EI-MS120Top peak; corresponds to the salicyl acylium ion.[1]
EI-MS92Second highest peak; loss of CO from m/z 120.[1]

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

CompoundSolventλmax (nm)Transition
This compound Ethanol~235, ~305n→π* and π→π* transitions, similar to salicylic acid.[4][5]
O-Acetylthis compound Ethanol~230, ~275n→π* and π→π* transitions.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. All glassware should be oven-dried and solvents must be anhydrous, especially when handling reactive acyl chlorides.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance or Varian Gemini spectrometer, operating at frequencies of 300 MHz or 500 MHz for ¹H and 75.5 MHz or 125 MHz for ¹³C nuclei, can be used.[7]

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5-mm NMR tube.[7]

  • Internal Standard : Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts (δ = 0.00 ppm).[7]

  • Data Acquisition :

    • ¹H NMR : Acquire spectra with a digital resolution of approximately 0.20 Hz per point.[8]

    • ¹³C NMR : Acquire spectra using broadband proton decoupling (Waltz-16 modulation is common) with a digital resolution of about 0.60 Hz per point.[7][8]

    • A relaxation delay of 1-2 seconds is typically used between scans.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A Perkin-Elmer Paragon or similar FT-IR spectrometer.[7]

  • Sample Preparation :

    • KBr Pellet Method : Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[7]

    • Thin Film (for liquids/oils) : If the compound is a liquid, a drop can be placed between two NaCl or KBr plates.

  • Data Acquisition : Scan the sample over a range of 4000 to 450 cm⁻¹.[7] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[9]

  • Sample Preparation :

    • GC-MS : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • LC-MS : Prepare a dilute solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Data Acquisition :

    • EI : A standard electron energy of 70 eV is used. The instrument scans over a mass-to-charge (m/z) range, for example, from 40 to 500 amu.

    • ESI : Can be operated in either positive or negative ion mode depending on the analyte.

UV-Visible Spectroscopy
  • Instrumentation : A POWERSCAN HT microplate reader or a standard dual-beam UV-Vis spectrophotometer.[9]

  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 0.001 M) in a UV-transparent solvent, such as ethanol or hexane.[9]

  • Data Acquisition : Scan the sample across a wavelength range, typically from 200 to 400 nm.[5] Use a cuvette containing only the solvent as a reference blank.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

G cluster_start Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis SA Salicylic Acid Reaction Reaction (e.g., Reflux in DCM) SA->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Purify Distillation / Recrystallization Reaction->Purify Crude Product Product This compound Purify->Product Pure Product NMR NMR (¹H, ¹³C) Product->NMR IR FT-IR Product->IR MS Mass Spec Product->MS UV UV-Vis Product->UV Confirmation Structural Confirmation NMR->Confirmation Spectral Data IR->Confirmation Spectral Data MS->Confirmation Spectral Data UV->Confirmation Spectral Data

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Discussion and Interpretation

The primary spectroscopic difference between this compound and O-acetylthis compound arises from the modification of the ortho-hydroxyl group.

  • In the IR spectrum of this compound, the broad O-H stretch is a key identifier. This feature is absent in O-acetylthis compound, which instead displays two distinct C=O stretching bands: one for the acyl chloride and another at a slightly lower wavenumber for the ester group.

  • In NMR spectroscopy , the most telling difference is the presence of a sharp singlet around 2.3 ppm in the ¹H NMR spectrum of O-acetylthis compound, corresponding to the methyl protons of the acetyl group. The corresponding methyl and ester carbonyl signals also appear in its ¹³C NMR spectrum. The broad, downfield-shifted -OH proton signal in this compound's ¹H NMR spectrum is absent in the acetylated derivative.

  • Mass spectrometry reveals distinct fragmentation patterns. While both show the characteristic chlorine isotope pattern, the fragmentation of O-acetylthis compound is initiated by the loss of ketene (42 Da) from the acetyl group, a pathway not available to this compound. The base peak for O-acetylthis compound is often the salicyl acylium ion (m/z 120), whereas for this compound, the molecular ion or the [M-Cl]⁺ fragment is more prominent.

By combining data from these multiple spectroscopic techniques, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved.[1]

References

Safety Operating Guide

Proper Disposal Procedures for Salicylyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Salicylyl chloride is a reactive acyl chloride used in various chemical syntheses. Due to its hazardous nature, including its potential to cause severe skin burns and eye damage, and its reactivity with water to liberate toxic gas, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols.[1] This guide provides essential, step-by-step information for the safe handling and proper disposal of this compound.

Immediate Safety and Handling Protocols

Safe handling is the first step in responsible disposal. Adherence to proper personal protective equipment (PPE) and handling procedures is critical to minimize exposure risk.

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be required.To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-impermeable gloves (satisfying EU Directive 89/686/EEC and standard EN 374), fire/flame resistant and impervious clothing.[2]To prevent skin contact, which can cause severe burns.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]To prevent inhalation of dust, mists, or vapors which can be harmful.[1][2]

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]

  • Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Keep away from all sources of ignition.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2] It should be stored away from incompatible materials such as water, strong bases, and alcohols.[1]

Step-by-Step Disposal Plan

The disposal of this compound must comply with all local, state, and federal regulations. The primary methods of disposal involve professional chemical waste management services.

Operational Disposal Steps:

  • Containment: Keep waste this compound in its original container or a suitable, clearly labeled, and closed container for disposal.[2] Do not mix with other waste.

  • Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name and any known contaminants.

  • Professional Disposal: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.

  • Prohibited Disposal: Do not discharge this compound into sewer systems, and prevent it from contaminating water, foodstuffs, or soil.[2]

Emergency and Spill Management

In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent harm and environmental contamination.

Spill Response Protocol:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation in the spill area.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]

  • Cleanup: For small spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[2]

  • Decontamination: Clean the affected area thoroughly after the spill has been collected.

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be handled as hazardous waste until properly decontaminated.

Container Decontamination Procedure:

  • Triple Rinse: Containers can be triple rinsed with an appropriate solvent.[2] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3]

  • Recycling/Reconditioning: Once decontaminated, containers can be offered for recycling or reconditioning.[2]

  • Disposal of Unusable Containers: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[2]

  • Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Disposal Workflow for this compound

SalicylylChlorideDisposal cluster_prep Preparation & Handling cluster_waste Waste Containment cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe 1. Safety First handling Handle in Ventilated Area (Fume Hood) ppe->handling 2. Safe Handling contain Place in Labeled, Sealed Container handling->contain 3. Contain segregate Segregate from Incompatible Wastes contain->segregate 4. Segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs 5. Arrange Disposal incineration Licensed Chemical Incineration contact_ehs->incineration 6. Professional Disposal end End: Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Salicylyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Salicylyl chloride. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a risk of splashing.EN 166 (EU) or NIOSH (US)
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves (e.g., Butyl-rubber). Lab coats must be fully buttoned.EU Directive 89/686/EEC, EN 374
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if dusts/aerosols are generated.NIOSH approved
Footwear Closed-toe, closed-heel shoes.-

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.

II. Operational Plan: Step-by-Step Handling Procedures

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly closed state in a dry, cool, and well-ventilated area.[1]

  • Incompatibilities: Keep away from water, oxidizing materials, strong bases, and alcohols.[2] Store apart from foodstuff containers.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

B. Handling and Use

  • Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Aerosol/Dust Prevention: Avoid the formation and inhalation of dust and aerosols.[1]

  • Tools: Use non-sparking tools to prevent ignition.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[3]

III. Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency SituationFirst Aid / Spill Response
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.
Spill Evacuate the area. Ensure adequate ventilation and remove all sources of ignition.[1] Wear appropriate PPE. Contain the spill and collect the material using non-sparking tools. Place in a suitable, closed container for disposal.[1] Do not allow the chemical to enter drains.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Firefighters should wear self-contained breathing apparatus.[1]

IV. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Chemical Disposal

  • Licensed Facility: this compound waste should be disposed of by a licensed chemical destruction plant.[1]

  • Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1]

  • Regulations: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[4]

B. Container Disposal

  • Rinsing: Containers can be triple-rinsed (or equivalent).

  • Recycling/Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[1]

  • Landfill: Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]

V. Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Salicylyl_Chloride_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management cluster_emergency Emergency A Review SDS and SOPs B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E I Spill or Exposure Occurs D->I Incident F Remove and Dispose of PPE E->F G Segregate Chemical Waste F->G H Dispose via Licensed Vendor G->H J Follow Emergency Procedures I->J J->E Post-Incident

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.